Zotepine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)9-10-21-16-11-13-5-3-4-6-17(13)22-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOZVRUNCMBHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023756 | |
| Record name | Zotepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
478.4ºC | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Poorly soluble | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
26615-21-4 | |
| Record name | Zotepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26615-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zotepine [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026615214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zotepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOTEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U29O83JAZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
90ºC | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Zotepine's Mechanism of Action in Schizophrenia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zotepine is an atypical antipsychotic agent demonstrating efficacy in the management of schizophrenia. Its therapeutic action is attributed to a complex and multifaceted mechanism involving antagonism at various neurotransmitter receptors and modulation of downstream signaling cascades. This technical guide provides a comprehensive overview of the core pharmacological principles underlying this compound's effects, with a focus on its receptor binding profile, impact on key signaling pathways, and the experimental methodologies used to elucidate these actions. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. The "dopamine hypothesis" has historically been central to the pathophysiology of schizophrenia, suggesting that hyperactivity of dopaminergic pathways contributes to psychosis[1]. While antagonism of the dopamine (B1211576) D2 receptor remains a cornerstone of antipsychotic therapy, the development of atypical antipsychotics, such as this compound, has highlighted the importance of interactions with other neurotransmitter systems, particularly the serotonergic system[2][3]. This compound's clinical profile, which includes efficacy against both positive and negative symptoms with a relatively low propensity for extrapyramidal side effects, is a direct consequence of its unique receptor binding affinities and their downstream molecular consequences[4][5].
Receptor Binding Profile of this compound
This compound's mechanism of action is intrinsically linked to its affinity for a wide range of neurotransmitter receptors. The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity. This compound exhibits a strong affinity for dopamine D2-like and serotonin (B10506) 5-HT2A receptors, a characteristic feature of atypical antipsychotics[2][6]. Furthermore, it demonstrates significant affinity for several other receptors, contributing to its broad pharmacological effects and side-effect profile[2][6][7].
The table below summarizes the receptor binding affinities (Kᵢ values in nM) of this compound for various human receptors, compiled from multiple sources.
| Receptor Family | Receptor Subtype | This compound Kᵢ (nM) | Northis compound Kᵢ (nM) |
| Dopamine | D₁ | 27 | 100 |
| D₂ | 11 | 13 | |
| D₃ | 7.4 | 12 | |
| D₄ | 1.4 | 2.5 | |
| Serotonin | 5-HT₁ₐ | 190 | 250 |
| 5-HT₂ₐ | 0.83 | 1.1 | |
| 5-HT₂𝒸 | 1.3 | 2.1 | |
| 5-HT₆ | 4.1 | 12 | |
| 5-HT₇ | 1.8 | 3.5 | |
| Adrenergic | α₁ | 1.3 | 2.9 |
| α₂ | 110 | 150 | |
| Histamine | H₁ | 3.2 | 2.8 |
| Muscarinic | M₁ | 180 | 350 |
| Transporter | NET (Norepinephrine) | 49 | 3.1 |
| SERT (Serotonin) | 210 | 150 |
Note: Kᵢ values are compiled from various preclinical studies and databases. Absolute values may vary between studies due to different experimental conditions.
Core Mechanisms of Action
Dopamine D2 Receptor Antagonism
A primary mechanism of this compound's antipsychotic effect is its antagonism of dopamine D2 receptors in the mesolimbic pathway[1][2]. Overactivity in this pathway is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2 receptors, this compound reduces dopaminergic neurotransmission, thereby alleviating these symptoms[2].
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors by dopamine inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This compound, as an antagonist, blocks this cascade.
Serotonin 5-HT2A Receptor Antagonism
This compound's high affinity for 5-HT2A receptors is a key feature contributing to its "atypical" profile[2][3]. 5-HT2A receptor antagonism is thought to enhance dopamine release in the nigrostriatal and mesocortical pathways. This action may contribute to the lower incidence of extrapyramidal symptoms and the improvement of negative and cognitive symptoms of schizophrenia[2].
5-HT2A receptors are GPCRs coupled to Gαq/11 proteins. Activation by serotonin stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound blocks this signaling cascade.
Norepinephrine (B1679862) Reuptake Inhibition
This compound and its major active metabolite, northis compound, inhibit the reuptake of norepinephrine by blocking the norepinephrine transporter (NET)[8][9]. Northis compound is particularly potent in this regard[8]. This action increases the synaptic concentration of norepinephrine, which may contribute to the antidepressant effects observed in some patients with schizophrenia and may also play a role in improving cognitive function[9].
Modulation of Downstream Signaling: The Akt/GSK-3 Pathway
Recent evidence suggests that atypical antipsychotics, including this compound, may exert their therapeutic effects through the modulation of intracellular signaling cascades, such as the Akt/glycogen synthase kinase 3 (GSK-3) pathway[10][11][12]. The antagonism of D2 and 5-HT2A receptors by this compound can lead to the disinhibition of Akt signaling[10]. Activated Akt phosphorylates and inhibits GSK-3, a key enzyme implicated in neuronal plasticity, apoptosis, and mood regulation. Dysregulation of this pathway has been linked to the pathophysiology of schizophrenia[13].
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation:
-
Human recombinant cells expressing the target receptor or animal brain tissue rich in the target receptor (e.g., rat striatum for D2 receptors) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer to a specific protein concentration.
-
-
Competition Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The reaction is incubated to equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Methodology:
-
Probe Implantation:
-
A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rat or mouse.
-
The animal is allowed to recover from surgery.
-
-
Perfusion and Sampling:
-
On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound.
-
-
Neurotransmitter Analysis:
-
The concentration of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
-
-
Data Analysis:
-
Neurotransmitter levels are expressed as a percentage of the baseline levels (pre-drug administration).
-
Statistical analysis is performed to determine the significance of changes in neurotransmitter levels following this compound administration.
-
Electrophysiology
Objective: To assess the effect of this compound on the firing rate and pattern of specific neuronal populations.
Methodology:
-
Electrode Implantation:
-
A microelectrode is stereotaxically implanted into the brain region containing the neurons of interest (e.g., ventral tegmental area for dopamine neurons) of an anesthetized or awake animal.
-
-
Single-Unit Recording:
-
The electrical activity of individual neurons is recorded before and after the systemic or local administration of this compound.
-
The firing rate (spikes per second) and firing pattern (e.g., burst firing) of the neurons are analyzed.
-
-
Data Analysis:
-
Changes in neuronal firing rate and pattern are quantified and statistically analyzed to determine the effect of this compound.
-
Conclusion
The mechanism of action of this compound in the treatment of schizophrenia is complex, arising from its interactions with multiple neurotransmitter systems. Its primary antipsychotic effects are mediated through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The inhibition of norepinephrine reuptake by this compound and its active metabolite, northis compound, likely contributes to its efficacy in treating negative and cognitive symptoms. Furthermore, the modulation of downstream signaling pathways, such as the Akt/GSK-3 cascade, represents an important area of ongoing research that may further elucidate the molecular basis of its therapeutic effects. A thorough understanding of this compound's multifaceted pharmacology, as detailed in this guide, is crucial for optimizing its clinical use and for the development of novel antipsychotic agents with improved efficacy and tolerability.
References
- 1. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiles of clinical efficacy and pharmacological action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. [The biochemical effect profile of this compound in comparison with other neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Northis compound, a major metabolite of this compound, exerts atypical antipsychotic-like and antidepressant-like actions through its potent inhibition of norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of an Atypical Antipsychotic, this compound, on Astroglial L-Glutamate Release through Hemichannels: Exploring the Mechanism of Mood-Stabilising Antipsychotic Actions and Antipsychotic-Induced Convulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akt/GSK3 signaling in the action of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. liralab.it [liralab.it]
- 13. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of Zotepine
An In-depth Technical Guide to the Pharmacological Profile of Zotepine
Introduction
This compound is a second-generation (atypical) antipsychotic drug used in the treatment of acute and chronic schizophrenia.[1][2] Structurally classified as a dibenzothiepine tricyclic molecule, its therapeutic efficacy is believed to be mediated through a complex interaction with multiple neurotransmitter systems.[1][3] Unlike typical antipsychotics, this compound exhibits a broad receptor binding profile, contributing to its "atypical" nature, which includes efficacy against both positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects.[4][5] This document provides a detailed technical overview of the pharmacological properties of this compound, intended for researchers, scientists, and drug development professionals.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its antagonist activity at a wide range of receptors, including dopamine (B1211576), serotonin (B10506), adrenergic, histamine (B1213489), and muscarinic receptors.[3][5] This multi-receptor antagonism is central to its therapeutic effects and its side-effect profile.
Mechanism of Action
This compound's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][5] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[5] The simultaneous antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to a lower risk of extrapyramidal symptoms (EPS) and potential efficacy against negative symptoms.[4][5]
Beyond its primary targets, this compound also displays high affinity for several other receptors, which modulates its overall clinical effects.[6] Its potent antagonism of histamine H1 receptors is associated with sedative effects, while its blockade of α1-adrenergic receptors can lead to orthostatic hypotension.[5][6] this compound also interacts with other serotonin receptors, such as 5-HT2C, 5-HT6, and 5-HT7, and inhibits the reuptake of norepinephrine (B1679862), which may contribute to its effects on mood and cognition.[1][7]
Receptor Binding Affinity
The affinity of this compound for various neurotransmitter receptors has been quantified through in vitro binding assays. The equilibrium dissociation constant (Kd) is a measure of a drug's binding affinity, with lower values indicating a stronger binding affinity.
| Receptor | Kd (nM) |
| Serotonin 5-HT2A | 2.6[6] |
| Serotonin 5-HT2C | 3.2[6] |
| Histamine H1 | 3.3[6] |
| Adrenergic α1 | 7.3[6] |
| Dopamine D2 | 8.0[6] |
| Serotonin 5-HT1D | 80[6] |
| Adrenergic α2 | 180[6] |
| Serotonin 5-HT1A | 280[6] |
| Muscarinic (non-specific) | 330[6] |
Signaling Pathways
This compound's antagonism of D2 and 5-HT2A receptors modulates downstream intracellular signaling cascades. D2 receptor blockade prevents the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. 5-HT2A receptor antagonism primarily affects the Gq/11 signaling pathway, inhibiting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Pharmacokinetics
The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion (ADME).
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is well absorbed from the gastrointestinal tract after oral administration.[7][8] Preclinical studies show a time to maximum plasma concentration (Tmax) of 2-4 hours.[7][9]
-
Distribution: The apparent volume of distribution is large, approximately 109 L/kg, indicating extensive tissue distribution.[7][9] this compound and its active metabolite, northis compound (B1248401), are highly protein-bound, at about 97%.[7][9]
-
Metabolism: this compound undergoes extensive first-pass metabolism in the liver, which results in a relatively low oral bioavailability of 7-13%.[1][10] The primary metabolic pathways include N-demethylation to its major active metabolite, northis compound, S-oxidation, N-oxidation, and aromatic hydroxylation.[9][11] The main enzymes responsible for its metabolism are Cytochrome P450 isoforms CYP1A2 and CYP3A4.[7][12] Northis compound is a potent norepinephrine reuptake inhibitor and may contribute to the overall clinical effects of the drug.[1][13]
-
Excretion: The elimination half-life of this compound is approximately 14-16 hours, while northis compound has a half-life of about 12 hours.[1][8] Excretion occurs mainly through the feces via bile, with only small amounts of the unchanged drug found in the urine.[8][9]
| Parameter | Value |
| Bioavailability | 7–13%[1][10] |
| Tmax (Time to Peak Plasma Concentration) | 2–4 hours[7][9] |
| Cmax (Peak Plasma Concentration) | 6.9–19.6 ng/mL (for a 25-100 mg dose)[7][9] |
| Volume of Distribution (Vd) | 109 L/kg[7][9] |
| Plasma Protein Binding | ~97%[7][9] |
| Elimination Half-life (t½) | 13.7–15.9 hours[1] |
| Active Metabolite (Northis compound) Half-life | 12 hours[1] |
| Primary Metabolic Enzymes | CYP1A2, CYP3A4[7][12] |
Metabolic Pathway of this compound
The metabolism of this compound is complex, involving several enzymatic reactions primarily mediated by the cytochrome P450 system.
Experimental Protocols
The pharmacological data presented in this document are derived from established experimental methodologies.
In Vitro Receptor Binding Assays
Receptor binding affinities (Kd or Ki values) are typically determined using competitive radioligand binding assays.
Methodology:
-
Tissue/Cell Preparation: Membranes are prepared from tissues or cultured cells that endogenously or recombinantly express the target receptor.
-
Incubation: The membranes are incubated in a buffered solution with a fixed concentration of a high-affinity radioligand (e.g., ³H-spiperone for D2 receptors) and varying concentrations of the unlabeled competitor drug (this compound).
-
Equilibrium: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. A sigmoidal competition curve is generated, from which the IC50 (the concentration of the drug that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Pharmacokinetic Studies
Pharmacokinetic parameters are determined through in vivo studies in animal models and human clinical trials.[14]
Methodology:
-
Drug Administration: this compound is administered to subjects, typically via oral (PO) or intravenous (IV) routes.[15]
-
Serial Blood Sampling: Blood samples are collected at predefined time points after drug administration.
-
Plasma Separation: Plasma is separated from the whole blood by centrifugation.
-
Bioanalysis: The concentration of this compound and its metabolites (e.g., northis compound) in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software.[14][16] This analysis yields key parameters such as AUC (Area Under the Curve), Cmax, Tmax, t½, clearance (CL), and volume of distribution (Vd).[16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medindia.net [medindia.net]
- 3. This compound: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of an Atypical Antipsychotic, this compound, on Astroglial L-Glutamate Release through Hemichannels: Exploring the Mechanism of Mood-Stabilising Antipsychotic Actions and Antipsychotic-Induced Convulsion [mdpi.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mims.com [mims.com]
- 9. This compound | C18H18ClNOS | CID 5736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Identification of cytochrome P450 enzymes involved in the metabolism of this compound, an antipsychotic drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Northis compound, a major metabolite of this compound, exerts atypical antipsychotic-like and antidepressant-like actions through its potent inhibition of norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nebiolab.com [nebiolab.com]
- 16. bioagilytix.com [bioagilytix.com]
An In-depth Technical Guide to the Synthesis Pathway and Chemical Properties of Zotepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotepine is an atypical antipsychotic drug utilized in the management of schizophrenia.[1][2] Chemically, it is a dibenzothiepine derivative, and its therapeutic effects are believed to be mediated through its antagonist activity at dopamine (B1211576) and serotonin (B10506) receptors.[2][3] This technical guide provides a comprehensive overview of the synthesis pathway of this compound, its key chemical properties, and detailed experimental considerations for its preparation.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development, formulation, and pharmacokinetic studies. The key chemical properties of this compound are summarized in the tables below.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H18ClNOS | [3][4] |
| Molecular Weight | 331.86 g/mol | [4] |
| IUPAC Name | 2-[(8-Chlorodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanamine | [4] |
| CAS Number | 26615-21-4 | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 90-91 °C | [4] |
| Boiling Point | 478.4 °C (Predicted) | [5] |
| pKa (Strongest Basic) | 8.92 (Predicted) | [5] |
| LogP | 4.25 - 4.8 | [5][6] |
| Water Solubility | Poorly soluble[5]; 0.046 µg/L | [5] |
| Solubility in other solvents | Soluble in DMF (10 mg/ml), DMSO (2 mg/ml), Ethanol (10 mg/ml)[3]; Soluble in Methanol | [3] |
Table 3: Spectral Data of this compound
| Spectral Data | Wavelength (λmax) | Source |
| UV-Vis (in 95% Ethanol) | 266 nm | [4] |
| UV-Vis (in Ethanol) | 247, 267, 295 nm | [3] |
| UV-Vis (in Hydrochloric acid) | 261 nm | |
| UV-Vis (in Sodium acetate (B1210297) buffer, pH 4.0) | 261 nm |
This compound Synthesis Pathway
The synthesis of this compound involves a multi-step process, beginning with the formation of a thioether, followed by a Willgerodt–Kindler reaction, cyclization to form the dibenzothiepin core, and finally, etherification to yield the final product.[1]
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound, based on established chemical principles.
Step 1: Synthesis of the Thioether Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroacetophenone and 4-chlorothiophenol in a suitable solvent such as ethanol.
-
Reaction Conditions: Add a base, such as sodium hydroxide, to the mixture to facilitate the nucleophilic substitution reaction.
-
Work-up and Purification: After the reaction is complete, as monitored by thin-layer chromatography (TLC), neutralize the mixture and extract the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography.
Step 2: Willgerodt–Kindler Reaction and Hydrolysis
-
Reaction Setup: Combine the thioether intermediate with morpholine and elemental sulfur in a reaction vessel.
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by TLC.
-
Hydrolysis: Upon completion of the Willgerodt-Kindler reaction, hydrolyze the resulting thiomorpholide intermediate by heating with a strong acid, such as hydrochloric acid, to yield the corresponding phenylacetic acid derivative.
-
Work-up and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization.
Step 3: Cyclization to form the Dibenzothiepinone Core
-
Reaction Setup: Add the phenylacetic acid derivative to polyphosphoric acid in a reaction flask.
-
Reaction Conditions: Heat the mixture with stirring to promote the intramolecular Friedel-Crafts acylation.
-
Work-up and Purification: Carefully pour the hot reaction mixture into ice-water to precipitate the dibenzothiepinone product. The solid can be collected by filtration, washed with water, and purified by recrystallization.
Step 4: Etherification to this compound
-
Reaction Setup: In a suitable solvent, such as methyl isobutyl ketone (MIBK), suspend the dibenzothiepinone intermediate and potassium carbonate.
-
Reaction Conditions: Add 2-(dimethylamino)ethyl chloride to the suspension and heat the mixture to reflux. The use of MIBK as a solvent helps to minimize C-alkylation.[1]
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove inorganic salts. The filtrate is then concentrated, and the crude this compound can be purified by column chromatography or recrystallization from a suitable solvent like cyclohexane (B81311) to yield crystals.[4]
Logical Workflow for Chemical Property Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of the chemical properties of a newly synthesized batch of this compound.
Conclusion
This guide has provided a detailed overview of the synthesis and chemical properties of this compound. The synthetic pathway, while involving several steps, utilizes well-established organic reactions. The tabulated chemical properties offer a valuable resource for researchers and professionals involved in the development and formulation of this compound. Adherence to detailed experimental protocols and a systematic approach to chemical property assessment are crucial for ensuring the quality and consistency of this important antipsychotic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - Dibenzo(b,f)thiepin-10(11h)-one, 2-chloro-6-(2-(methylamino)ethoxy)-, hydrochloride (C17H16ClNO2S) [pubchemlite.lcsb.uni.lu]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. WO2009152347A2 - Crystalline forms of this compound hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Norzotepine: An In-depth Technical Guide on the Major Active Metabolite of Zotepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zotepine, an atypical antipsychotic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, northis compound (B1248401), the N-desmethylated metabolite, has been identified as a major active contributor to the overall pharmacological profile of the parent drug. This technical guide provides a comprehensive overview of northis compound, focusing on its formation, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format for clear comparison, and key processes are visualized using diagrams to facilitate understanding. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Metabolism of this compound to Northis compound
This compound is subject to considerable first-pass metabolism following oral administration.[1][2] The primary metabolic transformation leading to the formation of northis compound is N-demethylation.[1][3] This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.
In vitro studies utilizing human liver microsomes and recombinant human P450 enzymes have identified CYP3A4 as the principal enzyme responsible for the N-demethylation of this compound to northis compound.[3][4] Other CYP isoenzymes, including CYP1A2, also contribute to this metabolic pathway, though to a lesser extent.[3][4] Besides N-demethylation, other metabolic routes for this compound include S-oxidation and aromatic hydroxylation.[1][3]
Comparative Pharmacokinetics of this compound and Northis compound
Both this compound and its active metabolite northis compound exhibit high plasma protein binding, estimated at 97%.[1][2] While detailed comparative pharmacokinetic data in humans are limited in the provided search results, the elimination half-life of northis compound has been reported to be around 12 hours, which is slightly shorter than that of the parent compound, this compound (13.7–15.9 hours).[5]
| Parameter | This compound | Northis compound | Reference(s) |
| Plasma Protein Binding | ~97% | ~97% | [1][2] |
| Elimination Half-life | 13.7–15.9 hours | ~12 hours | [5] |
| Primary Metabolizing Enzymes | CYP3A4, CYP1A2 | - | [1][3][4] |
Table 1: Pharmacokinetic Parameters of this compound and Northis compound
Comparative Pharmacodynamics and Receptor Binding Profiles
Northis compound and this compound share a similar overall neurotransmitter receptor binding profile, exhibiting antagonist activity at various dopamine (B1211576) and serotonin (B10506) receptors.[5][6] However, a critical distinction lies in their affinity for the norepinephrine (B1679862) transporter (NET). Northis compound is a significantly more potent inhibitor of norepinephrine reuptake than this compound, with a 7- to 16-fold higher potency observed in in vitro studies.[6] This potent NET inhibition is believed to be a key contributor to the antidepressant-like effects observed with northis compound.[6]
| Receptor/Transporter | This compound | Northis compound | Key Finding | Reference(s) |
| Dopamine D1/D2 Receptors | Antagonist | Antagonist | Similar activity | [2][5][7] |
| Serotonin 5-HT2A Receptor | Antagonist | Antagonist | Similar activity | [2][5] |
| Norepinephrine Transporter (NET) | Inhibitor | Potent Inhibitor | Northis compound is 7-16x more potent | [6] |
Table 2: Receptor Binding and Transporter Inhibition Profile
Pharmacological Activity and Clinical Implications
The distinct pharmacodynamic profile of northis compound has significant implications for the overall clinical effects of this compound.
-
Antipsychotic-like Effects: In animal models, such as the methamphetamine-induced hyperlocomotion test, northis compound demonstrates antipsychotic-like effects comparable to those of this compound.[6] This suggests that both the parent drug and the metabolite contribute to the antipsychotic efficacy.
-
Antidepressant-like Effects: Northis compound exhibits pronounced antidepressant-like activity in animal models, including the forced-swim test and antagonism of reserpine-induced hypothermia.[6] this compound, in contrast, does not show these effects in the same models.[6] This strongly indicates that the antidepressant properties sometimes observed clinically with this compound may be mediated by its active metabolite, northis compound, through its potent inhibition of norepinephrine reuptake.[6]
-
Extrapyramidal Symptoms (EPS): Unlike this compound, northis compound did not induce catalepsy in mice at doses up to 10 mg/kg i.p., suggesting a lower propensity for causing extrapyramidal side effects.[6] This favorable profile may contribute to the "atypical" nature of this compound.
Experimental Protocols
In Vitro Metabolism of this compound
Objective: To identify the cytochrome P450 enzymes responsible for the metabolism of this compound.
Methodology:
-
Microsomal Incubation: this compound is incubated with human liver microsomes in the presence of an NADPH-generating system.[3]
-
Recombinant Enzyme Analysis: this compound is incubated separately with a panel of recombinant human P450 enzymes (e.g., CYP1A1, CYP1A2, CYP2B6, CYP2C19, CYP3A4, CYP3A5, CYP2D6) expressed in a suitable system (e.g., baculovirus-infected insect cells).[3][4]
-
Inhibition Studies: The formation of metabolites in human liver microsomes is assessed in the presence of selective chemical inhibitors for different P450 enzymes or specific inhibitory antibodies.[4]
-
Quantification: The formation of northis compound and other metabolites is quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][8]
In Vivo Antipsychotic-like Activity: Methamphetamine-Induced Hyperlocomotion
Objective: To assess the potential antipsychotic effects of a test compound.
Methodology:
-
Animal Model: Male mice are frequently used for this assay.[6]
-
Habituation: Animals are placed in an open-field apparatus to allow for habituation to the novel environment.
-
Drug Administration: Animals are pre-treated with the test compound (e.g., northis compound, this compound) or vehicle via intraperitoneal (i.p.) injection.[6]
-
Psychostimulant Challenge: After a set pre-treatment time, animals are administered methamphetamine to induce hyperlocomotion.[6]
-
Locomotor Activity Measurement: Locomotor activity is recorded for a specified duration using an automated activity monitoring system.
-
Data Analysis: The total distance traveled or the number of beam breaks is compared between the different treatment groups. A significant reduction in methamphetamine-induced hyperlocomotion by the test compound is indicative of an antipsychotic-like effect.
In Vivo Antidepressant-like Activity: Forced-Swim Test
Objective: To evaluate the potential antidepressant effects of a test compound.
Methodology:
-
Animal Model: Male mice or rats are commonly used.[6]
-
Drug Administration: Animals are administered the test compound (e.g., northis compound) or vehicle prior to the test.
-
Test Procedure: Animals are placed individually in a cylinder filled with water from which they cannot escape.
-
Behavioral Scoring: The duration of immobility during a set period of the test is recorded. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: A significant reduction in the duration of immobility by the test compound compared to the vehicle group is indicative of an antidepressant-like effect.
Assessment of Extrapyramidal Side Effects: Catalepsy Test
Objective: To determine the propensity of a drug to induce catalepsy, a predictor of extrapyramidal side effects.
Methodology:
-
Drug Administration: Animals are treated with the test compound or vehicle.
-
Test Procedure: At various time points after drug administration, the animal's forepaws are placed on a raised horizontal bar.[9]
-
Measurement: The time it takes for the animal to remove both forepaws from the bar is recorded.
-
Data Analysis: A significant increase in the time the animal maintains the imposed posture is indicative of catalepsy and a higher risk of inducing EPS.
Conclusion
Northis compound is a pharmacologically active and major metabolite of this compound. While it shares a similar antipsychotic-like profile with its parent compound, its distinct and potent inhibition of the norepinephrine transporter confers significant antidepressant-like properties. Furthermore, preclinical data suggest a lower propensity for inducing extrapyramidal side effects. These findings underscore the critical importance of considering the activity of metabolites when evaluating the overall clinical profile of a drug. The unique properties of northis compound likely contribute to the therapeutic efficacy and side-effect profile of this compound, particularly its effects on mood and its classification as an atypical antipsychotic. Further research into the specific contributions of northis compound in clinical settings is warranted to fully elucidate its role in the treatment of psychiatric disorders.
References
- 1. This compound | C18H18ClNOS | CID 5736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of cytochrome P450 enzymes involved in the metabolism of this compound, an antipsychotic drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Northis compound, a major metabolite of this compound, exerts atypical antipsychotic-like and antidepressant-like actions through its potent inhibition of norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Neuroleptics and animal models: feasibility of oral treatment monitored by plasma levels and receptor occupancy assays - PMC [pmc.ncbi.nlm.nih.gov]
Zotepine's Affinity for Dopamine and Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotepine is an atypical antipsychotic medication utilized in the management of schizophrenia.[1] Its therapeutic efficacy is attributed to its complex pharmacodynamic profile, characterized by its interaction with a wide range of neurotransmitter receptors. This technical guide provides an in-depth analysis of this compound's binding affinity for dopamine (B1211576) and serotonin (B10506) receptor subtypes, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways. This compound acts as a potent antagonist at several dopamine and serotonin receptors, a characteristic that underlies its antipsychotic effects.[2][3]
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of this compound for various dopamine and serotonin receptors has been quantified using in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) or the dissociation constant (Kd) are reported to indicate the concentration of the drug required to occupy 50% of the receptors. A lower Ki or Kd value signifies a higher binding affinity. The data presented below has been compiled from various scientific sources.
Dopamine Receptor Affinity
This compound exhibits a high affinity for several dopamine receptor subtypes, with a particularly strong interaction with the D2 receptor, a key target for antipsychotic medications.[4][5][6] It also demonstrates affinity for D1 and D4 receptors.[5][7]
| Receptor Subtype | Ki (nM) | Kd (nM) | Reference |
| Dopamine D1 | 15 | [8] | |
| Dopamine D2 | 5.4 | 8 | [4][5] |
| Dopamine D4 | <20 | [7] |
Serotonin Receptor Affinity
This compound demonstrates a broad and potent affinity for multiple serotonin (5-HT) receptor subtypes. Its high affinity for the 5-HT2A and 5-HT2C receptors is a hallmark of atypical antipsychotics and is believed to contribute to its efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.[2][9] this compound also shows notable affinity for 5-HT1A, 5-HT6, and 5-HT7 receptors.[4][5][10]
| Receptor Subtype | Ki (nM) | Kd (nM) | Reference |
| Serotonin 5-HT1A | 280 | [4] | |
| Serotonin 5-HT1D | 80 | [4] | |
| Serotonin 5-HT2A | 2.6 | [4] | |
| Serotonin 5-HT2C | 3.2 | [4] | |
| Serotonin 5-HT6 | <50 | ||
| Serotonin 5-HT7 | <10 |
Experimental Protocols: Radioligand Binding Assays
The determination of this compound's binding affinity for dopamine and serotonin receptors is primarily conducted through competitive radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.
General Protocol for Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a fresh assay buffer to a specific protein concentration.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).[6][11]
-
Varying concentrations of this compound (the competitor).
-
For determining non-specific binding, a high concentration of a known unlabeled antagonist is used instead of this compound.
-
-
The plate is incubated for a specific time at a controlled temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
3. Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
4. Measurement of Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Specific Radioligands for Key Receptors:
-
Dopamine D2 Receptor: [3H]Spiperone[11]
-
Serotonin 5-HT2A Receptor: [3H]Ketanserin[6]
-
Serotonin 5-HT1A Receptor: [3H]8-OH-DPAT[12]
-
Serotonin 5-HT2C Receptor: [3H]Mesulergine[13]
-
Serotonin 5-HT6 and 5-HT7 Receptors: [3H]-LSD[14]
Signaling Pathways
This compound's antagonist activity at dopamine and serotonin receptors modulates their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for the D2 and 5-HT2A receptors.
References
- 1. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand binding assays [bio-protocol.org]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
Investigating the Neuroleptic Properties of Zotepine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zotepine is an atypical antipsychotic agent belonging to the dibenzothiepine class, utilized in the management of schizophrenia. Its therapeutic action is attributed to a complex neuropharmacological profile, characterized by antagonism at multiple neurotransmitter receptors. This technical guide provides a comprehensive overview of the neuroleptic properties of this compound, consolidating quantitative data on its receptor binding affinity, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols for key preclinical and clinical evaluation methods are presented, alongside visualizations of its primary signaling pathway, experimental workflows, and the logical interplay between its molecular interactions and clinical effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.
Introduction
This compound is a second-generation antipsychotic medication primarily indicated for the treatment of acute and chronic schizophrenia.[1] Developed in Japan, it has seen clinical use in several Asian and European countries.[2] Like other atypical antipsychotics, this compound's therapeutic efficacy is believed to stem from its unique interaction with a wide array of neurotransmitter systems, distinguishing it from first-generation or "typical" antipsychotics.[1][3] This guide delves into the core neuroleptic properties of this compound, providing a granular look at its mechanism of action, empirical data from preclinical and clinical studies, and the methodologies employed in its evaluation.
Pharmacodynamics: Receptor Binding Profile and Mechanism of Action
The neuroleptic effects of this compound are rooted in its potent antagonism of dopamine (B1211576) and serotonin (B10506) receptors. Its "atypical" profile is largely defined by its strong affinity for serotonin 5-HT2A receptors in addition to its dopamine D2 receptor blockade.[4]
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki values) of this compound for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) |
| Serotonin Receptors | |
| 5-HT2A | 2.6 |
| 5-HT2C | 3.2 |
| 5-HT1A | 280 |
| 5-HT1D | 80 |
| Dopamine Receptors | |
| D2 | 8.0 |
| Adrenergic Receptors | |
| α1 | 7.3 |
| α2 | 180 |
| Histamine Receptors | |
| H1 | 3.3 |
| Muscarinic Receptors | |
| M | 330 |
Data sourced from MedchemExpress.com.[5]
Signaling Pathways
This compound's primary mechanism of action involves the modulation of dopaminergic and serotonergic signaling pathways in the brain. The diagram below illustrates this interaction.
Dopamine and Serotonin Receptor Occupancy
The clinical efficacy of atypical antipsychotics is often linked to their relative occupancy of dopamine D2 and serotonin 5-HT2A receptors in the brain. While Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) studies have been crucial in establishing the therapeutic window for D2 receptor occupancy (typically 65-80% for antipsychotic effect) for many antipsychotics, there is a notable lack of high-quality, publicly available in vivo receptor occupancy data specifically for this compound. A systematic review highlighted "very low quality of findings for... This compound" in this area.[6]
For other atypical antipsychotics like ziprasidone, PET studies have demonstrated significantly higher 5-HT2A receptor occupancy compared to D2 receptor occupancy at therapeutic doses.[7] This characteristic is believed to contribute to the "atypical" profile, including a lower propensity for extrapyramidal symptoms (EPS).
Pharmacokinetics
| Parameter | Value |
| Absorption | |
| Bioavailability | - |
| Tmax (Peak Plasma Time) | ~4 hours[8] |
| Distribution | |
| Protein Binding | - |
| Metabolism | |
| Primary Metabolites | Northis compound |
| Cytochrome P450 Enzymes | CYP1A2, CYP3A4[4] |
| Elimination | |
| Elimination Half-life | ~21 hours[8] |
| Route of Elimination | - |
Clinical Efficacy
This compound has demonstrated efficacy in the treatment of schizophrenia in several randomized controlled trials. The tables below summarize the changes in the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS) from key studies.
This compound vs. Placebo
| Study | Duration | N | Treatment | Mean Baseline PANSS/BPRS | Mean Change from Baseline | p-value |
| Möller et al. (2004)[9] | 8 weeks | 80 | This compound (avg. 131 mg/day) | PANSS Negative: ~25 | -7.8 | NS |
| Placebo | PANSS Negative: ~25 | -6.5 | ||||
| Cooper et al. (1999a) (as cited in Cochrane Review)[10] | 8 weeks | 106 | This compound | BPRS: Not specified | -11.6 | <0.05 |
| Placebo | BPRS: Not specified | Not specified |
NS = Not Significant
This compound vs. Active Comparators
| Study | Duration | N | Treatment | Mean Baseline PANSS/BPRS | Mean Change from Baseline | p-value (vs. comparator) |
| Huang et al. (2013)[3] | 6 weeks | 39 | This compound (avg. 237 mg/day) | PANSS Total: ~95 | -34.7 | 0.125 |
| Risperidone (avg. 4.8 mg/day) | PANSS Total: ~93 | -28.6 | ||||
| Chien & Hwu (2002)[11] | 6 weeks | 70 | This compound (150 mg/day) | PANSS Total: Not specified | Not specified | NS |
| Haloperidol (9 mg/day) | PANSS Total: Not specified | Not specified | ||||
| Barnas et al. (1992) | Not specified | Not specified | This compound | PANSS Negative: Not specified | Significant Improvement | <0.05 |
| Haloperidol | PANSS Negative: Not specified | No Significant Improvement |
NS = Not Significant
Experimental Protocols
In Vitro Receptor Binding Assay
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound like this compound to a specific receptor using a competition radioligand binding assay.
Cheng-Prusoff Equation:
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:[6][7]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50: The concentration of the competing ligand (this compound) that displaces 50% of the specific binding of the radioligand.
-
[L]: The concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor.
In Vivo Microdialysis
This protocol describes a general procedure for measuring extracellular neurotransmitter levels in the rat prefrontal cortex following the administration of this compound.
Double-Blind, Randomized, Parallel-Group Clinical Trial
This outlines the typical design of a clinical trial to evaluate the efficacy and safety of this compound in patients with schizophrenia.
Logical Relationships: From Receptor Profile to Clinical Effects
The multifaceted clinical profile of this compound can be logically linked to its interactions with various neurotransmitter receptors.
Conclusion
This compound presents a complex neuropharmacological profile, acting as a potent antagonist at a range of dopaminergic, serotonergic, adrenergic, and histaminergic receptors. This multi-receptor interaction underpins its efficacy as an atypical antipsychotic in the management of schizophrenia. While its clinical effectiveness is comparable to other antipsychotics, particularly in addressing negative symptoms with a potentially lower risk of extrapyramidal side effects, a notable gap exists in the literature regarding its in vivo dopamine D2 and serotonin 5-HT2A receptor occupancy at therapeutic doses. Further research, particularly utilizing neuroimaging techniques such as PET and SPECT, is warranted to fully elucidate the in vivo receptor binding characteristics of this compound and to more definitively correlate its molecular actions with its clinical outcomes. This guide provides a foundational repository of the current knowledge on this compound's neuroleptic properties to aid in future research and development endeavors.
References
- 1. Occupancy of striatal and extrastriatal dopamine D2 receptors by clozapine and quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine D2/3 receptor occupancy by quetiapine in striatal and extrastriatal areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ils.unc.edu [ils.unc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Increased dopamine D2 receptor binding after long-term treatment with antipsychotics in humans: a clinical PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A positron emission tomography occupancy study of brexpiprazole at dopamine D2 and D3 and serotonin 5-HT1A and 5-HT2A receptors, and serotonin reuptake transporters in subjects with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Zotepine's Modulation of Neurotransmitter Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zotepine is an atypical antipsychotic medication characterized by a complex pharmacological profile involving the modulation of multiple neurotransmitter systems. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interactions with dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862), glutamate (B1630785), and GABAergic systems. Quantitative data on receptor binding affinities are presented in a structured format, and detailed methodologies for key experimental procedures are outlined. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound's neuropharmacological effects.
Introduction
This compound, a dibenzothiepine derivative, is classified as an atypical antipsychotic drug used in the treatment of schizophrenia.[1][2] Its therapeutic efficacy is attributed to its multifaceted interaction with various neurotransmitter systems in the brain.[3][4] Unlike typical antipsychotics that primarily target dopamine D2 receptors, this compound exhibits a broad receptor binding profile, which contributes to its effectiveness against both positive and negative symptoms of schizophrenia and a comparatively favorable side-effect profile.[2][5] This guide delves into the core mechanisms of this compound's action, providing a detailed overview for researchers and professionals in the field of drug development.
Pharmacodynamics: Receptor Binding Profile
This compound's pharmacological activity is dictated by its affinity for a wide range of neurotransmitter receptors and transporters. The following tables summarize the quantitative data on the binding affinities of this compound and its active metabolite, northis compound, for various targets. Binding affinity is expressed as the inhibition constant (Ki) or dissociation constant (Kd), with lower values indicating higher affinity.
Table 1: this compound Receptor and Transporter Binding Affinities
| Target | K_i_ (nM) | K_d_ (nM) | Species | Reference(s) |
| Dopamine D_1_ | 29 | Human | [4] | |
| Dopamine D_2_ | 13 | 8 | Human | [4][6] |
| Serotonin 5-HT_2A_ | 0.5 | 2.6 | Human | [1][6] |
| Serotonin 5-HT_2C_ | 3.2 | Human | [6] | |
| Serotonin 5-HT_6_ | Human | [1] | ||
| Serotonin 5-HT_7_ | Human | [1] | ||
| α_1_-Adrenergic | 7.3 | Human | [6] | |
| α_2_-Adrenergic | 180 | Human | [6] | |
| Histamine H_1_ | 3.3 | Human | [6] | |
| Muscarinic M_1-5_ | 330 | Human | [6] | |
| Serotonin Transporter (SERT) | 151 | Human | [2] | |
| Norepinephrine Transporter (NET) | 530 | Human | [2] | |
| Dopamine Transporter (DAT) | 3621 | Human | [2] |
Table 2: Northis compound (N-desmethylthis compound) Receptor and Transporter Binding Affinities
| Target | K_i_ (nM) | Species | Reference(s) |
| Norepinephrine Transporter (NET) | Potent Inhibition | Not Specified | [7] |
Note: Northis compound shows 7- to 16-fold more potent norepinephrine reuptake inhibition than this compound.[7]
Modulation of Major Neurotransmitter Systems
Dopaminergic System
This compound acts as an antagonist at both D_1_ and D_2_ dopamine receptors.[1][4] The blockade of D_2_ receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects on positive symptoms.[3] The antagonism of D_1_ receptors may also contribute to its overall therapeutic profile.
Serotonergic System
This compound exhibits potent antagonism at several serotonin receptors, including 5-HT_2A_, 5-HT_2C_, 5-HT_6_, and 5-HT_7_ receptors.[1] The blockade of 5-HT_2A_ receptors, in particular, is a hallmark of atypical antipsychotics and is thought to contribute to the reduced incidence of extrapyramidal side effects and efficacy against negative symptoms.[3] Antagonism at 5-HT_2C_ receptors may be associated with effects on mood and cognition.[3]
Noradrenergic System
This compound and its primary active metabolite, northis compound, inhibit the reuptake of norepinephrine.[1][7] Northis compound is particularly potent in this regard.[7] This action increases the synaptic concentration of norepinephrine, which may contribute to the antidepressant effects observed with this compound treatment.[7]
Glutamatergic and GABAergic Systems
This compound has been shown to influence glutamatergic and GABAergic neurotransmission. In vivo microdialysis studies in rats have demonstrated that this compound increases the extracellular levels of both glutamate and GABA in the medial prefrontal cortex.[8][9] This effect is not observed with typical antipsychotics like haloperidol.[8][9] The modulation of these excitatory and inhibitory systems may be a key component of this compound's atypical profile and could be related to its effects on cognitive symptoms and its potential for pro-convulsive activity at higher doses.[8][10] Specifically, chronic administration of therapeutically relevant concentrations of this compound has been found to increase astroglial L-glutamate release.[10]
Experimental Protocols
Radioligand Receptor Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for a specific receptor.
Methodology:
-
Receptor Preparation: A source of the target receptor is required, typically cell membranes from transfected cell lines (e.g., HEK293 or CHO cells) stably expressing the human receptor of interest, or homogenized brain tissue from animal models.
-
Incubation: The receptor preparation is incubated in a buffer solution containing a known, fixed concentration of a high-affinity radioligand for the target receptor (e.g., [³H]spiperone for D_2_ receptors or [³H]ketanserin for 5-HT_2A_ receptors). A range of concentrations of the unlabeled test compound (this compound) is added to compete for binding with the radioligand. A control incubation without the test compound is also performed to determine total binding, and another in the presence of a high concentration of a known saturating ligand to determine non-specific binding.
-
Separation: After incubation to allow binding to reach equilibrium, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes (and thus the bound radioligand) while allowing the free radioligand to pass through.
-
Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The amount of specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC_50_ value) is determined by non-linear regression analysis of the competition curve.
-
K_i_ Calculation: The inhibition constant (K_i_) is then calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant for the receptor.
In Vivo Microdialysis for Neurotransmitter Measurement (General Protocol)
This protocol describes the general methodology for in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of a freely moving animal following drug administration.
Methodology:
-
Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain of a rat, targeting the specific region of interest (e.g., the medial prefrontal cortex). The animal is then allowed to recover from the surgery.
-
Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is connected via tubing to a syringe pump and a fraction collector. The animal is placed in a behavioral arena that allows for free movement.
-
Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min). As the aCSF flows through the semipermeable membrane at the tip of the probe, neurotransmitters from the extracellular space diffuse into the probe. The resulting fluid, the dialysate, is collected in vials at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: this compound is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection for systemic effects, or it can be included in the perfusion fluid for local administration.
-
Sample Collection: Dialysate collection continues at the same timed intervals following drug administration.
-
Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., dopamine, norepinephrine, serotonin, glutamate, GABA) in the collected dialysate samples is quantified using a highly sensitive analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
Data Analysis: The neurotransmitter concentrations in the post-drug samples are typically expressed as a percentage change from the average baseline concentration.
Conclusion
This compound's modulation of neurotransmitter systems is complex and multifaceted, extending beyond simple dopamine D_2_ receptor antagonism. Its potent activity at various serotonin receptors and its ability to inhibit norepinephrine reuptake contribute significantly to its atypical antipsychotic profile. Furthermore, its influence on glutamatergic and GABAergic systems highlights novel avenues for understanding its therapeutic effects and side-effect profile. The experimental methodologies detailed in this guide provide a framework for the continued investigation of this compound and the development of future antipsychotic agents with improved efficacy and tolerability. The comprehensive understanding of these mechanisms is crucial for optimizing therapeutic strategies and advancing the field of psychopharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Effect of this compound on dopamine, serotonin and noradrenaline release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Northis compound, a major metabolite of this compound, exerts atypical antipsychotic-like and antidepressant-like actions through its potent inhibition of norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on extracellular levels of monoamine, GABA and glutamate in rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on extracellular levels of monoamine, GABA and glutamate in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of an Atypical Antipsychotic, this compound, on Astroglial L-Glutamate Release through Hemichannels: Exploring the Mechanism of Mood-Stabilising Antipsychotic Actions and Antipsychotic-Induced Convulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
The history and development of Zotepine as an antipsychotic
An In-depth Technical Guide to the History and Development of Zotepine as an Antipsychotic
Introduction
This compound is a second-generation (atypical) antipsychotic medication primarily utilized in the treatment of schizophrenia.[1][2] Developed in the 1970s, its unique pharmacological profile, characterized by broad receptor antagonism, distinguishes it from first-generation antipsychotics. This technical guide provides a comprehensive overview of the history, chemical synthesis, pharmacodynamics, pharmacokinetics, and clinical development of this compound for researchers, scientists, and drug development professionals.
History and Development
This compound, a dibenzothiepine derivative, was designed and synthesized by Fujisawa Pharmaceutical Co., Ltd. in Japan during the 1970s.[3][4] The goal was to create an antipsychotic with improved efficacy against the negative symptoms of schizophrenia compared to existing treatments.[3]
Key Milestones:
-
1970s: Preclinical studies confirmed its antipsychotic potential in animal models.[3]
-
1982: this compound received its first regulatory approval in Japan for the treatment of schizophrenia.[3]
-
1990: It was approved and introduced in Germany.[5]
-
1993: The U.S. Food and Drug Administration (FDA) classified this compound as an inactive drug substance (Status I, Type II), and it has never been approved for use in the United States.[3][4][6]
-
1998: Approved for use in the United Kingdom, though it is no longer available there.[3]
-
Circa 2000: The drug was discontinued (B1498344) in the German market for commercial reasons.[3]
As of 2025, this compound remains available in Japan and India, among other countries, but its use is not widespread globally.[3][4]
Chemical Synthesis
This compound, with the chemical formula C₁₈H₁₈ClNOS, is synthesized through a multi-step process.[5] The core of the molecule is the dibenzothiepin ring system.
Synthesis Protocol:
-
Thioether Formation: The process begins with the reaction of 2-chloroacetophenone (B165298) and 4-chlorothiophenol (B41493) to form a thioether.[5]
-
Willgerodt-Kindler Reaction: The thioether is treated with morpholine (B109124) and sulfur. Subsequent acid hydrolysis of the amide intermediate yields a phenylacetic acid derivative.[5]
-
Cyclization: The derivative is cyclized in the presence of polyphosphoric acid, which forms the tricyclic dibenzothiepin ring system.[5]
-
Enol Ether Formation: The final step involves treating the cyclized intermediate with 2-(dimethylamino)ethyl chloride and potassium carbonate in methyl isobutyl ketone. This reaction produces the enol ether, this compound, minimizing the undesired C-alkylation byproduct.[5]
Pharmacology
Pharmacodynamics and Mechanism of Action
This compound's antipsychotic effect is mediated through a complex interaction with multiple neurotransmitter systems.[7][8] It is a potent antagonist at a wide range of receptors, a characteristic of many atypical antipsychotics.[7]
The primary mechanism involves the blockade of dopamine (B1211576) D₂ receptors, which helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[7] Its antagonism of serotonin (B10506) 5-HT₂A receptors is a key feature of atypical antipsychotics and is thought to contribute to its efficacy against negative symptoms and a lower propensity for extrapyramidal side effects compared to typical agents.[5][7]
This compound also demonstrates a strong affinity for dopamine D₁, serotonin 5-HT₂C, 5-HT₆, and 5-HT₇, histamine (B1213489) H₁, and α₁-adrenergic receptors.[5][9][10] Furthermore, its active metabolite, northis compound, is a potent inhibitor of norepinephrine (B1679862) reuptake, which may contribute to its therapeutic profile.[5]
Receptor Binding Affinity
The table below summarizes the dissociation constants (Kd) of this compound for various human receptors, indicating its high affinity for multiple targets.
| Receptor | Dissociation Constant (Kd) in nM |
| 5-HT₂A | 2.6[11] |
| 5-HT₂C | 3.2[11] |
| Histamine H₁ | 3.3[11] |
| α₁-Adrenergic | 7.3[11] |
| Dopamine D₂ | 8[11] |
| α₂-Adrenergic | 180[11] |
| 5-HT₁A | 280[11] |
| Muscarinic | 330[11] |
| Data sourced from MedchemExpress.[11] |
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been characterized in several studies.
Absorption: this compound is well and rapidly absorbed from the gastrointestinal tract following oral administration.[6][10]
Distribution: The drug is rapidly distributed to the tissues.[6] Both this compound and its active metabolite, northis compound, are highly protein-bound, at approximately 97%.[9][10]
Metabolism: this compound undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzymes CYP1A2 and CYP3A4.[6][7][9][10] Key metabolic pathways include N-demethylation to form the equipotent active metabolite northis compound, as well as N- and S-oxidation and hydroxylation to form several inactive metabolites.[6][9][10]
Excretion: The metabolites of this compound are eliminated primarily through urine and feces.[6][10] Only a small amount of the drug is excreted unchanged.[6]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for this compound.
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 2–4 hours[6][10] |
| Elimination Half-life (t½) | ~14–21 hours[9][10][12] |
| Plasma Protein Binding | ~97%[9][10] |
| Apparent Volume of Distribution (Vd) | 109 L/kg[6] |
| Apparent Oral Clearance | 4.6 L/h/kg (converted from 4.6 mg/h/kg)[6] |
Clinical Efficacy and Trials
This compound has been evaluated in numerous clinical trials for the treatment of schizophrenia.
Experimental Protocols Overview
Clinical trials assessing the efficacy of this compound have predominantly been randomized controlled trials comparing it against placebo or other antipsychotic agents (both typical and atypical).[13]
-
Methodology: These trials typically involve patients diagnosed with schizophrenia according to established criteria (e.g., DSM). Efficacy is measured over a period of several weeks (usually 4-12).[14]
-
Primary Outcome Measures: The most common assessment tools are standardized rating scales.[13]
-
Brief Psychiatric Rating Scale (BPRS): A widely used scale to measure the severity of a range of psychiatric symptoms, including those associated with schizophrenia. A reduction in the total BPRS score indicates improvement.[13][14]
-
Clinical Global Impression (CGI) scale: A clinician-rated measure of the patient's overall illness severity and change over time.[14]
-
Scale for the Assessment of Negative Symptoms (SANS): Specifically used to evaluate negative symptoms like alogia, affective flattening, and avolition.[14]
-
Summary of Efficacy Data
Meta-analyses of clinical trial data have demonstrated that:
-
This compound is significantly more effective than placebo in reducing the overall symptoms of schizophrenia as measured by the BPRS.[13]
-
Its efficacy is at least comparable to that of conventional (typical) antipsychotics.[13]
-
In a 2013 comparative study of 15 antipsychotics, this compound showed medium-strong effectiveness, slightly less than olanzapine (B1677200) and risperidone, but slightly more effective than haloperidol (B65202) and quetiapine.[5]
-
When compared to other atypical antipsychotics, no clear differences in efficacy were noted in one review, although a single trial suggested clozapine (B1669256) was more effective, though not to a statistically significant degree.[13][14]
-
Some open-label studies suggest potential utility in patients with treatment-resistant schizophrenia.[1]
-
Positive results have also been observed in clinical trials for its use as an antimanic agent in patients with acute bipolar mania.[5]
Safety and Tolerability
Like all antipsychotics, this compound is associated with a range of side effects. Its side effect profile is a result of its broad receptor antagonism. Common adverse effects include:
-
Sedation and Weight Gain: Due to potent H₁ receptor blockade, this compound can cause significant somnolence and weight gain, comparable to that seen with olanzapine and clozapine.[5]
-
Extrapyramidal Symptoms (EPS): While considered an atypical antipsychotic, this compound has a notable risk of causing EPS, second only to haloperidol in one meta-analysis.[5] This may be due to its balanced inhibition of D₁ and D₂ receptors.[15]
-
Cardiovascular Effects: Tachycardia and orthostatic hypotension can occur due to α₁-adrenergic blockade.[5]
-
Anticholinergic Effects: Dry mouth, constipation, and blurred vision may be experienced.[5]
-
Hyperprolactinemia: Blockade of D₂ receptors can lead to elevated prolactin levels.[5]
Conclusion
This compound is an atypical antipsychotic with a long history of development, originating in Japan in the 1970s. Its complex pharmacodynamic profile, characterized by potent antagonism at multiple dopamine, serotonin, and other receptors, provides a broad spectrum of activity against the symptoms of schizophrenia. While clinical data support its efficacy, its use has been limited globally, and it is associated with a significant side effect burden, including sedation, weight gain, and a notable risk of extrapyramidal symptoms. For drug development professionals, this compound serves as an important case study in the evolution of atypical antipsychotics and the ongoing challenge of balancing efficacy with tolerability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound API Manufacturers | Suppliers | Exporters | Pharmacompass.com [pharmacompass.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C18H18ClNOS | CID 5736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. mims.com [mims.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. [Pharmacokinetics of this compound and various factors affecting that of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The efficacy of this compound in schizophrenia: A meta-analysis of BPRS and improvement scale scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. This compound: preclinical tests predict antipsychotic efficacy and an atypical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Zotepine's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotepine is an atypical antipsychotic medication utilized in the management of schizophrenia and other psychotic disorders.[1][2] As a dibenzothiepine derivative, its therapeutic efficacy is rooted in a complex and multifaceted interaction with various neurotransmitter systems within the central nervous system (CNS).[3][4] This technical guide provides an in-depth analysis of the pharmacodynamic and pharmacokinetic properties of this compound, with a focus on its CNS effects. It details its receptor binding profile, mechanism of action, and the experimental protocols used to elucidate these characteristics.
Pharmacodynamics: Receptor Binding Profile and Mechanism of Action
This compound's clinical effects are a direct consequence of its affinity for a wide range of CNS receptors.[2] Its primary mechanism is believed to be the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][5] Additionally, its interaction with other receptors, including those for norepinephrine (B1679862), histamine, and acetylcholine, contributes to its broader therapeutic and side-effect profile.[2][4]
Data Presentation: this compound Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Kd or Ki in nM) of this compound for various CNS receptors. A lower value indicates a higher binding affinity.
| Receptor Target | Kd/Ki (nM) | Reference |
| Dopamine Receptors | ||
| Dopamine D2 | 8 | [1] |
| Serotonin Receptors | ||
| 5-HT2A | 2.6 | [1] |
| 5-HT2C | 3.2 | [1] |
| 5-HT1A | 280 | [1] |
| 5-HT1D | 80 | [1] |
| 5-HT6 | High Affinity | [6] |
| 5-HT7 | High Affinity | [6][7] |
| Adrenergic Receptors | ||
| α1-adrenergic | 7.3 | [1] |
| α2-adrenergic | 180 | [1] |
| Histamine Receptors | ||
| Histamine H1 | 3.3 | [1] |
| Muscarinic Receptors | ||
| Muscarinic (General) | 330 | [1] |
| Other | ||
| Norepinephrine Transporter (NET) | Potent Inhibitor | [6] |
Core Mechanisms of Action in the CNS
Dopamine D₂ Receptor Antagonism
This compound's primary antipsychotic effect is attributed to its potent antagonism of dopamine D₂ receptors in the mesolimbic pathway of the brain.[2] Overactivity in this pathway is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] By blocking these receptors, this compound reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[2]
Serotonin 5-HT₂ₐ Receptor Antagonism
This compound also exhibits strong antagonism at serotonin 5-HT₂ₐ receptors.[1][6] This action is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects (EPS) compared to typical antipsychotics.[4] Blockade of 5-HT₂ₐ receptors in the nigrostriatal pathway is believed to indirectly increase dopamine release, thus counteracting the effects of D₂ blockade in this region. Furthermore, 5-HT₂ₐ antagonism in the prefrontal cortex may contribute to the improvement of negative and cognitive symptoms of schizophrenia.[6]
Norepinephrine Reuptake Inhibition
This compound also acts as an inhibitor of the norepinephrine transporter (NET).[6] By blocking the reuptake of norepinephrine from the synaptic cleft, this compound increases the concentration and duration of action of this neurotransmitter. This action is thought to contribute to its potential antidepressant effects, which can be beneficial in treating the negative and affective symptoms of schizophrenia.
Experimental Protocols
The characterization of this compound's CNS effects relies on a variety of in vitro and in vivo experimental techniques. The following sections detail the methodologies for two key experimental approaches.
Protocol 1: In Vitro Radioligand Competition Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for a specific CNS receptor.
Objective: To quantify the affinity of this compound for a target receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand with known affinity (Kd) for the receptor
-
This compound solutions at various concentrations
-
Assay buffer
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing drug).
-
Incubation: Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 4. [The biochemical effect profile of this compound in comparison with other neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand Association and Dissociation Radioligand Binding Assays [bio-protocol.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Zotepine Dosage and Administration in Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Zotepine dosage and administration in rat models, compiled from recent preclinical studies. This document is intended to serve as a practical guide for researchers in pharmacology, neuroscience, and drug development.
Introduction to this compound
This compound is an atypical antipsychotic medication primarily used in the treatment of schizophrenia.[1][2] Its therapeutic effects are believed to be mediated through its antagonist activity at dopamine (B1211576) (D1 and D2) and serotonin (B10506) (5-HT2A, 5-HT2C, 5-HT6, and 5-HT7) receptors.[2][3][4] Additionally, its active metabolite, northis compound, is a potent norepinephrine (B1679862) reuptake inhibitor.[2] In preclinical research, rat models are crucial for evaluating the pharmacokinetics, efficacy, and safety profile of this compound.
Quantitative Data Summary
The following tables summarize the dosages and pharmacokinetic parameters of this compound administered via various routes in rat models.
Table 1: this compound Dosage and Administration Routes in Rat Models
| Administration Route | Dosage | Rat Strain | Vehicle/Formulation | Key Findings | Reference |
| Intraperitoneal (i.p.) | 1.0 mg/kg | Freely-moving rats | Not specified | Prolonged elevation of cortical dopamine levels. | [5] |
| Intraperitoneal (i.p.) | 1 and 3 mg/kg | Not specified | Not specified | Increased neuronal activity in the VTA, LC, DRN, and MTN. | [6] |
| Intraperitoneal (i.p.) | 2.5 mg/kg | Rats | Not specified | Reduced MK-801-induced stereotypies and locomotion. | [7] |
| Intravenous (IV) | 4.4 mg/kg | Male Wistar | 1:4 ethanol (B145695) and propylene (B89431) glycol | Used as a reference for bioavailability studies. | [8] |
| Intranasal (IN) | 2.2 mg/kg and 4.4 mg/kg | Wistar rats | Nanosuspension | Dose-dependent brain distribution. | [9] |
| Intranasal (IN) | 4.4 mg/kg | Male Wistar | Microemulsion | Enhanced brain distribution compared to oral and IV routes. | [8] |
| Oral (p.o.) | 4.4 mg/kg | Male Wistar | Microemulsion | Lower brain bioavailability compared to intranasal route. | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Rat Models
| Administration Route | Dosage | Tmax (h) | Cmax (µg/g or ng/mL) | AUC (h*µg/g) | Key Findings | Reference |
| Intravenous (IV) | 4.4 mg/kg | - | - | 2.40 ± 0.36 (Brain) | Lower brain exposure compared to intranasal microemulsion. | [8] |
| Intranasal (IN) - Microemulsion | 4.4 mg/kg | - | - | 18.63 ± 1.33 (Brain) | 7.7-fold higher brain AUC than IV. | [8] |
| Oral (p.o.) - Microemulsion | 4.4 mg/kg | - | - | 4.30 ± 0.92 (Brain) | Lower brain AUC compared to intranasal microemulsion. | [8] |
| Intranasal (IN) - Nanosuspension | Not specified | - | - | 10.79-fold hike in brain AUC vs. IV | Significantly improved brain bioavailability. | [9] |
Experimental Protocols
In Vivo Microdialysis for Cortical Dopamine Measurement
This protocol is based on the methodology to assess the effects of this compound on extracellular dopamine in the frontal cortex of freely-moving rats.[5]
Objective: To measure changes in cortical dopamine levels following systemic administration of this compound.
Materials:
-
Male Wistar rats (230-260 g)
-
This compound
-
Sterile saline
-
Microdialysis probes
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
HPLC system with electrochemical detection
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions for at least one week.
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex. Allow a recovery period of at least 48 hours.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 60-120 minutes to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound (e.g., 1.0 mg/kg, i.p.).
-
Sample Collection: Continue collecting dialysate samples for at least 180 minutes post-injection.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the dopamine levels as a percentage of the mean baseline values.
Catalepsy Test for Extrapyramidal Side Effect Assessment
This protocol is used to evaluate the potential for this compound to induce catalepsy, a measure of extrapyramidal side effects.[8]
Objective: To assess the cataleptic effects of this compound in rats.
Materials:
-
Male Wistar rats
-
This compound formulation
-
A horizontal bar or a wooden block (e.g., 10 cm high)
-
Timer
Procedure:
-
Animal Acclimatization: Allow rats to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound via the desired route (e.g., intranasal, 4.4 mg/kg).
-
Testing: At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120, and 240 minutes) after administration, gently place the rat's forepaws on the elevated horizontal bar or wooden block.
-
Measurement: Start the timer and measure the time it takes for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Record the latency to movement at each time point. Increased latency indicates a cataleptic state.
Diagrams
This compound's Primary Signaling Pathway
Caption: this compound's mechanism of action on dopaminergic and serotonergic pathways.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a comparative pharmacokinetic study of this compound in rats.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C18H18ClNOS | CID 5736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A comparison of the acute effects of this compound and other antipsychotics on rat cortical dopamine release, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on extracellular levels of monoamine, GABA and glutamate in rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brain-Targeted Intranasal Delivery of this compound Microemulsion: Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intranasal this compound Nanosuspension: intended for improved brain distribution in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis Studies of Zotepine's Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo microdialysis for the investigation of the atypical antipsychotic drug, Zotepine. The protocols detailed below are designed to facilitate the study of this compound's effects on extracellular neurotransmitter levels in key brain regions, offering valuable insights into its pharmacodynamic profile.
Introduction to this compound
This compound is an atypical antipsychotic medication utilized in the treatment of schizophrenia.[1][2] Its therapeutic efficacy is attributed to a complex pharmacological profile, primarily acting as an antagonist at dopamine (B1211576) D1 and D2-like receptors and various serotonin (B10506) (5-HT) receptors, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7.[3][4] Furthermore, this compound is known to inhibit the reuptake of noradrenaline, contributing to its unique neurochemical effects. In vivo microdialysis is a powerful technique to elucidate the dynamic changes in neurotransmitter concentrations in specific brain regions following this compound administration.[5][6]
This compound's Mechanism of Action and Signaling Pathways
This compound's multifaceted mechanism of action involves the modulation of several neurotransmitter systems. By blocking dopamine and serotonin receptors, it influences downstream signaling cascades crucial for neuronal communication. The inhibition of noradrenaline reuptake further enhances its impact on catecholaminergic transmission.[7]
Quantitative Effects of this compound on Neurotransmitter Levels
In vivo microdialysis studies have quantified the impact of this compound on extracellular neurotransmitter concentrations in the rat brain. The following tables summarize these findings.
Table 1: Effect of this compound on Extracellular Dopamine Levels in the Rat Frontal Cortex
| Treatment | Dose (mg/kg, i.p.) | Brain Region | Maximal Increase (% of Baseline) | Time to Maximal Effect (min) |
| This compound | 1.0 | Frontal Cortex | +333% | 120 |
| Olanzapine | 1.0 | Frontal Cortex | +280% | 40 |
| Clozapine | 10.0 | Frontal Cortex | +223% | 100 |
| Haloperidol | 0.1 | Frontal Cortex | No significant effect | - |
Data adapted from a comparative in vivo microdialysis study.[8]
Table 2: Effects of this compound on Various Neurotransmitters in the Rat Medial Prefrontal Cortex (mPFC)
| Neurotransmitter | This compound Effect (1 and 3 mg/kg, i.p.) |
| Noradrenaline | Increased |
| Dopamine | Increased |
| GABA | Increased |
| Glutamate | Increased |
| Serotonin (5-HT) | No significant effect |
Qualitative summary based on findings from a study investigating this compound's effects on multiple neurotransmitters.[7][9]
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo microdialysis study to assess this compound-induced neurotransmitter release in the rat medial prefrontal cortex (mPFC).
Experimental Workflow
I. Animal Model
-
Species: Male Sprague-Dawley rats (250-300 g).
-
Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to any experimental procedures.
II. Stereotaxic Surgery: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Frame: Securely position the anesthetized rat in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target brain region. For the medial prefrontal cortex (mPFC), typical stereotaxic coordinates from bregma are:
-
Anteroposterior (AP): +3.2 mm
-
Mediolateral (ML): ±0.8 mm
-
-
Guide Cannula Implantation: Slowly lower a guide cannula (e.g., CMA 7) to a position just above the mPFC (Dorsoventral (DV): -2.0 mm from the skull surface).
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-operative Care: Administer analgesics as required and allow the animal to recover for 5-7 days.
III. In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 4 mm membrane length, 20 kDa molecular weight cut-off) through the guide cannula into the mPFC.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.
-
aCSF Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 0.85 MgCl₂. The solution should be sterile-filtered and pH-adjusted to 7.4.
-
-
Equilibration: Allow the system to equilibrate for at least 2 hours before collecting any samples to ensure a stable baseline.
-
Baseline Sample Collection: Collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of neurotransmitter levels. Samples should be collected in vials containing an antioxidant solution (e.g., perchloric acid) to prevent degradation of monoamines.
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle) via intraperitoneal (i.p.) injection at the desired dose.
-
Post-treatment Sample Collection: Continue collecting dialysate samples every 20 minutes for a period of 3-4 hours or as required by the experimental design.
-
Sample Storage: Immediately freeze the collected samples on dry ice and store them at -80°C until analysis.
IV. Sample Analysis
-
Analytical Method: Analyze the dialysate samples for neurotransmitter content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer the necessary sensitivity and selectivity for quantifying low concentrations of neurotransmitters.[8][10]
-
Chromatographic Conditions (Example for HPLC-ECD):
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A phosphate (B84403) or acetate (B1210297) buffer containing an ion-pairing agent (for monoamines) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detector: An electrochemical detector with a glassy carbon working electrode set at an appropriate oxidizing potential.
-
-
Quantification: Determine the concentration of each neurotransmitter in the samples by comparing the peak areas to those of external standards of known concentrations.
V. Histological Verification
-
Euthanasia and Brain Extraction: At the end of the experiment, euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Sectioning and Staining: Extract the brain, and after post-fixation, create coronal sections (e.g., 40-50 µm) and mount them on slides. Stain the sections with a suitable stain (e.g., cresyl violet).
-
Verification: Examine the brain slices under a microscope to verify the correct placement of the microdialysis probe track within the mPFC.
Conclusion
This document provides a framework for the application of in vivo microdialysis to study the neurochemical effects of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to investigate the pharmacodynamics of this and other centrally acting drugs. Adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of this compound's mechanism of action and its therapeutic benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. Microdialysis guide cannula implantation surgery [protocols.io]
- 3. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. antecscientific.com [antecscientific.com]
- 10. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review [mdpi.com]
Application Notes and Protocols for Assessing Zotepine's Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotepine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia.[1] As with any pharmacologically active compound, understanding its potential for cytotoxicity is a critical aspect of its safety profile and can inform its therapeutic applications, including potential repurposing in areas such as oncology. These application notes provide a comprehensive overview of standard cell culture assays to evaluate the cytotoxic effects of this compound. Detailed protocols for key assays are provided to ensure reproducibility and accuracy in research and drug development settings.
Data Presentation: this compound Cytotoxicity
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in various cell lines, providing a quantitative measure of its cytotoxic potential.
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µg/mL) | Reference |
| RPMI 2650 (Human Nasal Epithelial) | MTT | 48 | 104.2 ± 4.2 | [2] |
| Beas-2B (Human Bronchial Epithelial) | MTT | 48 | 125.7 ± 5.8 | [2] |
| Neuro-2A (Mouse Neuroblastoma) | MTT | 48 | 89.5 ± 3.9 | [2] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cell line(s) (e.g., RPMI 2650, Beas-2B, Neuro-2A)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cell line to 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (cells with medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
-
MTT Assay:
-
Following the treatment period, remove the medium containing this compound from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a CO₂ incubator, protected from light.
-
After incubation, carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve of this compound concentration versus cell viability to determine the IC50 value.
-
Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.
Materials:
-
This compound stock solution
-
Selected cell line(s)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.
-
-
LDH Assay:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (as per the kit instructions, typically 50 µL) of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.[2][3][4]
Materials:
-
This compound stock solution
-
Selected cell line(s)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T-25 flasks and treat with this compound as described previously.
-
-
Cell Staining:
-
After treatment, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add Annexin V-FITC and Propidium Iodide (as per the kit's instructions).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Visualizations
Experimental Workflows
Caption: Workflow for the MTT-based cell viability assay.
Caption: Workflow for the LDH-based cytotoxicity assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Proposed intrinsic apoptosis pathway for this compound.
Discussion
The provided protocols outline robust methods for assessing the cytotoxic effects of this compound. The MTT assay offers a straightforward initial screening of metabolic activity and cell viability. To further elucidate the mechanism of cell death, the LDH assay can determine the extent of plasma membrane damage, indicative of necrosis or late apoptosis. The Annexin V-FITC/PI assay provides a more detailed picture by differentiating between the various stages of cell death.
Based on evidence of this compound's inhibitory effects on mitochondrial respiratory chain complexes, a plausible mechanism for its cytotoxicity is the induction of the intrinsic apoptotic pathway. Inhibition of the electron transport chain can lead to a loss of mitochondrial membrane potential, followed by the release of cytochrome c into the cytosol. This triggers the formation of the apoptosome and subsequent activation of the caspase cascade, ultimately leading to the execution of apoptosis. Further investigation into the activation of specific caspases (e.g., caspase-9 and caspase-3) and the expression of Bcl-2 family proteins would provide a more detailed understanding of this signaling pathway.
These application notes and protocols serve as a valuable resource for researchers investigating the cytotoxic properties of this compound, contributing to a more comprehensive understanding of its pharmacological profile.
References
Application Notes and Protocols for Zotepine in Murine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotepine is an atypical antipsychotic medication utilized in the treatment of schizophrenia.[1][2] Its therapeutic effects are attributed to its complex pharmacological profile, primarily acting as an antagonist at dopamine (B1211576) D1 and D2-like receptors, as well as various serotonin (B10506) (5-HT) receptors, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7.[3] Additionally, this compound is known to inhibit the reuptake of norepinephrine (B1679862), a mechanism that may contribute to its therapeutic efficacy.[3] Its active metabolite, northis compound (B1248401), also exhibits a potent inhibition of norepinephrine reuptake.[4] In preclinical research, this compound has been evaluated for its effects on various behavioral paradigms in rodents, providing insights into its antipsychotic, antidepressant-like, and anxiolytic-like potential. These application notes provide detailed protocols for utilizing this compound in behavioral studies with mice, focusing on assays for depression-like behavior, anxiety-like behavior, and social interaction.
Mechanism of Action and Signaling Pathways
This compound's multifaceted mechanism of action involves the modulation of several key neurotransmitter systems in the central nervous system. Its primary antipsychotic effect is thought to be mediated through the blockade of dopamine D2 receptors.[3] Furthermore, its potent antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics, which is believed to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[5] The inhibition of norepinephrine reuptake by both this compound and its active metabolite, northis compound, may underlie some of its effects on mood and cognition.[4]
Pharmacokinetics and Administration in Mice
This compound is readily absorbed after oral administration and undergoes extensive first-pass metabolism, with its major active metabolite being northis compound.[3] Both this compound and northis compound demonstrate good brain permeability in mice when administered individually.[4] However, following an intraperitoneal (i.p.) injection of this compound, northis compound was not detected in the plasma or brain of mice, suggesting that studies administering this compound directly are primarily investigating the effects of the parent compound.[4]
Administration Routes:
-
Intraperitoneal (i.p.) Injection: A common and effective route for systemic administration in mice, bypassing first-pass metabolism.
-
Oral Gavage (p.o.): While clinically relevant, oral gavage can be stressful for the animals and may introduce confounding variables.[6][7] The extensive first-pass metabolism of this compound should also be considered.[3]
-
Subcutaneous (s.c.) Injection: Another viable option for systemic administration.
Vehicle: The choice of vehicle for dissolving this compound is critical. A common vehicle for i.p. injection is sterile saline (0.9% NaCl) with a small amount of a solubilizing agent like Tween 80 or DMSO, ensuring the final concentration of the solubilizing agent is minimal to avoid behavioral effects.
Experimental Protocols
The following are detailed protocols for assessing the behavioral effects of this compound in mice. It is crucial to counterbalance the order of testing and to allow for adequate washout periods between different drug treatments or behavioral tests. All experiments should be conducted in a quiet, low-stress environment, and experimenters should be blinded to the treatment conditions.
Forced Swim Test (FST) for Depression-Like Behavior
The FST is a widely used assay to screen for antidepressant-like activity.[8] The test is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds typically reduce the duration of this immobility.
Materials:
-
Clear glass or plastic cylinders (25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
Video recording and analysis software (optional, but recommended for accuracy)
-
This compound solution and vehicle
-
Syringes and needles for administration
Protocol:
-
Drug Administration: Administer this compound (i.p.) at the desired doses (e.g., 1, 3, 10 mg/kg) or vehicle to different groups of mice. A 30-60 minute pre-treatment time is standard to allow for drug absorption and distribution.
-
Acclimatization: Allow mice to acclimatize to the testing room for at least 30 minutes before the test.
-
Test Procedure:
-
Fill the cylinders with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Gently place each mouse into its respective cylinder.
-
The total test duration is 6 minutes. The first 2 minutes are typically considered an initial adaptation period.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: Calculate the mean duration of immobility for each treatment group. A significant decrease in immobility time in the this compound-treated groups compared to the vehicle group suggests an antidepressant-like effect.
Quantitative Data from Literature:
| Compound | Dose (mg/kg, i.p.) | Effect on Immobility Time in FST | Reference |
| This compound | Not specified | No significant effect | [4] |
| Northis compound | 1, 3, 10 | Dose-dependent decrease | [4] |
Note: Interestingly, in a comparative study, this compound itself did not show a significant antidepressant-like effect in the mouse FST, whereas its active metabolite, northis compound, did demonstrate a dose-dependent reduction in immobility.[4] This suggests that the antidepressant-like effects observed clinically may be mediated, at least in part, by northis compound.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents.[9] The test is based on the natural aversion of mice to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.
Materials:
-
Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor)
-
Video recording and analysis software
-
This compound solution and vehicle
-
Syringes and needles for administration
Protocol:
-
Drug Administration: Administer this compound (i.p.) at desired doses or vehicle to different groups of mice 30-60 minutes prior to testing.
-
Acclimatization: Allow mice to acclimatize to the testing room for at least 30 minutes.
-
Test Procedure:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the number of entries and the time spent in the open and closed arms. An arm entry is typically defined as all four paws entering the arm.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms) / (Total time in all arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100. An increase in these parameters suggests an anxiolytic-like effect. Locomotor activity can be assessed by the total number of arm entries.
Expected Results: While specific dose-response data for this compound in the mouse EPM is not readily available in the cited literature, its pharmacological profile as a 5-HT2A and D2 antagonist suggests potential anxiolytic-like effects.[10] Researchers should carefully titrate doses to avoid sedative effects that could confound the results by reducing overall locomotor activity. It is recommended to start with lower doses (e.g., 0.5 - 5 mg/kg, i.p.) and include a measure of total locomotor activity.
Social Interaction Test
The social interaction test assesses the propensity of a mouse to interact with a novel conspecific, which is a measure of social behavior that can be disrupted in models of psychiatric disorders.[11]
Materials:
-
Three-chambered social interaction apparatus
-
Novel stimulus mice (age- and sex-matched)
-
Video recording and analysis software
-
This compound solution and vehicle
-
Syringes and needles for administration
Protocol:
-
Habituation: On the day before testing, habituate the experimental mice to the testing apparatus for 10 minutes.
-
Drug Administration: On the day of testing, administer this compound (i.p.) at desired doses or vehicle 30-60 minutes prior to the test.
-
Test Procedure (Three-Chamber Paradigm):
-
Phase 1: Habituation (10 minutes): Place the experimental mouse in the center chamber and allow it to freely explore all three empty chambers.
-
Phase 2: Sociability (10 minutes): Place a novel stimulus mouse ("Stranger 1") in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. Place the experimental mouse back in the center chamber and allow it to explore all three chambers. Record the time spent in each chamber and the time spent sniffing each wire cage.
-
Phase 3: Social Novelty (10 minutes): Place a new novel stimulus mouse ("Stranger 2") in the previously empty wire cage. "Stranger 1" remains in its cage. Place the experimental mouse back in the center chamber and allow it to explore. Record the time spent in each chamber and sniffing each wire cage.
-
-
Data Analysis:
-
Sociability: Compare the time spent in the chamber with "Stranger 1" versus the chamber with the empty cage, and the time spent sniffing "Stranger 1" versus the empty cage. A healthy mouse will typically spend more time with the novel mouse.
-
Social Novelty: Compare the time spent sniffing "Stranger 2" versus "Stranger 1". A healthy mouse will typically spend more time with the novel "Stranger 2".
-
Expected Results: Atypical antipsychotics have shown mixed effects on social behavior in rodents.[12] this compound's efficacy in treating negative symptoms of schizophrenia suggests it may improve social deficits in relevant mouse models.[2] However, sedative effects at higher doses could reduce overall interaction time. Dose-response studies are crucial to determine the optimal dose for assessing pro-social or anti-social effects.
Other Relevant Behavioral Tests
Locomotor Activity
It is essential to assess the effects of this compound on general locomotor activity to rule out sedation or hyperactivity as confounding factors in other behavioral tests. This can be done using an open field arena and automated tracking software.
Quantitative Data from Literature:
| Compound | Dose (mg/kg, i.p.) | Effect on Methamphetamine-induced Hyperlocomotion | Reference |
| This compound | > 1 | Similar antipsychotic-like effects to northis compound | [4] |
Catalepsy Test
The catalepsy test is used to assess the potential for a drug to induce extrapyramidal side effects.[13] This is typically done using a bar test, where the mouse's forepaws are placed on an elevated bar, and the latency to move them is measured. This compound is reported to induce little catalepsy, which is consistent with its atypical antipsychotic profile.[5] A study in mice showed that northis compound did not induce catalepsy at doses up to 10 mg/kg i.p.[4]
Summary of Quantitative Data
| Behavioral Test | Compound | Dose (mg/kg, i.p.) | Key Finding in Mice | Reference |
| Forced Swim Test | This compound | Not specified | No significant antidepressant-like effect | [4] |
| Northis compound | 1, 3, 10 | Dose-dependent decrease in immobility (antidepressant-like) | [4] | |
| Methamphetamine-induced Hyperlocomotion | This compound | > 1 | Reduction of hyperlocomotion (antipsychotic-like) | [4] |
| Northis compound | > 1 | Reduction of hyperlocomotion (antipsychotic-like) | [4] | |
| Catalepsy Test | Northis compound | up to 10 | No induction of catalepsy | [4] |
Conclusion
This compound presents a complex pharmacological profile that can be investigated in various mouse behavioral paradigms. The protocols outlined above provide a framework for assessing its potential effects on depression-like, anxiety-like, and social behaviors. It is critical for researchers to carefully consider the dose-response relationship of this compound, as sedative effects at higher doses can influence behavioral outcomes. Furthermore, the distinct pharmacological profile of its active metabolite, northis compound, suggests that future research should also consider evaluating this compound in a broader range of behavioral tests in mice. The provided data and protocols serve as a valuable resource for the design and execution of robust preclinical studies involving this compound.
References
- 1. This compound: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Northis compound, a major metabolite of this compound, exerts atypical antipsychotic-like and antidepressant-like actions through its potent inhibition of norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: preclinical tests predict antipsychotic efficacy and an atypical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine D1 and D2 receptor ligands modulate the behaviour of mice in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of atypical antipsychotic agents on social behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain-Targeted Intranasal Delivery of this compound Microemulsion: Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Zotepine in Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of the atypical antipsychotic drug, zotepine, in human plasma using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
This compound is an atypical antipsychotic medication used in the treatment of schizophrenia. Accurate and reliable quantification of this compound in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential toxicity. The following HPLC methods offer sensitive and specific approaches for this purpose.
Data Presentation: Comparison of HPLC Methods
The table below summarizes the key quantitative parameters of various HPLC methods developed for the determination of this compound. This allows for a direct comparison to aid in the selection of the most appropriate method for specific research needs.
| Parameter | Method 1 | Method 2 | Method 3 |
| HPLC Column | LiChrospher® RP-18 (5 µm, 250 x 4.6 mm) | Enable C18 G (150 x 4.6 mm, 5 µm) | Zorbox C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.5% Trifluoroacetic acid:Methanol:Acetonitrile (B52724) (5:40:55 v/v/v), pH 2.23 | Acetonitrile:10 mM Potassium dihydrogen orthophosphate buffer (55:45 v/v), pH 3.0 | Acetonitrile:10 mM Tetra butyl ammonium (B1175870) hydrogen sulphate (42:58 v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection | PDA at 265 nm | UV at 264 nm | PDA at 221 nm |
| Internal Standard | Aceclofenac | Not Specified | Not Specified |
| Retention Time | 5.1 min | Not Specified | 3.608 min |
| Linearity Range | 1 - 10 µg/mL | 5 - 50 µg/mL | 0.1 - 50 µg/mL |
| LOD | Not Specified | 24 ng/mL | 31.2 ng/mL |
| LOQ | Not Specified | 250 ng/mL | 97.5 ng/mL |
| Sample Prep. | Not Specified for Plasma | Not Specified for Plasma | Not Specified for Plasma |
Experimental Protocols
Detailed methodologies for sample preparation and HPLC analysis are provided below. These protocols are based on established bioanalytical techniques and can be adapted as needed.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a rapid and simple method for the removal of plasma proteins prior to HPLC analysis.
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant is now ready for injection into the HPLC system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE is a more selective sample preparation technique that can provide a cleaner extract.
Materials:
-
Human plasma samples
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Sodium hydroxide (B78521) solution (0.1 M)
-
Glass centrifuge tubes (10 mL) with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of human plasma into a 10 mL glass centrifuge tube.
-
Add 100 µL of 0.1 M sodium hydroxide solution to basify the plasma.
-
Add 5 mL of MTBE to the tube.
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
The reconstituted sample is ready for HPLC injection.
Protocol 3: HPLC Analysis
This protocol outlines the general procedure for the HPLC analysis of this compound. Specific conditions should be set according to the chosen method from the table above.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.
-
Chromatography data acquisition and processing software.
Procedure:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Set the column oven to the desired temperature (typically ambient or slightly elevated, e.g., 30°C).
-
Set the detector to the specified wavelength.
-
Inject a prepared sample (e.g., 20 µL) onto the column.
-
Run the analysis for a sufficient time to allow for the elution of this compound and the internal standard.
-
Record the chromatogram and integrate the peak areas.
-
Quantify the concentration of this compound in the plasma sample by comparing its peak area to a calibration curve prepared with known concentrations of this compound.
Visualizations
The following diagrams illustrate the experimental workflows for sample preparation and HPLC analysis.
Caption: Protein Precipitation Workflow for this compound Analysis.
Caption: Liquid-Liquid Extraction Workflow for this compound Analysis.
Caption: General HPLC Analysis Workflow.
Application Notes and Protocols: Intranasal Delivery of Zotepine for Enhanced Brain Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotepine is an atypical antipsychotic medication utilized in the management of schizophrenia.[1][2] Its therapeutic efficacy is often hampered by low oral bioavailability (7-13%) due to extensive first-pass metabolism and poor permeability across the blood-brain barrier (BBB).[1][3] Intranasal delivery presents a promising alternative administration route, offering direct nose-to-brain transport that bypasses the BBB and minimizes systemic side effects.[3][4] This document provides a comprehensive overview of the formulation strategies, experimental protocols, and key findings related to the intranasal delivery of this compound for enhanced brain targeting. The focus is on microemulsion and nanosuspension formulations that have demonstrated significant improvements in brain drug concentrations in preclinical studies.
Key Advantages of Intranasal this compound Delivery
-
Enhanced Brain Bioavailability: Direct transport from the nasal cavity to the brain via the olfactory and trigeminal pathways leads to significantly higher drug concentrations in the brain compared to oral or intravenous administration.[1][5]
-
Avoidance of First-Pass Metabolism: Bypassing the gastrointestinal tract and liver prevents extensive metabolic degradation of this compound, increasing its overall bioavailability.[1][3]
-
Reduced Systemic Side Effects: Lower required doses and targeted delivery can minimize dose-dependent adverse effects associated with systemic exposure.[4][5]
-
Rapid Onset of Action: The direct nose-to-brain pathway can facilitate a faster therapeutic response.
Data Presentation
Table 1: Formulation Characteristics of Intranasal this compound Preparations
| Formulation Type | Composition Highlights | Globule/Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Microemulsion (ZTP-ME) | 10% w/w Capmul MCM C8 (oil), 50% w/w Labrasol & Transcutol HP (Smix), 40% w/w water | 124.6 ± 3.52 | 0.212 ± 0.013 | - | [1] |
| Mucoadhesive Microemulsion | 5% Oleic acid, 40% Tween 80:PEG400 (3:1), 55% water, 0.5% chitosan | 53.1 ± 0.31 | 0.13 ± 0.23 | -32.1 ± 0.2 | [6][7] |
| Nanosuspension (ZTP-NS) - Sonoprecipitation | This compound, Pluronic F-127 (0.3% w/v), HPMC E15 (0.3% w/v), Soya lecithin (B1663433) (0.4% w/v) | 519.26 ± 10.44 | - | -21.7 ± 1.39 | [3][8] |
| Nanosuspension (ZTP-NS) - Combination Technique | This compound, Pluronic F-127 (0.3% w/v), HPMC E15 (0.3% w/v), Soya lecithin (0.4% w/v) | 330.2 ± 12.90 | - | -18.26 ± 1.64 | [3][8] |
Table 2: Pharmacokinetic Parameters of Intranasal this compound Formulations in Rats
| Formulation | Administration Route | AUC0-24h in Brain (h*µg/g) | Cmax in Brain (µg/g) | Fold Increase in Brain AUC vs. IV | Reference |
| This compound Microemulsion (ZTP-ME) | Intranasal | 18.63 ± 1.33 | - | 7.7-fold vs. IV drug solution | [1][9] |
| This compound Oral ME | Oral | 4.30 ± 0.92 | - | - | [1][9] |
| This compound IV Solution | Intravenous | 2.40 ± 0.36 | 2.37 ± 0.65 | - | [1][3] |
| This compound Nanosuspension (Sonoprecipitation) | Intranasal | 32.70 ± 2.6 | 13.36 ± 1.82 | 8.6-fold vs. IV ZTP solution | [3][5] |
| This compound Nanosuspension (Combination) | Intranasal | 40.69 ± 5.0 | 14.86 ± 1.11 | 10.79-fold vs. IV ZTP solution | [3][5] |
| This compound Plain Drug (PD) Intranasal | Intranasal | 3.77 ± 0.4 | 1.90 ± 0.37 | - | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Microemulsion (ZTP-ME)
Objective: To prepare a stable oil-in-water microemulsion of this compound for intranasal delivery.
Materials:
-
This compound (active pharmaceutical ingredient)
-
Capmul MCM C8 (oil phase)
-
Labrasol (surfactant)
-
Transcutol HP (co-surfactant)
-
Purified water
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant/co-surfactant mix (Smix), and water at different ratios. Titrate the oil and Smix with water and observe for transparency to identify the microemulsion region.
-
Formulation Preparation:
-
Accurately weigh the required amounts of Capmul MCM C8, Labrasol, and Transcutol HP.
-
Mix Labrasol and Transcutol HP to form the Smix.
-
Dissolve the accurately weighed this compound in the Smix with gentle stirring.
-
Add Capmul MCM C8 to the drug-Smix blend and mix thoroughly.
-
Add purified water dropwise to the mixture under continuous stirring until a clear and transparent microemulsion is formed.
-
-
Characterization:
-
Globule Size and Polydispersity Index (PDI): Analyze the formulation using a dynamic light scattering (DLS) instrument.
-
Drug Content: Determine the concentration of this compound in the microemulsion using a validated HPLC method.
-
pH Measurement: Measure the pH of the formulation using a calibrated pH meter. The pH should be within the nasal tolerance range (5.5-6.5).[1]
-
Stability Studies: Conduct freeze-thaw cycles and long-term stability studies to assess the physical and chemical stability of the microemulsion.
-
Protocol 2: Preparation of this compound-Loaded Nanosuspension (ZTP-NS)
Objective: To prepare a this compound nanosuspension with reduced particle size to enhance dissolution and brain targeting.
Methods:
-
A) Sonoprecipitation Method:
-
Dissolve this compound in a suitable organic solvent.
-
Prepare an aqueous solution containing stabilizers such as Pluronic F-127, Hydroxypropyl methylcellulose (B11928114) E15 (HPMC E15), and soya lecithin.
-
Inject the organic solution of this compound into the aqueous stabilizer solution under high-power ultrasonication.
-
Continuously sonicate for a specified period to allow for nanoparticle formation and precipitation.
-
Remove the organic solvent under vacuum.
-
-
B) Combination Technique (High-Pressure Homogenization preceded by Precipitation):
-
Follow steps 1-3 of the sonoprecipitation method to create a pre-suspension.
-
Subject the pre-suspension to high-pressure homogenization (HPH) for a defined number of cycles at a specific pressure.
-
Collect the resulting nanosuspension.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the nanosuspension using a DLS instrument.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to assess the crystallinity of this compound within the nanoparticles.
-
Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
In-vitro Drug Release: Perform drug release studies using a Franz diffusion cell with a suitable membrane to evaluate the release profile of this compound from the nanosuspension compared to the pure drug.[3][8]
Protocol 3: In-Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the brain-targeting efficiency of intranasal this compound formulations.
Animals: Male Wistar rats (200-250 g).
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Animal Groups: Divide the animals into different groups for each formulation and administration route (e.g., Intranasal ZTP-ME, Intravenous this compound solution, Oral ZTP-ME).
-
Administration:
-
Intranasal (IN): Lightly anesthetize the rats. Administer the formulation into the nostrils using a micropipette with a fine, flexible tip.
-
Intravenous (IV): Administer the this compound solution through the tail vein.
-
Oral (PO): Administer the formulation using an oral gavage needle.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration, collect blood samples via the retro-orbital plexus.
-
Immediately after blood collection, sacrifice the animals by cervical dislocation.
-
Isolate the brain, rinse with saline, and weigh.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from the plasma and brain homogenates using an appropriate solvent extraction method.
-
-
Drug Quantification: Analyze the concentration of this compound in the plasma and brain samples using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC0-24h, Cmax, and Tmax for both brain and plasma.
-
Brain Targeting Efficiency: Calculate the drug targeting efficiency (%DTE) and direct transport percentage (%DTP) to quantify the extent of nose-to-brain delivery.
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound's mechanism of action.
References
- 1. Brain-Targeted Intranasal Delivery of this compound Microemulsion: Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of an Atypical Antipsychotic, this compound, on Astroglial L-Glutamate Release through Hemichannels: Exploring the Mechanism of Mood-Stabilising Antipsychotic Actions and Antipsychotic-Induced Convulsion | MDPI [mdpi.com]
- 3. Intranasal this compound Nanosuspension: intended for improved brain distribution in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain-Targeted Intranasal Delivery of this compound Microemulsion: Pharmacokinetics and Pharmacodynamics [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. Intranasal this compound Nanosuspension: intended for improved brain distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain-Targeted Intranasal Delivery of this compound Microemulsion: Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Zotepine in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotepine is an atypical antipsychotic agent characterized by its potent antagonism of dopamine (B1211576) and serotonin (B10506) receptors. As a lipophilic compound with low aqueous solubility, appropriate formulation is critical for achieving reliable and reproducible results in preclinical research. These application notes provide detailed protocols for the preparation of this compound formulations for both in vitro and in vivo studies, addressing the challenges posed by its physicochemical properties.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for selecting an appropriate formulation strategy. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₈ClNOS | [1][2] |
| Molecular Weight | 331.86 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Water Solubility | 0.000777 mg/mL (practically insoluble) | [4] |
| Solubility in Organics | Soluble in DMSO (2 mg/mL), Methanol, DMF (10 mg/mL), and Ethanol (10 mg/mL) | [3][5] |
| logP (Octanol/Water) | 4.25 - 4.8 (highly lipophilic) | [1][4] |
| pKa (Strongest Basic) | 8.92 | [4] |
| BCS Classification | Class II (low solubility, high permeability) | [6] |
This compound Signaling Pathway
This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual action is a hallmark of atypical antipsychotics and is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia. The blockade of these receptors can lead to the disinhibition of downstream signaling pathways, such as the Akt pathway.[7][8]
Experimental Workflow for Formulation Development
The selection and preparation of a this compound formulation for preclinical research should follow a logical workflow to ensure the chosen vehicle is appropriate for the intended study design.
Experimental Protocols
Safety Precaution: Always handle this compound and all solvents in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
This protocol describes the preparation of a 10 mM this compound stock solution in dimethyl sulfoxide (B87167) (DMSO). This stock can be used for various in vitro assays, such as cell-based studies, with final concentrations typically ranging from 10 ng/mL to 500 µg/mL.[6][9]
Materials:
-
This compound powder (MW: 331.86 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Methodology:
-
Weighing: Accurately weigh 3.32 mg of this compound powder and transfer it to a sterile tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Application: When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the medium is non-toxic to the cells, typically below 0.5%.[1]
Protocol 2: Simple Formulation for Intraperitoneal (IP) Injection in Rodents
This protocol provides a method for preparing a this compound formulation suitable for intraperitoneal (IP) administration in mice or rats. It utilizes a co-solvent system to maintain the solubility of the lipophilic drug in an aqueous vehicle. A typical dose for in vivo studies in rats is 1.0 mg/kg.[10]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Tween® 80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile conical tubes
-
Vortex mixer
Vehicle Composition:
-
10% DMSO
-
10% Tween® 80
-
80% Sterile 0.9% Saline
Methodology (to prepare 1 mL of a 0.2 mg/mL solution for a 1 mg/kg dose at 5 mL/kg):
-
Weigh this compound: Weigh 0.2 mg of this compound and place it in a sterile conical tube.
-
Initial Solubilization: Add 100 µL of DMSO to the this compound powder. Vortex until completely dissolved.
-
Add Surfactant: Add 100 µL of Tween® 80 to the solution and vortex to mix thoroughly.
-
Add Saline: Slowly add 800 µL of sterile 0.9% saline to the mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound.
-
Final Formulation: The final solution should be a clear, homogenous liquid. If any precipitation is observed, the formulation may need to be adjusted.
-
Administration: Administer the freshly prepared formulation to the animal. Do not store this formulation for extended periods. It is recommended to use a vehicle-only control group in the experiment.[8]
Protocol 3: Oral Gavage Formulation (Suspension)
For oral administration, a simple suspension can be prepared. This is suitable for delivering higher doses of this compound, as seen in some preclinical pharmacokinetic studies (e.g., 25-100 mg).[2]
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in purified water or 1% Tween® 80 in purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
Methodology (to prepare 10 mL of a 5 mg/mL suspension):
-
Weigh this compound: Weigh 50 mg of this compound powder.
-
Prepare Vehicle: Prepare the 0.5% CMC or 1% Tween® 80 solution.
-
Wetting the Powder: Place the this compound powder in a mortar. Add a small volume of the vehicle (e.g., 1 mL) and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure the particles are adequately wetted and to prevent clumping.
-
Dilution: Gradually add the remaining vehicle in small portions while continuously stirring or triturating to form a homogenous suspension.
-
Homogenization: For a more uniform particle size distribution, the suspension can be further processed with a homogenizer.
-
Storage and Administration: Store the suspension in a refrigerator (2-8°C). Before each administration via oral gavage, ensure the suspension is thoroughly mixed (e.g., by vortexing or stirring) to guarantee uniform dosing.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Oral Delivery of Highly Lipophilic, Poorly Water-Soluble Drugs: Self-Emulsifying Drug Delivery Systems to Improve Oral Absorption and Enable High-Dose Toxicology Studies of a Cholesteryl Ester Transfer Protein Inhibitor in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Effects of this compound and olanzapine on noradrenaline transporter in cultured bovine adrenal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Brain-Targeted Intranasal Delivery of this compound Microemulsion: Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of the acute effects of this compound and other antipsychotics on rat cortical dopamine release, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Zotepine Administration Protocols for Long-Term Studies: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term administration of zotepine, an atypical antipsychotic, in both preclinical and clinical research settings. The information is intended to guide the design and execution of extended studies investigating the efficacy, safety, and underlying mechanisms of chronic this compound treatment.
Mechanism of Action and Pharmacokinetics
This compound is an atypical antipsychotic that exerts its therapeutic effects through a complex interaction with multiple neurotransmitter systems.[1] It is a potent antagonist of dopamine (B1211576) D1 and D2 receptors, as well as serotonin (B10506) 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 receptors.[1][2] Additionally, this compound inhibits the reuptake of norepinephrine, contributing to its unique pharmacological profile.[2] This multi-receptor action is thought to underlie its efficacy in treating both positive and negative symptoms of schizophrenia.[1][2]
Pharmacokinetic Profile:
| Parameter | Value | Reference |
| Route of Administration | Oral | [2] |
| Bioavailability | 7-13% (oral) | [3] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [2] |
| Elimination Half-life | 13.7–15.9 hours | [3] |
| Metabolism | Primarily via N-desmethylation to northis compound (B1248401) (active metabolite) by CYP1A2 and CYP3A4 | [2][3] |
| Excretion | Primarily renal (17% as unchanged drug and metabolites) | [2][3] |
This compound Signaling Pathway
The following diagram illustrates the primary signaling pathways modulated by this compound.
Caption: this compound's primary mechanism of action.
Long-Term Clinical Administration Protocols
Two notable long-term clinical studies provide insights into effective and well-tolerated dosing regimens for this compound in patients with schizophrenia.
One-Year Naturalistic Study
An open-label, multicenter study evaluated the safety and efficacy of this compound over one year in patients experiencing an acute exacerbation of schizophrenia.
Dosage Regimen:
| Parameter | Details |
| Initial Dose | 75 mg/day |
| Titration | Flexible, up to 450 mg/day based on clinical response and tolerability |
| Maintenance Dose | Mean dose not specified, but within the 75-450 mg/day range |
Key Efficacy and Safety Findings:
| Outcome Measure | Result |
| Brief Psychiatric Rating Scale (BPRS) | Significant reduction in total score from baseline to endpoint |
| Clinical Global Impression (CGI) | Significant improvement |
| Scale for the Assessment of Negative Symptoms (SANS) | Significant improvement |
| Adverse Events | Generally well-tolerated; most common were weight gain, sedation, and transient increases in liver enzymes |
26-Week Placebo-Controlled Relapse Prevention Study
A double-blind, placebo-controlled study assessed the efficacy of this compound in preventing relapse in patients with chronic schizophrenia.
Dosage Regimen:
| Parameter | Details |
| Fixed Dose | 300 mg/day |
| Dose Reduction | Allowed to 150 mg/day if necessary due to tolerability issues |
Key Efficacy and Safety Findings:
| Outcome Measure | Result |
| Time to Relapse | Significantly longer in the this compound group compared to placebo |
| Relapse Rate | Significantly lower with this compound (8.7%) versus placebo (52.8%) |
| BPRS and CGI Scores | Supported the efficacy of this compound |
| Extrapyramidal Symptoms (EPS) | No significant difference between this compound and placebo |
Preclinical Long-Term Administration Protocols
The following protocols are designed for long-term studies of this compound in rodent models of schizophrenia. These are representative protocols and may require optimization based on the specific research question and animal model.
Experimental Workflow for a Long-Term Rodent Study
Caption: Workflow for a preclinical this compound study.
Detailed Protocol for a Rat Model of Schizophrenia
This protocol outlines a long-term study in a neurodevelopmental rat model of schizophrenia, such as the maternal immune activation (MIA) or neonatal ventral hippocampal lesion (NVHL) model.
4.2.1. Animal Model
-
Species: Sprague-Dawley or Wistar rats
-
Model: MIA or NVHL model, induced at the appropriate developmental stage. Sham-operated or control-injected animals should be used as controls.
-
Housing: Single or pair-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Food and water available ad libitum.
4.2.2. This compound Administration
-
Dosage: Based on a 3-week study, doses of 10 or 20 mg/kg/day have been used.[4] Dose selection for longer studies should be based on pilot studies to determine the optimal balance of efficacy and tolerability.
-
Vehicle: this compound can be dissolved in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water. The solution should be prepared fresh daily or weekly, depending on stability data.
-
Route of Administration: Intraperitoneal (IP) injection is a common route for preclinical studies.[4] Oral gavage can also be used to mimic the clinical route of administration.
-
Duration: A minimum of 8 weeks is recommended to assess long-term effects.
4.2.3. Experimental Groups
-
Vehicle Control (Sham/Control Animals): Receive daily vehicle injections.
-
This compound Treatment (Sham/Control Animals): Receive daily this compound injections.
-
Vehicle Control (Schizophrenia Model Animals): Receive daily vehicle injections.
-
This compound Treatment (Schizophrenia Model Animals): Receive daily this compound injections.
4.2.4. Behavioral and Physiological Monitoring
A comprehensive battery of tests should be performed at baseline and at regular intervals (e.g., weekly or bi-weekly) throughout the study.
| Test Category | Specific Tests | Purpose |
| Positive Symptom-like Behaviors | Locomotor activity (in response to a psychostimulant like amphetamine or MK-801), Prepulse inhibition (PPI) of the acoustic startle reflex | To assess hyperactivity and sensorimotor gating deficits |
| Negative Symptom-like Behaviors | Social interaction test, Sucrose preference test | To measure social withdrawal and anhedonia |
| Cognitive Deficits | Novel object recognition test, T-maze or Y-maze for working memory, Morris water maze for spatial learning and memory | To evaluate recognition memory, working memory, and spatial learning |
| Side Effect Profile | Catalepsy test (bar test), Body weight monitoring, Food and water intake | To assess extrapyramidal side effects and metabolic changes |
| General Health | Daily observation for signs of distress or illness | To ensure animal welfare |
4.2.5. Endpoint Analysis
-
Receptor binding assays to determine D2 and 5-HT2A receptor occupancy.
-
Measurement of dopamine and serotonin levels and turnover in key brain regions (e.g., prefrontal cortex, striatum, nucleus accumbens).
-
Gene and protein expression analysis of targets in relevant signaling pathways.
Data Presentation
All quantitative data from long-term studies should be summarized in clearly structured tables to facilitate comparison between treatment groups and over time. An example table for behavioral data is provided below.
Table 1: Effect of Chronic this compound Treatment on Behavioral Measures in a Rat Model of Schizophrenia (Mean ± SEM)
| Behavioral Test | Vehicle (Control) | This compound (Control) | Vehicle (Model) | This compound (Model) |
| Locomotor Activity (cm) | ||||
| Baseline | ||||
| Week 4 | ||||
| Week 8 | ||||
| Prepulse Inhibition (%) | ||||
| Baseline | ||||
| Week 8 | ||||
| Social Interaction (s) | ||||
| Baseline | ||||
| Week 8 | ||||
| Novel Object Recognition Index | ||||
| Baseline | ||||
| Week 8 |
By adhering to these detailed protocols and data presentation guidelines, researchers can conduct robust long-term studies to thoroughly evaluate the therapeutic potential and underlying mechanisms of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Chronic treatments with this compound, thioridazine, and haloperidol affect apomorphine-elicited stereotypic behavior and striatal 3H-spiroperidol binding sites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Zotepine's Impact on Monoamine Release in the Prefrontal Cortex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of the atypical antipsychotic drug Zotepine on the release of key monoamines—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)—in the prefrontal cortex (PFC). The provided methodologies are based on established preclinical research techniques and are intended to guide researchers in designing and executing similar studies.
Introduction
This compound is an atypical antipsychotic characterized by a broad pharmacological profile, exhibiting antagonist activity at dopamine D1 and D2-like receptors, as well as various serotonin (5-HT) receptors, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7.[1][2] Additionally, this compound and its major metabolite, northis compound, are known to inhibit the reuptake of norepinephrine.[1][2][3] This complex mechanism of action is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia.[4][5] Understanding the specific impact of this compound on monoamine release in the prefrontal cortex, a brain region crucial for cognition and executive function, is vital for elucidating its therapeutic effects and potential side effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on extracellular monoamine levels in the rat prefrontal cortex, as determined by in vivo microdialysis studies.
Table 1: Effect of Systemic (Intraperitoneal) this compound Administration on Monoamine Release in the Medial Prefrontal Cortex (mPFC) of Rats
| Dose (mg/kg, i.p.) | Dopamine (DA) Release | Norepinephrine (NE) Release | Serotonin (5-HT) Release | Reference |
| 1.0 | ↑ (Maximal rise of +333% at 120 min) | Data not specified | No measurable influence | [6] |
| 1-3 | ↑ | ↑ | No significant change | [4][7][8] |
Table 2: Effect of Local Perfusion of this compound via Microdialysis Probe in the Prefrontal Cortex of Rats
| Concentration (µM) | Dopamine (DA) Release | Norepinephrine (NE) Release | Serotonin (5-HT) Release | Reference |
| 10 | ↑ | ↑ | ↑ | [9] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo microdialysis to measure this compound-induced monoamine release in the rat prefrontal cortex, followed by sample analysis using High-Performance Liquid Chromatography (HPLC).
In Vivo Microdialysis in the Rat Prefrontal Cortex
This protocol outlines the surgical implantation of a microdialysis guide cannula, the microdialysis procedure itself, and the collection of dialysate samples.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Microdialysis guide cannula and probe (e.g., CMA-12)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for administration
-
Fraction collector
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat and mount it in a stereotaxic apparatus.[10][11]
-
Surgically expose the skull and drill a small hole over the medial prefrontal cortex.
-
Implant a guide cannula into the mPFC. Stereotaxic coordinates should be determined based on a reliable rat brain atlas (e.g., Paxinos and Watson).[10]
-
Secure the guide cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover from surgery for a specified period (typically several days).
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the mPFC.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1 µl/min).[12]
-
Allow a stabilization period (e.g., 2-3 hours) for neurotransmitter levels to reach a baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials in a fraction collector.[12]
-
Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the aCSF perfusion fluid.
-
Continue collecting dialysate samples for a designated period post-administration to monitor changes in monoamine levels.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.
-
HPLC Analysis of Monoamines
This protocol describes the analysis of dopamine, norepinephrine, and serotonin in the collected microdialysate samples using HPLC with electrochemical detection.
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column[13]
-
Mobile phase (e.g., 0.05% formic acid and acetonitrile)[13]
-
Standards for dopamine, norepinephrine, and serotonin
-
Collected microdialysate samples
Procedure:
-
Sample Preparation:
-
If necessary, add a small volume of antioxidant (e.g., perchloric acid) to the collected samples to prevent monoamine degradation.
-
Centrifuge the samples to remove any particulate matter.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and electrochemical detector.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 ml/min).[13][14]
-
Inject a standard mixture of DA, NE, and 5-HT to determine their retention times and generate a standard curve for quantification.
-
Inject the prepared microdialysate samples into the HPLC system.
-
Identify and quantify the peaks corresponding to DA, NE, and 5-HT in the chromatograms by comparing them to the standards.[15][16]
-
Express the results as a percentage change from the baseline levels.
-
Visualizations
This compound's Mechanism of Action
The following diagram illustrates the primary mechanisms through which this compound is understood to influence monoaminergic neurotransmission in the prefrontal cortex.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Northis compound, a major metabolite of this compound, exerts atypical antipsychotic-like and antidepressant-like actions through its potent inhibition of norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on extracellular levels of monoamine, GABA and glutamate in rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of an Atypical Antipsychotic, this compound, on Astroglial L-Glutamate Release through Hemichannels: Exploring the Mechanism of Mood-Stabilising Antipsychotic Actions and Antipsychotic-Induced Convulsion [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of this compound on extracellular levels of monoamine, GABA and glutamate in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on dopamine, serotonin and noradrenaline release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 15. High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Zotepine Research in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of established animal models of schizophrenia for the preclinical evaluation of Zotepine, an atypical antipsychotic. Detailed protocols for key behavioral assays are provided, along with a summary of this compound's pharmacological profile and its effects on relevant signaling pathways.
Introduction to this compound
This compound is an atypical antipsychotic medication used in the treatment of schizophrenia.[1][2] Its therapeutic effects are attributed to its complex pharmacology, primarily acting as an antagonist at dopamine (B1211576) and serotonin (B10506) receptors.[1][2] this compound exhibits a strong affinity for dopamine D1 and D2-like receptors, as well as several serotonin receptors, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7.[1] Additionally, it inhibits noradrenaline reuptake.[1] This multi-receptor binding profile is believed to contribute to its efficacy in managing both the positive and negative symptoms of schizophrenia.[1]
Animal Models of Schizophrenia
Animal models are crucial for understanding the pathophysiology of schizophrenia and for the development of novel antipsychotic drugs. Pharmacologically-induced models are widely used to screen for potential therapeutic agents.
NMDA Receptor Hypofunction Model: MK-801-Induced Abnormal Behaviors
The glutamate (B1630785) hypothesis of schizophrenia posits that a deficit in N-methyl-D-aspartate (NMDA) receptor function contributes to the symptoms of the disorder.[3] Administration of non-competitive NMDA receptor antagonists, such as dizocilpine (B47880) (MK-801), in rodents induces a range of behavioral abnormalities that mimic the positive, negative, and cognitive symptoms of schizophrenia.[3][4] These include hyperlocomotion, stereotyped behaviors, social withdrawal, and deficits in sensorimotor gating (prepulse inhibition).[3][5]
Experimental Protocol: MK-801-Induced Behavioral Deficits in Rats
This protocol describes the induction of schizophrenia-like behaviors in rats using MK-801 and the subsequent assessment of the therapeutic potential of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Dizocilpine (MK-801) hydrogen maleate (B1232345) (Sigma-Aldrich or equivalent)
-
This compound hydrochloride (or other salt form)
-
Vehicle (e.g., 0.9% saline)
-
Behavioral testing apparatus (e.g., open field arena, prepulse inhibition apparatus, social interaction chamber)
Procedure:
-
Animal Acclimation: House rats in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Habituation: Habituate the animals to the testing apparatus for a predetermined period (e.g., 30 minutes) for 2-3 days before the test day to reduce novelty-induced stress.
-
Drug Preparation: Dissolve MK-801 and this compound in the appropriate vehicle on the day of the experiment.
-
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + MK-801
-
This compound (various doses) + MK-801
-
-
Drug Administration:
-
Administer this compound (or vehicle) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a specified time before the MK-801 injection (e.g., 30-60 minutes).
-
Administer MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) or vehicle. The timing of this injection relative to the behavioral test is critical (e.g., 30 minutes prior).[6][7]
-
-
Behavioral Assessment:
-
Hyperlocomotion and Stereotypy: Place the rat in an open field arena and record locomotor activity (distance traveled, rearing frequency) and stereotyped behaviors (sniffing, head weaving, gnawing) for a set duration (e.g., 60 minutes).
-
Prepulse Inhibition (PPI): Assess sensorimotor gating using a PPI apparatus. The paradigm typically involves acoustic startle stimuli with and without a preceding weaker prepulse.
-
Social Interaction: Place the test rat in an arena with an unfamiliar conspecific and measure the duration and frequency of social behaviors (e.g., sniffing, following, grooming).
-
Workflow for MK-801 Induced Schizophrenia Model
Caption: Experimental workflow for the MK-801 induced schizophrenia model.
Dopamine Hyperactivity Model: Amphetamine-Induced Stereotypy
The dopamine hypothesis of schizophrenia suggests that hyperactivity of dopaminergic pathways in the mesolimbic system contributes to the positive symptoms of the disorder.[8] Administration of psychostimulants like amphetamine, which increase synaptic dopamine levels, induces stereotyped behaviors in rodents, such as sniffing, licking, and gnawing.[8][9] The ability of an antipsychotic drug to attenuate these behaviors is predictive of its efficacy against positive symptoms.
Experimental Protocol: Amphetamine-Induced Stereotypy in Rats
This protocol details the induction of stereotyped behavior using amphetamine and the evaluation of this compound's inhibitory effects.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
d-Amphetamine sulfate (B86663) (Sigma-Aldrich or equivalent)
-
This compound hydrochloride (or other salt form)
-
Vehicle (e.g., 0.9% saline)
-
Observation cages
Procedure:
-
Animal Acclimation: As described in the MK-801 protocol.
-
Habituation: Place individual rats in the observation cages for a habituation period (e.g., 30-60 minutes) immediately before drug administration.
-
Drug Preparation: Dissolve d-amphetamine and this compound in saline on the day of the experiment.
-
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + Amphetamine
-
This compound (various doses) + Amphetamine
-
-
Drug Administration:
-
Administer this compound (or vehicle) i.p. or s.c. at a specified time before the amphetamine injection (e.g., 30-60 minutes).
-
Administer d-amphetamine (e.g., 2.0-5.0 mg/kg, i.p. or s.c.).[8]
-
-
Behavioral Observation and Scoring:
-
Immediately after amphetamine injection, begin observing the rats.
-
Score stereotyped behaviors at regular intervals (e.g., every 5-10 minutes) for a total duration of 60-120 minutes.
-
Use a standardized rating scale for stereotypy (e.g., a scale from 0 to 6, where 0 is asleep/inactive and 6 is continuous licking or gnawing of the cage).
-
Workflow for Amphetamine-Induced Stereotypy Model
Caption: Experimental workflow for the amphetamine-induced stereotypy model.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in preclinical models of schizophrenia.
Table 1: Effect of this compound on MK-801-Induced Prepulse Inhibition (PPI) Deficits
| Animal Model | Inducing Agent | This compound Dose (mg/kg) | Effect on PPI | Reference |
| Rat | MK-801 (0.3 mg/kg, i.p.) | 1 and 2 | No significant reversal of PPI deficit | [7] |
Table 2: Effect of this compound on MK-801-Induced Hyperlocomotion and Stereotypy
| Animal Model | Inducing Agent | This compound Dose (mg/kg) | Effect | Reference |
| Rat | MK-801 | Dose-dependent | Reduction of stereotypies and locomotion | [5] |
| Rat | MK-801 | 2.5 | Similar effect to 0.25 mg/kg haloperidol | [5] |
Table 3: this compound Receptor Binding Affinities (Ki, nM)
| Receptor | Ki (nM) |
| Dopamine D1 | Similar to D2 |
| Dopamine D2 | High affinity |
| Serotonin 5-HT2A | High affinity |
| Serotonin 5-HT2C | High affinity |
| Serotonin 5-HT6 | High affinity |
| Serotonin 5-HT7 | High affinity |
| Note: Specific Ki values can vary between studies and experimental conditions. |
Signaling Pathways Modulated by this compound
This compound's therapeutic action is mediated through its interaction with multiple neurotransmitter systems, primarily the dopaminergic and serotonergic pathways.
Dopamine D2 Receptor Signaling
This compound acts as an antagonist at D2 receptors.[1] In schizophrenia, hyperactive mesolimbic dopamine pathways are associated with positive symptoms. By blocking D2 receptors, this compound reduces dopaminergic neurotransmission, thereby alleviating these symptoms. The D2 receptor is a G-protein coupled receptor (GPCR) that typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[10][11]
Dopamine D2 Receptor Signaling Pathway
Caption: this compound antagonizes the dopamine D2 receptor, inhibiting downstream signaling.
Serotonin 5-HT2A Receptor Signaling
This compound is also a potent antagonist of 5-HT2A receptors.[1] Atypical antipsychotics are thought to derive some of their benefits, including a lower risk of extrapyramidal side effects, from their interaction with this receptor. The 5-HT2A receptor is a Gq/11-coupled GPCR.[12][13] Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12][13] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[12][13]
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: this compound antagonizes the serotonin 5-HT2A receptor, blocking its signaling cascade.
Modulation of Akt and ERK Signaling
Recent studies suggest that atypical antipsychotics, including this compound, can modulate downstream signaling pathways such as the Akt and ERK (extracellular signal-regulated kinase) pathways.[2][14] The antagonism of D2 and 5-HT2A receptors by this compound can lead to a disinhibition of Akt signaling.[2] The Akt pathway is involved in cell survival and metabolism, while the ERK pathway is crucial for synaptic plasticity and cognitive function.[15] The modulation of these pathways by this compound may contribute to its broader therapeutic effects beyond simple receptor blockade.
This compound's Influence on Downstream Signaling
Caption: this compound modulates Akt and ERK signaling, influencing cellular functions.
Conclusion
The animal models and protocols described in these application notes provide a framework for the preclinical investigation of this compound's antipsychotic properties. The MK-801 and amphetamine-induced models are valuable tools for assessing efficacy against positive, negative, and cognitive symptoms of schizophrenia. A thorough understanding of this compound's mechanism of action, including its effects on key signaling pathways, is essential for its continued development and clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of an Atypical Antipsychotic, this compound, on Astroglial L-Glutamate Release through Hemichannels: Exploring the Mechanism of Mood-Stabilising Antipsychotic Actions and Antipsychotic-Induced Convulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of this compound, risperidone, clozapine and olanzapine on MK-801-disrupted sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 9. Induction of oral stereotypy following amphetamine microinjection into a discrete subregion of the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Zotepine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the low oral bioavailability of zotepine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
This compound, an atypical antipsychotic, exhibits low and variable oral bioavailability, typically ranging from 7% to 13%.[1][2][3][4] This is attributed to several physicochemical and physiological factors:
-
Poor Aqueous Solubility: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility (0.046 μg/L) and high permeability.[1][2][5]
-
High Lipophilicity: It has a high log P value of 5.6, which can lead to partitioning into lipidic environments and poor dissolution in the aqueous gastrointestinal fluids.[1][2]
-
Extensive First-Pass Metabolism: Following oral administration, this compound undergoes significant metabolism in the liver, primarily by cytochrome P450 enzymes CYP1A2 and CYP3A4.[6][7] Approximately 70% of the drug is converted to inactive metabolites, with the remaining 30% forming the active metabolite nor-zotepine.[1][2]
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux transporter, which actively pumps the drug out of intestinal cells back into the gut lumen, further reducing its absorption.[4][5]
Q2: What are the most promising formulation strategies to improve this compound's oral bioavailability?
Research has focused on lipid-based nanoformulations to overcome the challenges associated with this compound's physicochemical properties. These strategies aim to increase solubility, enhance absorption, and potentially reduce first-pass metabolism. Key approaches include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound. SLNs can enhance oral bioavailability by increasing the surface area for dissolution, improving lymphatic uptake to bypass the liver, and protecting the drug from degradation in the GI tract.[1][2]
-
Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that incorporate both solid and liquid lipids. This imperfect crystal structure allows for higher drug loading and reduced drug expulsion during storage compared to SLNs.[8][9][10]
-
Nanoemulsions (NEs) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. They can enhance the solubility and absorption of lipophilic drugs.[4]
-
Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[11][12]
-
Liquisolid Formulations: These formulations involve dissolving the drug in a non-volatile liquid vehicle and then converting this liquid into a dry, free-flowing, and compressible powder by blending with a carrier and coating material. This can enhance the dissolution rate.[4]
Troubleshooting Guides
Problem 1: Low entrapment efficiency in Solid Lipid Nanoparticle (SLN) formulations.
-
Possible Cause: Poor solubility of this compound in the solid lipid matrix.
-
Troubleshooting Steps:
-
Lipid Screening: Conduct solubility studies of this compound in various solid lipids (e.g., Dynasan-118, Compritol 888 ATO, glyceryl monostearate) to select a lipid with the highest solubilizing capacity for the drug.[2]
-
Optimize Drug-to-Lipid Ratio: A very high drug concentration can lead to drug crystallization and expulsion from the lipid matrix. Systematically vary the drug-to-lipid ratio to find the optimal loading capacity.
-
Surfactant Concentration: The type and concentration of surfactant (e.g., Poloxamer 188, soy lecithin) can influence the stability of the nanoparticles and the partitioning of the drug. Optimize the surfactant concentration to ensure proper emulsification and prevent drug leakage.
-
Problem 2: Particle size instability (aggregation) of this compound nanoparticles during storage.
-
Possible Cause: Insufficient surface stabilization.
-
Troubleshooting Steps:
-
Zeta Potential Measurement: Measure the zeta potential of your nanoparticle formulation. A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stabilization.
-
Optimize Stabilizer Concentration: The concentration of stabilizers, such as surfactants and polymers (e.g., Pluronic F-127, HPMC E15), is critical. Insufficient amounts may not provide adequate steric or electrostatic hindrance to prevent aggregation.[12]
-
Lyophilization with Cryoprotectants: For long-term storage, consider lyophilizing (freeze-drying) the nanosuspension. The addition of a cryoprotectant (e.g., trehalose, mannitol) is crucial to prevent particle aggregation during the freezing and drying processes.
-
Problem 3: Inconsistent in vivo pharmacokinetic results in animal studies.
-
Possible Cause: Variability in the formulation or animal handling.
-
Troubleshooting Steps:
-
Strict Formulation Characterization: Ensure that each batch of the this compound formulation used in the animal study is thoroughly characterized for particle size, polydispersity index (PDI), and drug content to ensure consistency.
-
Standardized Animal Dosing: Administer the formulation and control (e.g., this compound coarse suspension) to animals (e.g., Wistar rats) at a consistent dose and volume.[2][8] Ensure proper oral gavage technique to minimize stress and variability in absorption.
-
Fasting Conditions: Standardize the fasting period for the animals before dosing, as the presence of food can significantly affect the absorption of lipid-based formulations.
-
Blood Sampling Schedule: Follow a consistent and well-defined blood sampling schedule to accurately capture the pharmacokinetic profile (Cmax, Tmax, and AUC).
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Nanoformulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| SLN (Optimized F1) | 104.3 ± 1.6 | 0.17 ± 0.01 | -30.5 ± 2.5 | 98.4 ± 2.8 | [2][3] |
| SLN (Optimized) | 138.1 ± 3.2 | 0.23 ± 0.02 | -26.4 ± 1.5 | 95.1 ± 2.1 | [1] |
| NLC (Optimized) | 145.8 ± 2.5 | 0.18 ± 0.05 | -31.6 ± 1.8 | - | [8][10] |
| Nanosuspension (Combination Technique) | 330.2 ± 12.9 | - | -18.26 ± 1.64 | - | [12] |
| Nanoemulsion | 124.6 ± 3.52 | 0.212 ± 0.013 | - | - | [5][13] |
Table 2: Improvement in Oral Bioavailability of this compound with Different Formulations in Rats
| Formulation Type | Control Group | Fold Increase in AUC | Reference |
| SLN | This compound Coarse Suspension | 1.3 | [2][3] |
| SLN | This compound Coarse Suspension | 2.0 | [1] |
| NLC | This compound Coarse Suspension | 1.8 | [8] |
| Nanosuspension (Lyophilized) | Pure this compound | 2.87 | [11] |
| Lipid Nanoemulsion | This compound Coarse Suspension | 2.57 | [4] |
| Liquisolid Formulation | This compound Coarse Suspension | 1.08 | [4] |
Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
This protocol is adapted from the methodology described in the literature.[1][2]
-
Materials: this compound, solid lipid (e.g., Dynasan-118), surfactant (e.g., Poloxamer 188), co-surfactant (e.g., soy lecithin), chloroform (B151607), methanol (B129727), and double-distilled water.
-
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and the solid lipid in a mixture of chloroform and methanol (1:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator to form a thin lipid film containing the drug on the inner wall of the flask.
-
Lipid Melt: Melt the drug-lipid film by heating the flask to a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188) in double-distilled water and heat it to the same temperature as the molten lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture using a high-speed homogenizer at a specified RPM for a set duration to form a coarse emulsion.
-
Sonication: Immediately sonicate the coarse emulsion using a probe sonicator to reduce the particle size and form the SLN dispersion.
-
Cooling: Allow the nanoemulsion to cool down to room temperature, leading to the solidification of the lipid and the formation of SLNs.
-
2. In Vivo Pharmacokinetic Study in Wistar Rats
This protocol provides a general outline for evaluating the oral bioavailability of a this compound formulation.[2][8]
-
Animals: Male Wistar rats (200-250 g).
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the rats into two groups: a control group receiving a this compound coarse suspension and a test group receiving the this compound nanoformulation.
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the respective formulations orally via gavage at a predetermined dose of this compound.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.5 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Store the plasma samples at -20°C or lower until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC.
-
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
Visualizations
Caption: Workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs).
Caption: Workflow for an in vivo pharmacokinetic study of this compound formulations in rats.
Caption: Simplified metabolic pathway of orally administered this compound.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Novel Delivery Systems of this compound – Preparation, Chara-cterization and Comparative in vitro and in vivo Evaluation of Lipid Nanoemulsion and Liquisolid Formulation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C18H18ClNOS | CID 5736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Enhanced Pharmacokinetic Activity of this compound via Nanostructured Lipid Carrier System in Wistar Rats for Oral Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Increase in Dissolution Rate of this compound via Nanomilling Process — Impact of Dried Nanocrystalline Suspensions on Bioavailability | Semantic Scholar [semanticscholar.org]
- 12. Intranasal this compound Nanosuspension: intended for improved brain distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain-Targeted Intranasal Delivery of this compound Microemulsion: Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Zotepine's Poor Water Solubility in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Zotepine's poor water solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high membrane permeability but low water solubility.[1] Its chemical structure is lipophilic, meaning it is more soluble in fats and organic solvents than in water. The reported aqueous solubility of this compound is very low, approximately 0.000777 mg/mL.[2]
Q2: What are the common experimental problems caused by this compound's low water solubility?
A2: Researchers may encounter several issues, including:
-
Precipitation: The most common problem is the drug "crashing out" of solution when a concentrated organic stock is diluted into an aqueous buffer or cell culture medium.
-
Inaccurate Concentration: Undissolved particles lead to an actual drug concentration that is lower and more variable than intended.
-
Low Bioavailability: In animal studies, poor solubility can lead to inefficient and inconsistent absorption after oral administration.[3]
-
Formulation Difficulties: Preparing stable, homogenous solutions for experiments can be challenging.
Q3: What are the recommended solvents for preparing a this compound stock solution?
A3: For laboratory research, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Recommended solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
It is critical to use anhydrous (water-free) grades of these solvents, as absorbed moisture can reduce the solubility of this compound.
Troubleshooting Guide: this compound Solution Preparation
This guide provides solutions to common problems encountered during the preparation of this compound solutions for in vitro and in vivo experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous media. | Solvent-Shifting: A rapid change in solvent polarity causes the drug to precipitate. | 1. Slow, Controlled Dilution: Add the stock solution dropwise into the aqueous medium while vigorously vortexing or stirring. This promotes rapid dispersion.[4] 2. Stepwise Dilution: Perform one or more intermediate dilutions in the aqueous medium rather than a single large dilution step. 3. Manage Co-solvent Concentration: Keep the final concentration of the organic solvent as low as possible (typically <0.5% for DMSO in cell culture) to avoid toxicity.[5] |
| The final solution appears cloudy or hazy. | Exceeding Solubility Limit: The final concentration of this compound is higher than its solubility in the aqueous medium. | 1. Reduce Final Concentration: If the experimental design permits, lower the target concentration of this compound. 2. Use Solubilizing Agents: Incorporate pharmaceutically acceptable solubilizers like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) into the aqueous buffer before adding the this compound stock.[6] 3. Adjust pH: this compound is a weak base with a pKa of approximately 8.92.[2] Lowering the pH of the buffer will increase its ionization and aqueous solubility. Ensure the final pH is compatible with your experimental system. |
| Inconsistent results between experimental replicates. | Micro-precipitation: Formation of small, often invisible, precipitates leads to variability in the effective concentration of dissolved this compound. | 1. Standardize Preparation Protocol: Ensure a consistent and reproducible procedure for solution preparation, including mixing speed, temperature, and rate of addition. 2. Prepare Solutions Fresh: Prepare the final aqueous working solutions immediately before each experiment to minimize the risk of precipitation over time. 3. Filter Before Use: Consider passing the final solution through a 0.22 µm syringe filter to remove any micro-precipitates.[7] |
| Low or variable drug exposure in animal studies. | Poor Dissolution and Absorption: The administered this compound does not dissolve effectively at the site of administration, leading to poor bioavailability. | 1. Advanced Formulation Strategies: For in vivo studies, especially oral administration, using a simple suspension is often inadequate. Consider developing a more sophisticated formulation such as: - Microemulsions: Formulations containing oil, surfactants, and co-surfactants can significantly increase this compound's solubility.[2] - Nanosuspensions: Reducing the particle size of this compound via milling or precipitation techniques can enhance its dissolution rate and bioavailability.[8] 2. Use of Salt Forms: The hydrochloride salt of this compound has been shown to have significantly higher aqueous solubility compared to the free base. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents and Formulation Vehicles.
| Solvent/Vehicle | Solubility |
| Water | 0.000777 mg/mL[2] |
| Water | 0.046 µg/L[1] |
| Oleic Acid | 198 ± 4.23 mg/g[2] |
| Capmul MCM C8 | 136.5 ± 6.72 mg/g[2] |
| Labrasol | 76.3 ± 3.14 mg/g[2] |
| Transcutol-HP | 168.58 ± 7.01 mg/g[2] |
| Ethanol:Propylene Glycol (1:4) | Used as a vehicle for intravenous injection in rats[2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell Culture Assays
Objective: To prepare a sterile, clear aqueous solution of this compound for cell-based experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, warm (37°C) cell culture medium or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Methodology:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO):
-
Accurately weigh the required mass of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved. A brief sonication can aid dissolution.
-
Store this stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9]
-
-
Prepare Final Working Solution:
-
Pre-warm the required volume of cell culture medium or PBS to 37°C.
-
While vigorously vortexing the warm medium, slowly add the required volume of the thawed this compound stock solution drop-by-drop.
-
Continue to vortex for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution against a light and dark background for any signs of precipitation.
-
For sterile applications, filter the final working solution through a 0.22 µm syringe filter.
-
Use the freshly prepared solution immediately.
-
Protocol 2: Preparation of this compound for In Vivo Administration (Rodent)
Objective: To prepare a this compound formulation suitable for administration in animal studies. This protocol describes the preparation of a microemulsion, which has been shown to improve this compound's bioavailability.[2]
Materials:
-
This compound powder
-
Oil phase (e.g., Capmul MCM C8)
-
Surfactant (e.g., Labrasol)
-
Co-surfactant (e.g., Transcutol HP)
-
Deionized water
-
Vortex mixer
Methodology:
-
Prepare the Oil/Surfactant/Co-surfactant Mixture (Smix):
-
Based on a predetermined optimal ratio (e.g., from a pseudo-ternary phase diagram), prepare the Smix by combining the surfactant and co-surfactant (e.g., Labrasol and Transcutol HP in a 2:1 ratio).[2]
-
-
Dissolve this compound:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in a mixture of the oil (e.g., Capmul MCM C8) and the Smix.
-
Vortex until a clear, homogenous solution is obtained.
-
-
Form the Microemulsion:
-
Slowly add deionized water to the oil-drug mixture drop-by-drop while continuously vortexing.
-
Continue titration with water until the desired final volume and composition are reached, resulting in a clear and stable microemulsion.
-
-
Characterization and Administration:
-
The resulting microemulsion should be characterized for globule size and stability before administration.
-
Administer the formulation to the animals via the desired route (e.g., oral gavage or intranasal).[2]
-
Visualizations
This compound's Primary Signaling Pathway
Caption: this compound acts as an antagonist at key dopamine and serotonin receptors.
Experimental Workflow for Solubilization
Caption: A logical workflow for preparing and troubleshooting this compound solutions.
References
- 1. Intranasal this compound Nanosuspension: intended for improved brain distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain-Targeted Intranasal Delivery of this compound Microemulsion: Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Delivery Systems of this compound – Preparation, Chara-cterization and Comparative in vitro and in vivo Evaluation of Lipid Nanoemulsion and Liquisolid Formulation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Increase in Dissolution Rate of this compound via Nanomilling Process - Impact of Dried Nanocrystalline Suspensions on Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Zotepine-Induced Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering side effects during preclinical animal studies with Zotepine. The information is tailored for scientists and drug development professionals to effectively manage these adverse events in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal studies?
A1: Based on preclinical data, the most frequently reported side effects of this compound in animal models include metabolic disturbances (weight gain, hyperglycemia, and dyslipidemia), extrapyramidal symptoms (EPS) including tardive dyskinesia (TD), hyperprolactinemia, and potential cardiotoxicity.[1][2] this compound's pharmacological profile, which includes antagonism at dopamine (B1211576) D1 and D2, serotonin (B10506) 5-HT2A/2C, histamine (B1213489) H1, and alpha-1 adrenergic receptors, contributes to this range of effects.[2][3]
Q2: How can I distinguish between acute extrapyramidal symptoms and tardive dyskinesia in my rodent model?
A2: Acute extrapyramidal symptoms, such as catalepsy, typically appear shortly after this compound administration and can be assessed using the bar test. Tardive dyskinesia, characterized by abnormal, involuntary, and repetitive orofacial movements, develops after prolonged treatment. This is often quantified by measuring vacuous chewing movements (VCMs) and tongue protrusions in rats.[4][5]
Q3: Are there established biomarkers for monitoring this compound-induced cardiotoxicity in rats?
A3: Yes, several biomarkers can be used to monitor potential cardiotoxicity. Serum levels of cardiac troponins (cTnI and cTnT), creatine (B1669601) kinase-MB (CK-MB), and lactate (B86563) dehydrogenase (LDH) are indicative of myocardial injury. N-terminal pro-B-type natriuretic peptide (NT-proBNP) can also be a valuable marker for cardiac stress.[6] Electrocardiogram (ECG) monitoring for QT interval prolongation is another critical assessment.[2]
Troubleshooting Guides
Issue 1: Managing Metabolic Side Effects
Problem: Significant weight gain, hyperglycemia, or dyslipidemia is observed in animals treated with this compound.
Background: this compound's antagonism of histamine H1 and serotonin 5-HT2C receptors is thought to contribute to increased appetite and subsequent metabolic disturbances.[7][8][9][10]
Suggested Mitigation Strategy: Co-administration of Metformin
Metformin has been shown to attenuate antipsychotic-induced metabolic dysfunctions in animal models without compromising the therapeutic effects of the antipsychotic.[11][12][13]
| Parameter | Protocol |
| Animal Model | Adult male Wistar or Sprague-Dawley rats. |
| This compound Administration | Administer this compound at the desired therapeutic dose (e.g., 5-10 mg/kg, intraperitoneally [i.p.] or oral gavage [p.o.]), once daily. |
| Metformin Administration | Co-administer Metformin (e.g., 200-300 mg/kg, p.o.), once daily. Metformin can be given shortly before or concurrently with this compound. |
| Duration | 2-4 weeks, or for the duration of the primary experiment. |
| Outcome Measures | - Body Weight: Monitor daily or weekly. - Food Intake: Measure daily. - Fasting Blood Glucose: Measure weekly from tail vein blood samples after a 6-8 hour fast. - Glucose Tolerance Test (GTT): Perform at baseline and at the end of the study. After a fasting period, administer a glucose challenge (2 g/kg, p.o.) and measure blood glucose at 0, 15, 30, 60, and 120 minutes. - Lipid Profile: At the end of the study, collect terminal blood samples to measure serum triglycerides, total cholesterol, LDL, and HDL. |
Data Presentation: Expected Outcomes with Metformin Co-administration
| Parameter | This compound Only Group | This compound + Metformin Group |
| Body Weight Gain (%) | ↑↑ | ↓ |
| Fasting Blood Glucose (mg/dL) | ↑ | ↔ / ↓ |
| Area Under the Curve (GTT) | ↑ | ↓ |
| Serum Triglycerides (mg/dL) | ↑ | ↓ |
(↑↑: Significant Increase, ↑: Increase, ↓: Decrease, ↔: No significant change)
Experimental Workflow for Managing Metabolic Side Effects
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A novel brain-targeted antioxidant (AD4) attenuates haloperidol-induced abnormal movement in rats: implications for tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Advances in Antipsychotics-Induced Dyskinesia Rodent Models: Benefits of Antioxidant Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotics cardiotoxicity: What's known and what's next - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. Olanzapine-induced weight gain in the rat: role of 5-HT2C and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metformin attenuates antipsychotic-induced metabolic dysfunctions in MK801-induced schizophrenia-like rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Effect of Metformin on Antipsychotic-Induced Metabolic Dysfunction: The Potential Role of Gut-Brain Axis [frontiersin.org]
- 13. Effect of Metformin on Antipsychotic-Induced Metabolic Dysfunction: The Potential Role of Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
Zotepine Dosage Optimization: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing Zotepine dosage to minimize adverse effects during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in clinical research?
For adult subjects in schizophrenia trials, the typical starting dose is 25 mg three times daily.[1] The dosage can be gradually increased based on tolerability and therapeutic response.
Q2: What is the maximum recommended daily dose for this compound?
The maximum recommended dose for adults is generally 100 mg three times a day.[1] For elderly patients, the maximum recommended dose is lower, typically 75 mg twice a day.[1] It is crucial to note that the risk of certain adverse effects, such as seizures, increases with higher doses, especially exceeding 300 mg/day.
Q3: How should this compound dosage be adjusted for special populations?
Dosage adjustments are necessary for patients with hepatic or renal impairment. A lower starting dose of 25 mg twice a day and a maximum dose of 75 mg twice a day are recommended for these populations.[2] Close monitoring of liver function is advised, particularly during the initial months of treatment.[1]
Q4: What are the most common adverse effects associated with this compound?
Commonly reported adverse effects include somnolence, dizziness, weight gain, and dry mouth.[2][3]
Q5: What are the most serious adverse effects to monitor for during this compound administration?
Serious adverse effects include a dose-dependent risk of seizures, QTc prolongation, and neuroleptic malignant syndrome (NMS).[2] Extrapyramidal symptoms (EPS) and tardive dyskinesia are also potential risks with prolonged treatment.
Q6: Is therapeutic drug monitoring (TDM) of this compound serum concentrations recommended?
Some research suggests that there is not a close correlation between serum this compound concentrations and clinical or adverse effects, indicating that routine therapeutic monitoring may be of limited significance.[4][5] However, in cases of poor response or unexpected toxicity, TDM could be considered.
Troubleshooting Guides
Managing Common Adverse Effects
| Adverse Effect | Onset | Troubleshooting Strategy |
| Somnolence | Early in treatment | - Administer the majority of the daily dose at bedtime. - Advise subjects to avoid activities requiring mental alertness. - Consider a gradual dose reduction if sedation is persistent and impairing. |
| Weight Gain | Can occur throughout treatment | - Implement baseline and regular weight monitoring. - Encourage a balanced diet and regular exercise. - Consider adjunctive treatments like metformin (B114582) to mitigate weight gain. |
| Dry Mouth (Xerostomia) | Common | - Advise subjects to maintain good oral hygiene. - Suggest sugar-free gum or candies to stimulate saliva production. - Ensure adequate hydration. |
| Orthostatic Hypotension | More common at treatment initiation and with dose increases | - Monitor blood pressure, especially in elderly subjects, at baseline and during the first few weeks of treatment. - Advise subjects to rise slowly from a sitting or lying position. - Ensure adequate hydration. |
Managing Serious Adverse Effects
| Adverse Effect | Onset | Troubleshooting Strategy |
| Seizures | Risk increases with dose, especially >300 mg/day | - Immediately discontinue this compound. - Provide supportive medical care. - Avoid co-administration with other drugs that lower the seizure threshold, such as phenothiazines. |
| QTc Prolongation | Dose-dependent | - Conduct baseline and periodic ECG monitoring, especially in at-risk individuals or with dose escalation.[1] - Correct any electrolyte imbalances (e.g., hypokalemia) before and during treatment.[1] - Avoid co-administration with other QTc-prolonging drugs. - If significant QTc prolongation occurs, consider dose reduction or discontinuation. |
| Extrapyramidal Symptoms (EPS) | Can occur at any time | - Assess for EPS using standardized scales (e.g., SAS, BARS). - Consider dose reduction. - Adjunctive treatment with anticholinergic agents (e.g., benztropine) may be necessary. |
| Neuroleptic Malignant Syndrome (NMS) | Rare, but life-threatening | - Immediately discontinue this compound. - Provide intensive supportive medical care, including cooling measures and hydration. - Monitor vital signs, creatine (B1669601) phosphokinase (CPK) levels, and renal function. |
Quantitative Data on Dose-Dependent Adverse Effects
| Adverse Effect | Dose-Dependent Relationship | Dosage Thresholds of Concern |
| Seizures | Clear dose-dependent increase in risk. | Risk significantly increases at doses above 300 mg/day. Co-administration with phenothiazines further elevates risk. |
| QTc Prolongation | Dose-dependent prolongation of the QTc interval has been reported.[2] | Caution is advised with any dose, and the risk increases with higher doses. Regular ECG monitoring is recommended, especially with dose escalation.[1] |
| Extrapyramidal Symptoms (EPS) | The risk of EPS can increase with higher doses. | While this compound is an atypical antipsychotic, higher doses may lead to a greater incidence of EPS. |
| Hyperprolactinemia | Dose-related increases in prolactin levels can occur.[2] | Prolactin levels should be monitored, especially if symptoms such as gynecomastia or galactorrhea appear. |
Experimental Protocols
Assessment of Extrapyramidal Symptoms (EPS)
1. Abnormal Involuntary Movement Scale (AIMS)
-
Objective: To detect and quantify tardive dyskinesia.
-
Procedure:
-
Observe the subject unobtrusively at rest before the formal examination.
-
Seat the subject in a firm, armless chair with hands on knees, legs slightly apart, and feet flat on the floor.
-
Ask about awareness of any movements in their mouth, face, hands, or feet.
-
Instruct the subject to sit with hands hanging unsupported and observe for movements.
-
Ask the subject to open their mouth and observe the tongue at rest.
-
Ask the subject to protrude their tongue twice.
-
Instruct the subject to tap their thumb with each finger as rapidly as possible for 10-15 seconds for each hand, observing for activation of movements in the face and legs.[6]
-
Have the subject stand and observe the trunk, legs, and entire body.
-
Ask the subject to extend both arms in front of them and observe.
-
Have the subject walk a few paces, turn, and walk back, observing their gait and any associated movements.
-
-
Scoring: Rate the severity of movements for each body area on a 5-point scale (0=none to 4=severe). A rating of 2 or higher is generally considered indicative of tardive dyskinesia.[6]
2. Barnes Akathisia Rating Scale (BARS)
-
Objective: To assess the severity of drug-induced akathisia.
-
Procedure:
-
Observe the subject while seated for at least two minutes, engaged in neutral conversation.
-
Observe the subject while standing for at least two minutes, engaged in neutral conversation.
-
Inquire about the subjective experience of restlessness, an inability to keep still, and any associated distress.
-
-
Scoring: The scale has four components: objective restlessness, subjective awareness of restlessness, subjective distress related to restlessness, and a global clinical assessment of akathisia.[7][8][9][10][11] Each is rated on a scale, and higher scores indicate greater severity.
3. Simpson-Angus Scale (SAS)
-
Objective: To measure drug-induced parkinsonism.
-
Procedure: This scale involves a neurological examination assessing:
-
Gait
-
Arm dropping
-
Shoulder shaking
-
Elbow rigidity
-
Wrist rigidity
-
Leg pendulousness
-
Head dropping
-
Glabella tap
-
Tremor
-
Salivation
-
-
Scoring: Each of the 10 items is rated on a 5-point scale (0=normal to 4=most severe). The total score is the sum of the individual item scores.[12][13][14][15][16]
Assessment of Metabolic Effects
-
Objective: To monitor for the development of metabolic syndrome.
-
Procedure:
-
Baseline Assessment: Before initiating this compound, measure and record:
-
Personal and family history of obesity, diabetes, dyslipidemia, hypertension, and cardiovascular disease.
-
Weight and Body Mass Index (BMI).
-
Waist circumference.
-
Blood pressure.
-
Fasting plasma glucose or HbA1c.
-
Fasting lipid panel (total cholesterol, LDL, HDL, triglycerides).
-
-
Follow-up Monitoring:
-
Weight/BMI: Monthly for the first three months, then at least every three months.
-
Fasting Plasma Glucose/HbA1c: At 12-16 weeks after initiation and then annually. More frequent monitoring is warranted for high-risk individuals.
-
Fasting Lipid Panel: At 12-16 weeks after initiation and then annually.
-
Blood Pressure: At each visit.
-
-
-
Diagnostic Criteria for Metabolic Syndrome (NCEP ATP III): The presence of three or more of the following:
-
Abdominal Obesity: Waist circumference >102 cm (40 in) in men, >88 cm (35 in) in women.
-
Hypertriglyceridemia: ≥150 mg/dL.
-
Low HDL Cholesterol: <40 mg/dL in men, <50 mg/dL in women.
-
Hypertension: ≥130/85 mmHg or use of antihypertensive medication.
-
Impaired Fasting Glucose: ≥100 mg/dL or use of medication for hyperglycemia.
-
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action and Adverse Effect Pathways
Caption: this compound's therapeutic and primary adverse effect pathways.
Experimental Workflow for Assessing Dose-Dependent Adverse Effects
Caption: Workflow for assessing this compound's dose-dependent adverse effects.
References
- 1. mims.com [mims.com]
- 2. This compound - Prescriber's Guide [cambridge.org]
- 3. Tolerability of this compound in Indian patients: Preliminary experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse effects of this compound and their relationship to serum concentrations of the drug and prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Therapeutic and adverse effects of this compound and their relationships with serum kinetics of the drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. simpleandpractical.com [simpleandpractical.com]
- 8. psychiatrywiki.org [psychiatrywiki.org]
- 9. VALIDITY OF OUTCOME MEASURES - Aripiprazole Prolonged Release Suspension for Injection (Abilify Maintena) (300 mg and 400 mg Vial) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Barnes Akathisia Rating Scale (BARS) | PDF | Epidemiology | Psychological Concepts [scribd.com]
- 11. drsherispirt.com [drsherispirt.com]
- 12. Simpson Angus Scale | PDF | Anatomical Terms Of Motion | Elbow [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Validity of Simpson-Angus Scale (SAS) in a naturalistic schizophrenia population - PMC [pmc.ncbi.nlm.nih.gov]
- 16. psychdb.com [psychdb.com]
Zotepine Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of zotepine in various solvent solutions. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF) are commonly used for preparing stock solutions.[1] For experiments requiring aqueous buffers, it is recommended to first dissolve this compound in ethanol before diluting with the aqueous buffer of choice, such as PBS.[1]
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions in organic solvents at low temperatures. General guidelines suggest that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q3: How stable is this compound in aqueous buffer solutions for in vitro assays?
Q4: What are the known degradation pathways for this compound?
A4: Forced degradation studies have shown that this compound is susceptible to degradation under acidic, oxidative, photolytic, and thermal stress conditions. It is relatively stable under neutral and basic conditions. The primary degradation pathways include N-demethylation and oxidation of the nitrogen or sulfur atoms.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting a DMSO stock solution with aqueous buffer. | This compound has low aqueous solubility, and the addition of a large volume of aqueous buffer can cause it to precipitate out of the DMSO solution. | - Increase the proportion of the organic solvent in the final solution if your experiment allows. - First, dissolve this compound in ethanol before diluting with the aqueous buffer.[1] - Gentle warming and vortexing may help to redissolve the precipitate. |
| Inconsistent results in bioassays. | This could be due to the degradation of this compound in the working solution, especially if used over an extended period at 37°C. | - Prepare fresh working solutions from a frozen stock immediately before each experiment. - Minimize the exposure of the compound to light and elevated temperatures. - Include a positive control with a freshly prepared solution in each experiment to monitor for any loss of activity. |
| Loss of compound after long-term storage. | This compound may have degraded over time, even when stored at low temperatures. | - If possible, re-qualify the concentration of your stock solution using an analytical method like HPLC. - For future long-term storage, consider storing at -80°C.[2] - Always aliquot stock solutions to avoid multiple freeze-thaw cycles.[2] |
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥40.47 mg/mL (with sonication) | [5] |
| Ethanol | ≥4.11 mg/mL (with sonication) | [5] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Water | Insoluble | [5] |
| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [1] |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acidic | 1N HCl, every 24h | Degradation observed | [4] |
| Alkaline | 0.1N NaOH, every 24h | No significant degradation | [4] |
| Oxidative | 3% H₂O₂, every 24h | Significant degradation | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from a validated method for this compound analysis.[4]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 55:45 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 264 nm
-
Injection Volume: 20 µL
-
-
Procedure for Stability Testing:
-
Prepare a this compound solution in the solvent of interest at a known concentration.
-
Store the solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), withdraw an aliquot of the solution.
-
Dilute the aliquot to fall within the linear range of the HPLC method.
-
Inject the diluted sample into the HPLC system.
-
Quantify the peak area of this compound and compare it to the initial time point (T=0) to determine the percentage of this compound remaining.
-
Visualizations
Caption: Workflow for a this compound Stability Study.
References
Troubleshooting inconsistent results in Zotepine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with Zotepine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Experiments
Question 1: My cell viability assay results with this compound are inconsistent. What are the potential causes and solutions?
Inconsistent results in cell viability assays (e.g., MTT, MTS, XTT) are a common issue. Here’s a breakdown of potential causes and troubleshooting steps:
-
Compound-Related Issues:
-
Precipitation: this compound, being a lipophilic compound, may precipitate in your culture medium, especially at higher concentrations. Visually inspect your culture wells for any precipitate.
-
Solution: Prepare this compound stock solutions in an appropriate solvent like DMSO and ensure the final DMSO concentration in the media is low (<0.5%) and consistent across all wells. Consider using a formulation with better solubility, such as a microemulsion.[1]
-
-
Stability: this compound may not be stable in your specific cell culture medium over the entire incubation period.
-
Solution: Prepare fresh this compound dilutions for each experiment. If long incubation times are necessary, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
-
-
-
Assay-Related Issues:
-
Direct Interference with Assay Reagents: Some compounds can directly interact with the assay reagents (e.g., reducing MTT).
-
Solution: Run a cell-free control with your this compound concentrations and the assay reagent to check for direct reduction. If interference is observed, consider switching to a different viability assay that relies on a different principle (e.g., ATP-based assays).
-
-
Alteration of Cellular Metabolism: this compound might alter the metabolic state of the cells, which can affect the readout of metabolic assays without directly causing cell death.
-
Solution: Corroborate your viability results with a different assay that measures a distinct parameter, such as membrane integrity (e.g., LDH release assay or Trypan Blue exclusion).
-
-
-
General Experimental Technique:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to high variability.
-
Solution: Ensure a homogenous single-cell suspension before and during seeding. After plating, gently rock the plate to ensure even distribution.
-
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate this compound and affect cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
-
Question 2: I am observing high variability in my this compound receptor binding assay. How can I troubleshoot this?
High variability in receptor binding assays can obscure the true binding affinity of this compound. Consider the following:
-
Ligand and Receptor Preparation:
-
Radioligand Integrity: Ensure the radioligand is not degraded.
-
Solution: Use fresh or properly stored radioligand and run a quality control check if degradation is suspected.
-
-
Membrane Preparation Quality: Inconsistent membrane preparations can lead to variable receptor numbers.
-
Solution: Standardize your membrane preparation protocol. Perform a protein quantification assay (e.g., BCA assay) to ensure equal amounts of protein are used in each well.
-
-
-
Assay Conditions:
-
Incubation Time: The binding may not have reached equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for this compound to reach equilibrium with the receptor.
-
-
Non-Specific Binding: High non-specific binding can mask the specific binding signal.
-
Solution: Optimize the concentration of the competing unlabeled ligand used to define non-specific binding. Ensure thorough and rapid washing steps to remove unbound radioligand.
-
-
-
Technical Execution:
-
Pipetting Accuracy: Inaccurate pipetting of this compound, radioligand, or membranes will introduce errors.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique.
-
-
Filtration and Washing: Inconsistent filtration and washing can lead to variable retention of bound radioligand.
-
Solution: Ensure the filtration apparatus is working correctly and that washing is performed consistently for all wells.
-
-
In Vivo Experiments
Question 3: I am seeing significant variation in the behavioral responses of my animal models to this compound. What factors could be contributing to this?
Variability in behavioral studies is a well-documented challenge. Several factors can influence the response to this compound in animal models of schizophrenia or other conditions:
-
Animal-Related Factors:
-
Strain and Sex: Different rodent strains and sexes can exhibit different sensitivities to antipsychotic drugs.
-
Solution: Use a consistent strain and sex of animals throughout your study. Report these details clearly in your methodology.
-
-
Social Hierarchy: The social status of an animal within its cage can affect its stress levels and behavioral responses.
-
Solution: House animals in stable, consistent groups. Be mindful of the potential influence of social hierarchy on your behavioral readouts.
-
-
Handling and Acclimation: Insufficient handling and acclimation to the testing environment can lead to stress-induced behavioral changes that confound the drug's effects.
-
Solution: Implement a consistent handling and acclimation protocol for all animals before behavioral testing.
-
-
-
Drug Administration and Pharmacokinetics:
-
Route of Administration: The route of administration (e.g., intraperitoneal, oral) will affect the absorption and bioavailability of this compound.[2]
-
Solution: Choose a route of administration that is appropriate for your experimental question and ensure it is performed consistently.
-
-
Metabolism: this compound is metabolized by CYP1A2 and CYP3A4.[3] Factors that influence these enzymes (e.g., co-administered drugs) can alter this compound's effective concentration.
-
Solution: Be aware of potential drug-drug interactions that could affect this compound's metabolism.
-
-
-
Experimental Design:
-
Time of Day: Circadian rhythms can influence both baseline behavior and drug response.
-
Solution: Conduct behavioral testing at the same time of day for all animals.
-
-
Test-Retest Reliability: Some behavioral tests have inherently higher variability than others.
-
Solution: Choose behavioral paradigms with established reliability and consider including within-subject designs where appropriate.
-
-
Question 4: How can I ensure accurate quantification of this compound and its metabolites in biological samples?
Accurate quantification is crucial for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.
-
Sample Preparation:
-
Extraction Efficiency: Inefficient extraction of this compound from plasma or brain tissue will lead to underestimation.
-
Solution: Optimize your extraction protocol. A common method involves protein precipitation with acetonitrile (B52724) followed by centrifugation.[2] For brain tissue, homogenization is required.[2]
-
-
Internal Standard: Lack of an appropriate internal standard can lead to inaccurate quantification.
-
Solution: Use a suitable internal standard that is added to the samples before extraction to account for variability in sample processing.
-
-
-
HPLC Method:
-
Column and Mobile Phase: Suboptimal chromatographic conditions can result in poor peak resolution and inaccurate quantification.
-
Solution: A C18 column with a mobile phase of ammonium (B1175870) acetate, acetonitrile, and methanol (B129727) is a good starting point.[2] Method validation according to ICH guidelines is essential.[4]
-
-
Detector Wavelength: An incorrect wavelength will result in a suboptimal signal.
-
Data Presentation: Quantitative Information
Table 1: this compound Receptor Binding Affinities (Kd in nM)
| Receptor | Binding Affinity (Kd in nM) |
| Dopamine (B1211576) D1 | High Affinity[3] |
| Dopamine D2 | 8[6] |
| Serotonin 5-HT2A | 2.6[6] |
| Serotonin 5-HT2C | 3.2[6] |
| Serotonin 5-HT6 | High Affinity[3] |
| Serotonin 5-HT7 | High Affinity[3] |
| Histamine H1 | 3.3[6] |
| Adrenergic α1 | 7.3[6] |
Note: "High Affinity" indicates that the source states a high affinity without providing a specific Kd value.
Table 2: In Vivo Dosages of this compound in Rodent Models
| Animal Model | Species | Dosage | Route of Administration | Observed Effect | Reference |
| MK-801 Induced Hyperactivity | Rat | 2.5 mg/kg | - | Reduction of stereotypies and locomotion | [7] |
| Microdialysis | Rat | 1.0 mg/kg | i.p. | Increased extracellular dopamine in the frontal cortex | [8] |
| Microdialysis | Rat | 1 and 3 mg/kg | i.p. | Dose-dependent increase in noradrenaline, dopamine, GABA, and glutamate (B1630785) release in the medial prefrontal cortex | [9] |
| Schizophrenia Model | Rat | 4.4 mg/kg | i.v. / i.n. / oral | Assessment of pharmacokinetics and anti-schizophrenic activity | [2] |
Experimental Protocols
Protocol 1: Basic MTT Cell Viability Assay with this compound
This protocol provides a general framework for assessing the cytotoxicity of this compound using an MTT assay. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for at least 1 hour at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Protocol 2: General Radioligand Binding Assay for this compound
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor.
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand for your receptor of interest, and varying concentrations of unlabeled this compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand for the receptor).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: this compound's primary mechanisms of action.
Caption: A typical workflow for a cell viability assay.
References
- 1. Examining Side Effect Variability of Antipsychotic Treatment in Schizophrenia Spectrum Disorders: A Meta-analysis of Variance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain-Targeted Intranasal Delivery of this compound Microemulsion: Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Delivery Systems of this compound – Preparation, Chara-cterization and Comparative in vitro and in vivo Evaluation of Lipid Nanoemulsion and Liquisolid Formulation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of the acute effects of this compound and other antipsychotics on rat cortical dopamine release, in vivo | Semantic Scholar [semanticscholar.org]
- 9. Effects of this compound on extracellular levels of monoamine, GABA and glutamate in rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zotepine Brain Distribution in Rat Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the brain distribution of the antipsychotic drug Zotepine in rat models.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to delivering therapeutic concentrations of this compound to the brain via conventional oral administration?
A1: The primary obstacles are significant first-pass metabolism in the liver and the presence of the blood-brain barrier (BBB).[1][2][3] this compound's oral bioavailability is very low, reported to be between 7% and 13%.[2][3] The BBB is a highly selective barrier formed by tight junctions between endothelial cells, which restricts the passage of many drugs, including this compound, into the brain.[2] Additionally, P-glycoprotein (P-gp) efflux transporters actively pump the drug out of the brain, further limiting its concentration at the target site.[3]
Q2: Why is the intranasal (IN) route being explored for this compound delivery to the brain?
A2: The intranasal route is a promising non-invasive strategy to bypass the blood-brain barrier and avoid first-pass metabolism.[3][4] Drugs administered to the nasal cavity can be directly transported to the central nervous system (CNS) along the olfactory and trigeminal nerve pathways.[2][5] This direct "nose-to-brain" transport can lead to significantly higher drug concentrations in the brain compared to intravenous or oral administration, potentially allowing for lower doses and reduced systemic side effects.[1][2][6]
Q3: What are nanosuspensions and microemulsions, and how do they enhance this compound's brain delivery?
A3: Nanosuspensions and microemulsions are advanced drug delivery systems used to improve the solubility and permeability of poorly water-soluble drugs like this compound (a BCS Class II drug).[2][3]
-
Nanosuspensions (ZTP-NS): These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. For this compound, formulating it as a nanosuspension for intranasal delivery reduces particle size, which increases the surface area for dissolution and allows for more efficient transport across the nasal mucosa and into the brain.[2][7]
-
Microemulsions (ZTP-ME): These are clear, stable, isotropic mixtures of oil, water, surfactant, and co-surfactant. They act as carriers that can encapsulate this compound, enhancing its solubility and facilitating its passage across biological membranes like the nasal epithelium to improve brain uptake.[3][4]
Q4: What is Drug Targeting Efficiency (DTE%) and Direct Transport Percentage (DTP%), and why are they important?
A4: DTE% and DTP% are pharmacokinetic parameters used to quantify the effectiveness of brain-targeting drug delivery systems.
-
Drug Targeting Efficiency (DTE%): This parameter compares the brain-to-plasma concentration ratio after intranasal administration with the ratio after intravenous (IV) administration. A DTE% value greater than 100% indicates efficient drug targeting to the brain.
-
Direct Transport Percentage (DTP%): This value estimates the percentage of the drug that reaches the brain directly from the nasal cavity, bypassing the systemic circulation. Higher DTP% values signify a more effective nose-to-brain delivery. These metrics are crucial for evaluating and comparing different formulations and delivery routes for their brain-targeting potential.[2]
Troubleshooting Guides
Problem 1: Low and variable this compound concentration in brain tissue samples after intranasal administration.
| Potential Cause | Troubleshooting Step |
| Improper Administration Technique | Ensure the tip of the administration device reaches the olfactory region in the upper nasal cavity. The volume administered per nostril in a rat should be carefully controlled (typically 5-50 µL).[8] Anesthesia levels must be consistent to avoid swallowing the formulation. |
| Formulation Instability | Check the physical stability of your nanosuspension or microemulsion before each experiment. Look for signs of particle aggregation, precipitation, or phase separation. Re-characterize particle size and zeta potential. |
| Rapid Mucociliary Clearance | The natural clearance mechanism of the nasal cavity can remove the formulation before significant absorption occurs. Consider incorporating mucoadhesive polymers (e.g., HPMC) into your formulation to increase residence time.[2] |
| Animal-to-Animal Variability | Physiological and anatomical differences between animals can lead to variability.[9] Increase the number of animals per group (n) to improve statistical power and ensure that observed differences are not due to random chance. |
Problem 2: this compound nanosuspension shows particle aggregation and poor physical stability.
| Potential Cause | Troubleshooting Step |
| Inadequate Stabilizer Concentration | The concentration of stabilizers (e.g., Pluronic F-127, HPMC E15, Soya Lecithin) is critical.[1][2] Perform an optimization study with varying stabilizer concentrations to find the ideal ratio that yields the lowest particle size and a high absolute zeta potential value (typically > |
| Inappropriate Preparation Method | The energy input during preparation affects particle size. For high-pressure homogenization, optimize the pressure and number of cycles.[2] For sonoprecipitation, optimize the sonication time and power. A combination of methods may yield more stable particles.[1][6] |
| Ostwald Ripening | Over time, larger particles can grow at the expense of smaller ones. Ensure the drug is in a stable crystalline or amorphous state within the nanoparticles, as confirmed by DSC or XRD analysis.[10] |
Problem 3: In vitro drug release is slow or incomplete.
| Potential Cause | Troubleshooting Step |
| Large Particle Size | A key advantage of nanoformulations is the increased surface area from reduced particle size, which enhances dissolution.[2] If release is slow, re-evaluate your formulation and preparation method to achieve a smaller particle size (ideally < 500 nm).[7] |
| Drug Recrystallization | The drug may have recrystallized into a less soluble polymorphic form within the nanoparticles. Use techniques like Differential Scanning Calorimetry (DSC) to assess the physical state of this compound in your formulation.[10] |
| Poor Sink Conditions in Assay | Ensure the release medium has adequate solubilizing capacity for this compound to maintain sink conditions. This may require adding a small percentage of a surfactant or organic solvent to the release buffer. |
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic data from studies on this compound delivery to the rat brain, comparing different formulations and administration routes.
Table 1: Pharmacokinetic Parameters of this compound Nanosuspension (ZTP-NS) vs. Intravenous (IV) Solution in Rat Brain [2]
| Parameter | IV this compound Solution | IN this compound Nanosuspension (Sonoprecipitation) | IN this compound Nanosuspension (Combination Technique) |
| Cmax (µg/g) | 2.37 ± 0.65 | 13.36 ± 1.82 | 14.86 ± 1.11 |
| AUC₀₋₂₄ (h*µg/g) | 3.25 ± 0.58 | 28.14 ± 4.29 | 35.07 ± 3.86 |
| Brain Concentration Increase (vs. IV) | - | 8.6-fold | 10.79-fold |
| DTE% | - | 33,711.61 ± 2232.6 | 35,147 ± 1945.7 |
| DTP% | - | 97.28 | 96.51 |
Table 2: Pharmacokinetic Parameters of this compound Microemulsion (ZTP-ME) vs. Other Routes in Rat Brain [4]
| Parameter | IV this compound Solution | Oral this compound ME | IN this compound ME |
| Cmax (µg/g) | 0.53 ± 0.08 | 0.95 ± 0.20 | 4.14 ± 0.30 |
| AUC₀₋₂₄ (h*µg/g) | 2.40 ± 0.36 | 4.30 ± 0.92 | 18.63 ± 1.33 |
| Brain Concentration Increase (vs. IV) | - | 1.79-fold | 7.76-fold |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension (Combination Technique)
This protocol is adapted from the methodology described in Pailla et al., 2019.[1][2]
-
Preparation of Organic Phase: Dissolve this compound (ZTP) in a suitable organic solvent (e.g., acetone) at a specific concentration.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing the optimized concentrations of stabilizers. A common combination is Pluronic F-127 (0.3% w/v), Hydroxypropyl methylcellulose (B11928114) E15 (0.3% w/v), and soya lecithin (B1663433) (0.4% w/v).[2]
-
Precipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring. This rapid solvent-antisolvent mixing causes the precipitation of this compound as fine particles.
-
Homogenization: Subject the resulting suspension to high-pressure homogenization (HPH). An example condition is homogenization at 1500 bar for 12 cycles.[2] This step further reduces the particle size and improves the uniformity of the nanosuspension.
-
Solvent Removal: Remove the organic solvent from the formulation using a rotary evaporator.
-
Characterization: Analyze the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a suitable particle size analyzer.
Protocol 2: In Vivo Pharmacokinetic Study in Wistar Rats
This protocol is a generalized procedure based on methodologies from cited studies.[2][4]
-
Animal Acclimatization: House male Wistar rats (typically 200-250g) under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.[11]
-
Animal Grouping: Divide the rats randomly into experimental groups (e.g., IV solution, IN formulation, Oral formulation), with n=6 or more animals per group.
-
Dosing:
-
Intranasal (IN): Lightly anesthetize the rat (e.g., with isoflurane). Administer a precise volume (e.g., 20 µL) of the this compound formulation into the nostrils using a micropipette or a specialized nasal administration device.
-
Intravenous (IV): Administer the this compound solution via the tail vein.
-
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration, collect blood samples (via retro-orbital plexus or tail vein). Immediately following blood collection at each time point, euthanize the animals (e.g., via CO₂ inhalation) and harvest the whole brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Rinse the harvested brain with ice-cold saline, blot dry, weigh, and homogenize it in a suitable buffer (e.g., phosphate (B84403) buffer saline).
-
-
Drug Quantification: Precipitate proteins from plasma and brain homogenate samples (e.g., with acetonitrile). Centrifuge and filter the supernatant. Analyze the this compound concentration in the samples using a validated HPLC method.
-
Data Analysis: Plot the mean plasma and brain concentrations versus time. Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations: Workflows and Pathways
Caption: Experimental workflow for developing and evaluating brain-targeted this compound nanoformulations.
Caption: Nose-to-brain delivery pathways for this compound, bypassing the blood-brain barrier.
References
- 1. Intranasal this compound Nanosuspension: intended for improved brain distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intranasal this compound Nanosuspension: intended for improved brain distribution in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain-Targeted Intranasal Delivery of this compound Microemulsion: Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Intranasal drug delivery: opportunities and toxicologic challenges during drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances and Challenges in Intranasal Delivery of Antipsychotic Agents Targeting the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Neuropharmacokinetic visualization of regional and subregional unbound antipsychotic drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
Zotepine Degradation: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding zotepine degradation products and their potential interference in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of this compound?
A1: this compound is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. The primary identified degradation products are this compound N-oxide and this compound S-oxide.[1] Forced degradation studies have also identified other products under specific conditions, such as thermal and photolytic stress.[2][3][4]
Q2: Under what conditions does this compound degrade?
A2: this compound has been found to degrade significantly under acidic, oxidative, photolytic, and thermal stress conditions.[2][3][4] It is relatively stable under neutral and alkaline (basic) conditions.[2][3][4]
Q3: Can this compound degradation products interfere with my assay?
A3: Yes, degradation products can interfere with analytical assays, particularly those that are not stability-indicating. For spectrophotometric methods (e.g., UV-Vis), degradation products with similar chromophores will absorb at the same wavelength as this compound, leading to inaccurate quantification.[5] In chromatographic methods like HPLC or UFLC, interference can occur if the degradation products co-elute with the parent this compound peak. Therefore, the use of a validated, stability-indicating method is crucial.[6][7]
Q4: What is a stability-indicating assay method?
A4: A stability-indicating assay is an analytical method that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[8] For this compound, this typically involves a chromatographic separation, such as HPLC or UFLC, that resolves the this compound peak from all potential degradation product peaks.[2][6][7]
Q5: Are there metabolites of this compound that I should be aware of in my in-vivo or in-vitro studies?
A5: Yes, this compound is extensively metabolized. The main metabolic pathways include N-demethylation and oxidation of the nitrogen or sulfur atoms.[9][10] Known human metabolites include Northis compound, this compound N-oxide, 2-hydroxy-zotepine, and 3-hydroxy-zotepine.[9] These metabolites can also potentially interfere with assays if not properly separated.
Troubleshooting Guide
Issue 1: Unexpected Peaks in Chromatogram
-
Symptom: You observe additional peaks in your HPLC or UFLC chromatogram that are not present in your standard solution of pure this compound.
-
Possible Cause 1: Sample Degradation. Your this compound sample may have degraded due to improper storage or handling (e.g., exposure to light, high temperatures, or acidic conditions).
-
Troubleshooting Steps:
-
Review Sample History: Check the storage conditions and age of your sample.
-
Perform Forced Degradation: To confirm if the unexpected peaks correspond to known degradation products, you can perform a forced degradation study on a pure this compound standard. Expose the standard to acidic (e.g., 0.1 N HCl), oxidative (e.g., 3% H₂O₂), thermal (e.g., 70°C), and photolytic (e.g., UV light) conditions.[2]
-
Compare Chromatograms: Compare the chromatograms of the stressed samples with your problematic sample. If the retention times of the new peaks match, it confirms degradation.
-
Use a Stability-Indicating Method: Ensure your chromatographic method is capable of separating this compound from its degradation products. A well-developed stability-indicating method will have sufficient resolution between the parent drug and all degradation products.[2][7]
-
Issue 2: Inaccurate or Inconsistent Quantitative Results
-
Symptom: You are getting variable or lower-than-expected concentrations of this compound in your samples.
-
Possible Cause 1: Co-elution of Degradation Products. A degradation product may be co-eluting with the this compound peak, leading to an overestimation of the this compound concentration. Conversely, if this compound has degraded, the actual concentration will be lower.
-
Possible Cause 2: Interference in Non-Specific Assay. If you are using a non-specific method like UV spectrophotometry without prior separation, the absorbance of degradation products will contribute to the total absorbance, leading to inaccurate results.
-
Troubleshooting Steps:
-
Assess Peak Purity: If your HPLC system has a PDA (Photodiode Array) detector, check the peak purity of the this compound peak. A non-homogenous peak suggests co-elution.
-
Optimize Chromatographic Method: If co-elution is suspected, optimize your mobile phase composition, gradient, flow rate, or column to improve the resolution between this compound and its degradation products.[2]
-
Switch to a Stability-Indicating Method: If you are using a non-specific assay, it is highly recommended to switch to a stability-indicating chromatographic method (HPLC or UFLC) for accurate quantification of this compound in the presence of its degradants.[6][7]
-
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies on this compound.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Degradation Products Formed | Reference |
| Acidic Hydrolysis | 1 M HCl | 18 hours | Room Temp | Significant | - | [2] |
| Oxidative | 1% H₂O₂ | 3 hours | Room Temp | Significant | This compound S-oxide (Z1) | [2] |
| Thermal | Solid State | 2 weeks | 70°C | 3% | Thermal Degradant (Z2) | [3] |
| Photolytic | In Solution (Sunlight) | 8 hours | - | 2.3% | Photodegradant (Z3) | [11] |
| Photolytic | In Solution (Fluorescent Lamp) | 3 hours | - | 25% | Photodegradant (Z3) | [11] |
| Basic Hydrolysis | 1 M NaOH | 5 days | 70°C | Stable | - | [2] |
| Neutral Hydrolysis | Water | 5 days | 70°C | Stable | - | [2] |
Table 2: Identified Degradation Products of this compound
| Degradant ID | Name/Type | Molecular Formula | m/z | Formation Condition | Reference |
| Z1 | This compound S-oxide | C₁₈H₁₈ClNO₂S | 348 | Oxidative | [2] |
| Z2 | Thermal Degradant | C₁₇H₁₅ClS | 318 | Thermal | [2] |
| Z3 | Photodegradant | C₁₈H₁₇ClS | 330 | Photolytic | [2] |
| - | This compound N-oxide | C₁₈H₁₈ClNO₂S | 348 | Metabolic/Oxidative | [1][9] |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the methodology for conducting forced degradation studies on this compound to identify potential degradation products.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of methanol (B129727) and water (80:20 v/v).[2]
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at room temperature for 18 hours.[2] Neutralize the solution with 1 M NaOH before analysis.
-
Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat the solution at 70°C for 5 days.[2] Neutralize the solution with 1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 1% H₂O₂. Keep the solution at room temperature for 3 hours.[2]
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 70°C for 2 weeks.[3] Dissolve the powder in the mobile phase for analysis.
-
Photolytic Degradation: Expose the this compound stock solution to direct sunlight for 8 hours or a cool white fluorescent lamp for 3 hours.[11]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UFLC method. A suitable method is described in Protocol 2.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound and its Degradation Products
This protocol provides a starting point for an HPLC method capable of separating this compound from its major degradation products.
-
Instrumentation: A standard HPLC system with a PDA or UV detector.
-
Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase:
-
Gradient Elution:
-
0-2.5 min: 25% B to 50% B
-
2.5-10 min: 50% B to 60% B
-
10-12.5 min: 60% B to 100% B
-
12.5-20 min: Hold at 100% B
-
20.1-30 min: Re-equilibrate at 25% B[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 20 µL.[3]
Visualizations
Caption: this compound degradation pathways under different stress conditions.
Caption: Troubleshooting workflow for assay interference issues.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. This compound N-Oxide|Research Chemical [benchchem.com]
- 4. clearsynth.com [clearsynth.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Selective separation, detection of this compound and mass spectral characterization of degradants by LC-MS/MS/QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective separation, detection of this compound and mass spectral characterization of degradants by LC–MS/MS/QTOF - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Sedative Effects of Zotepine in Behavioral Research
For researchers, scientists, and drug development professionals utilizing Zotepine in behavioral studies, its sedative properties can present a significant confounding variable. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate these effects and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What causes the sedative effects of this compound?
A1: The sedative effects of this compound are primarily attributed to its strong antagonism of histamine (B1213489) H1 receptors in the central nervous system. Histamine is a neurotransmitter that promotes wakefulness, and by blocking its action, this compound induces drowsiness and reduces locomotor activity. Additionally, its antagonist activity at α1-adrenergic receptors may contribute to sedation and orthostatic hypotension.
Q2: At what doses are the sedative effects of this compound most prominent in rats?
A2: this compound causes a dose-dependent reduction in locomotor activity in rats.[1] While a specific dose-response curve for sedation alone is not well-established in the literature, studies on locomotor activity provide valuable insights. It is crucial to conduct a pilot study to determine the optimal dose for your specific behavioral paradigm that balances therapeutic relevance with manageable sedative effects.
Q3: Can this compound's sedative effects impact the results of cognitive and anxiety-related behavioral tests?
A3: Yes. Sedation can significantly confound the interpretation of results from various behavioral assays. In tasks requiring active exploration or motor responses, such as the Open Field Test, Elevated Plus Maze, and Rotarod, reduced activity due to sedation can be misinterpreted as anxiety-like behavior, motor impairment, or cognitive deficits.[2][3][4] Therefore, it is essential to control for and mitigate these sedative effects.
Troubleshooting Guides
Issue 1: Reduced Locomotor Activity in the Open Field Test
Your rats treated with this compound show significantly less movement (distance traveled, rearing frequency) compared to the control group, making it difficult to assess other behavioral parameters.
Solution 1: Dose Adjustment and Acclimation
-
Recommendation: The first step is to determine the minimal effective dose of this compound for your research question that produces the least amount of sedation. Conduct a dose-response study to establish this.
-
Protocol: Administer a range of this compound doses (e.g., 1, 2.5, 5 mg/kg, i.p.) to different groups of rats and measure their locomotor activity in the Open Field Test.[1] This will help identify a dose that maintains the desired pharmacological effect with minimal motor impairment. Ensure a sufficient acclimation period (at least 30-60 minutes) to the testing room before placing the animal in the open field arena.[5]
Solution 2: Co-administration with Caffeine (B1668208)
-
Recommendation: Caffeine, a non-selective adenosine (B11128) receptor antagonist, can be used to counteract the sedative effects of some drugs. While direct studies with this compound are limited, its stimulant properties may help increase locomotor activity.
-
Experimental Protocol: Caffeine Co-administration
-
Animals: Male Wistar rats (200-250g).
-
Drug Administration:
-
Administer this compound at the desired dose (e.g., 2.5 mg/kg, i.p.).
-
30 minutes after this compound administration, administer caffeine (e.g., 10 or 20 mg/kg, i.p.).[6] Doses should be optimized for your specific experimental conditions.
-
-
Behavioral Testing: 30 minutes after caffeine administration, place the rat in the center of the Open Field arena and record activity for a predetermined duration (e.g., 5-10 minutes).[2][7]
-
Control Groups: Include groups for vehicle only, this compound + vehicle, and vehicle + caffeine to isolate the effects of each substance.
-
Issue 2: Impaired Performance on the Rotarod Test
Rats treated with this compound fall off the rotating rod at lower speeds or with shorter latency, indicating potential motor coordination deficits that may be secondary to sedation.
Solution: Co-administration with Modafinil
-
Recommendation: Modafinil is a wakefulness-promoting agent with a mechanism of action distinct from traditional stimulants. It has been shown to improve cognitive function and may counteract sedation without producing the same level of generalized locomotor stimulation as amphetamines.
-
Experimental Protocol: Modafinil Co-administration
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Drug Administration:
-
Administer this compound at the desired dose.
-
Administer Modafinil (e.g., 100 or 200 mg/kg, i.p.) 30 minutes before the behavioral test.[8] The optimal timing and dose should be determined in a pilot study.
-
-
Behavioral Testing (Rotarod):
-
Control Groups: Include appropriate vehicle, this compound only, and Modafinil only groups.
-
Issue 3: Altered Exploratory Behavior in the Elevated Plus Maze (EPM)
This compound-treated rats show decreased overall activity (fewer arm entries) in the EPM, making it difficult to interpret the time spent in the open and closed arms as a measure of anxiety.
Solution: Co-administration with an Ampakine (e.g., CX516)
-
Recommendation: Ampakines are positive allosteric modulators of AMPA receptors and have been shown to enhance cognitive function and potentially mitigate some side effects of antipsychotics without causing hyperlocomotion.[14][15][16]
-
Experimental Protocol: Ampakine Co-administration
-
Animals: Male Long-Evans rats (275-325g).
-
Drug Administration:
-
Administer the ampakine CX516 (dose to be determined based on pilot studies, as effective doses can vary) prior to this compound.
-
Administer this compound at the desired dose.
-
-
Behavioral Testing (EPM):
-
Place the rat in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[4]
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Control Groups: Ensure all necessary control groups (vehicle, this compound only, ampakine only) are included.
-
Data Presentation
Table 1: this compound's Effect on MK-801-Induced Locomotion in Rats
| Treatment Group | Dose (mg/kg) | Effect on MK-801-Induced Locomotion | Reference |
| This compound | Dose-dependent | Reduction | [1] |
| Haloperidol (B65202) | 0.25 | Reduction (similar to this compound 2.5 mg/kg) | [1] |
| Clozapine (B1669256) | 5.0 | Significant reduction | [1] |
Table 2: Potential Mitigation Strategies and Key Experimental Parameters
| Mitigating Agent | Proposed Mechanism | Typical Dose Range (Rats, i.p.) | Timing of Administration (Relative to Test) | Key Behavioral Readouts | References |
| Caffeine | Adenosine Receptor Antagonist | 10 - 20 mg/kg | 30 minutes prior | Locomotor activity, Rearing | [6] |
| Modafinil | Wakefulness-promoting agent | 100 - 200 mg/kg | 30 minutes prior | Latency to fall (Rotarod), Cognitive tasks | [8] |
| Ampakines (e.g., CX516) | Positive Allosteric Modulator of AMPA Receptors | Dose-dependent (requires pilot) | Varies (pre-treatment) | Cognitive tasks, Exploratory behavior | [14][15] |
Mandatory Visualizations
References
- 1. Effects of this compound, haloperidol and clozapine on MK-801-induced stereotypy and locomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Alcohol and Caffeine Co-Administration Increased Acetylcholinesterase Activity and Inflammatory Cytokines in Sleep-Deprived Rats: Implications for Cognitive Decline and Depressive-Like Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Open field test in rats [protocols.io]
- 8. Modafinil disrupts prepulse inhibition in mice: strain differences and involvement of dopaminergic and serotonergic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 10. RotaRod Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 11. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. youtube.com [youtube.com]
- 14. Synergistic interactions between ampakines and antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A placebo-controlled pilot study of the ampakine CX516 added to clozapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Zotepine vs. Clozapine for Treatment-Refractory Schizophrenia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of zotepine and clozapine (B1669256) for the treatment of refractory schizophrenia, synthesizing experimental data on their efficacy, safety, and pharmacological profiles. The information is intended to support research, scientific inquiry, and drug development in the field of psychiatry.
Efficacy in Treatment-Refractory Schizophrenia
Clozapine is widely regarded as the gold standard for treatment-resistant schizophrenia (TRS), demonstrating superior efficacy in patients who have not responded to other antipsychotic medications.[1] Clinical evidence comparing this compound directly with clozapine in this population is limited but suggests that clozapine may be more effective.
A meta-analysis of randomized controlled trials indicated that clozapine was more efficacious than this compound in improving the overall mental state of patients, as measured by the Brief Psychiatric Rating Scale (BPRS).[2] One randomized controlled trial found that switching stable clozapine patients to this compound resulted in a significant worsening of symptoms.
Table 1: Comparative Efficacy in Clinical Trials
| Outcome Measure | Study | This compound Group | Clozapine Group | p-value |
| Mean Change in BPRS Total Score | Randomized, Rater-Blind, 12-Week Study | Increase of 4.7 (SD 8.7) | Decrease of -1.3 (SD 6.3) | 0.005 |
| No Clinically Significant Response (RR) | Meta-analysis of 2 RCTs | Higher Risk (RR 8.23, 95% CI 1.14 to 59.17) | Lower Risk | <0.05 |
Pharmacological Profile: A Tale of Two Atypicals
Both this compound and clozapine are classified as atypical antipsychotics, exhibiting a broad spectrum of receptor binding affinities that contribute to their therapeutic effects and side-effect profiles. Their actions are not limited to the dopamine (B1211576) D2 receptor, which is the primary target of typical antipsychotics, but extend to various serotonin (B10506), adrenergic, histaminergic, and muscarinic receptors.[3][4]
Table 2: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine D1 | High Affinity | Moderate Affinity |
| Dopamine D2 | High Affinity | Moderate Affinity |
| Serotonin 5-HT2A | Very High Affinity | Very High Affinity |
| Serotonin 5-HT2C | High Affinity | High Affinity |
| Serotonin 5-HT6 | High Affinity | High Affinity |
| Serotonin 5-HT7 | High Affinity | High Affinity |
| Histamine H1 | Very High Affinity | Very High Affinity |
| Muscarinic M1 | High Affinity | Very High Affinity |
| Alpha-1 Adrenergic | High Affinity | Very High Affinity |
| Norepinephrine (B1679862) Transporter (NET) | Moderate Affinity | Low Affinity |
Note: Lower Ki values indicate higher binding affinity.
The similar broad receptor binding profile, particularly the potent antagonism at serotonin 5-HT2A and dopamine D2 receptors, underlies the "atypical" nature of both drugs. However, differences in affinities for other receptors, such as the norepinephrine transporter, may contribute to variations in their clinical effects and side-effect profiles.[5]
Signaling Pathways
The therapeutic and adverse effects of this compound and clozapine are mediated by their influence on intracellular signaling cascades downstream of receptor binding. For instance, their potent 5-HT2A receptor antagonism is thought to contribute to their efficacy against negative symptoms and a lower propensity for extrapyramidal side effects compared to typical antipsychotics. Blockade of this receptor can modulate dopamine release in different brain regions.[6][7][8]
Adverse Effect Profiles
A critical consideration in the choice between this compound and clozapine is their respective adverse effect profiles. Clozapine is associated with a risk of serious, life-threatening adverse effects, including agranulocytosis, myocarditis, and seizures, which necessitate rigorous monitoring.[9] this compound also carries a risk of seizures and cardiovascular effects.[10]
Table 3: Comparative Adverse Effects
| Adverse Effect | This compound | Clozapine |
| Extrapyramidal Symptoms (EPS) | Higher incidence than clozapine | Lower incidence |
| Prolactin Elevation | Significant increase | Minimal effect |
| Weight Gain | Significant | Significant |
| Sedation | Common | Common |
| Anticholinergic Effects | Common | Common |
| Orthostatic Hypotension | Common | Common |
| QTc Prolongation | Risk | Risk |
| Seizures | Risk | Risk (dose-dependent) |
| Agranulocytosis | Not a primary concern | Significant risk (requires monitoring) |
| Myocarditis | Not a primary concern | Significant risk (requires monitoring) |
In a head-to-head study, patients switched to this compound from clozapine experienced more general adverse effects and extrapyramidal symptoms, requiring more frequent use of anticholinergic and beta-blocker medications.
Experimental Protocols
The following outlines a typical experimental design for a head-to-head clinical trial comparing this compound and clozapine in treatment-refractory schizophrenia, based on common methodologies from published studies.
Study Design
A multicenter, randomized, double-blind, parallel-group study is the gold standard for comparing the efficacy and safety of two active treatments.
Participant Selection
Inclusion Criteria:
-
Age 18-65 years.
-
Diagnosis of schizophrenia according to DSM-5 criteria, confirmed by a structured clinical interview.
-
History of treatment resistance, defined as a failure to respond to at least two adequate trials of different antipsychotic medications from different chemical classes.[11]
-
A minimum score on a standardized psychiatric rating scale at baseline (e.g., PANSS total score > 80).
-
Ability to provide informed consent.
Exclusion Criteria:
-
Primary diagnosis of a substance use disorder within the last 6 months.
-
Significant or unstable medical conditions (cardiovascular, hepatic, renal).
-
History of clozapine-induced agranulocytosis or myocarditis.
-
Pregnancy or lactation.
-
Concomitant use of medications that could significantly interact with the study drugs.
Dosing and Administration
-
This compound: Initiated at 25 mg three times daily, with gradual titration upwards based on clinical response and tolerability to a maximum of 100 mg three times daily.[12]
-
Clozapine: Initiated at 12.5 mg once or twice daily, with slow titration to a target dose of 300-450 mg per day by the end of the second week. Further adjustments are made based on clinical response and plasma levels, with a maximum dose of 900 mg per day.[9][13]
Outcome Measures
-
Primary Efficacy Outcome: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at the end of the study.
-
Secondary Efficacy Outcomes: Changes in BPRS total score, Clinical Global Impression (CGI) scale scores, and rates of clinical response (e.g., ≥30% reduction in PANSS total score).
-
Safety and Tolerability Outcomes: Incidence of adverse events, changes in vital signs, weight, ECG parameters, and laboratory values (including complete blood count for clozapine).
Clinical Decision-Making in Treatment-Refractory Schizophrenia
The decision to use this compound or clozapine in a patient with treatment-refractory schizophrenia involves a careful consideration of the evidence for efficacy, the patient's specific clinical presentation, and the potential for adverse effects.
Conclusion
For patients with treatment-refractory schizophrenia, clozapine remains the most effective pharmacological option, albeit with a significant burden of monitoring for serious adverse effects. The available evidence suggests that this compound is less effective than clozapine in this patient population and may be associated with a higher incidence of extrapyramidal side effects. The decision to use either agent requires a thorough assessment of the individual patient's clinical status, treatment history, and risk tolerance. Further large-scale, double-blind, randomized controlled trials are needed to more definitively establish the comparative efficacy and safety of this compound and clozapine in treatment-refractory schizophrenia.
References
- 1. Clozapine: a comparison with other novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound versus other atypical antipsychotics for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Stimulus properties of the "atypical" antipsychotic this compound in rats: comparisons with clozapine and quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clozapine's Molecular Signature: Selective 5-HT2A Receptor Downregulation and Signalling in Rat Brain Cortical Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clozapine Acts as an Agonist at Serotonin 2A Receptors to Counter MK-801-Induced Behaviors through a βArrestin2-Independent Activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clozapine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 10. mims.com [mims.com]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
- 12. medindia.net [medindia.net]
- 13. droracle.ai [droracle.ai]
Validating the Antipsychotic Effects of Zotepine in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical antipsychotic profile of Zotepine with other established atypical antipsychotics, including Clozapine (B1669256), Risperidone (B510), Olanzapine (B1677200), and Aripiprazole (B633). The information presented herein is intended to support researchers and drug development professionals in evaluating the therapeutic potential of this compound. The data is compiled from various preclinical studies and focuses on key in vitro and in vivo models predictive of antipsychotic efficacy.
Introduction to Antipsychotic Drug Action
The therapeutic effects of antipsychotic drugs are primarily attributed to their interaction with dopamine (B1211576) and serotonin (B10506) neurotransmitter systems in the brain. The "dopamine hypothesis of schizophrenia" posits that an overactivity of dopaminergic signal transduction, particularly at D2 receptors, contributes to the positive symptoms of the disorder.[1][2][3][4] Consequently, antagonism of D2 receptors is a key mechanism of action for most antipsychotics.[1][2] Additionally, the "serotonin hypothesis of schizophrenia" suggests that dysregulation of the serotonin system, especially involving 5-HT2A receptors, also plays a significant role in the pathophysiology of the illness.[5][6][7] Atypical antipsychotics, such as this compound, are characterized by their potent blockade of both D2 and 5-HT2A receptors.
In Vitro Receptor Binding Affinities
The binding affinity of a drug to its target receptor is a critical determinant of its potency and pharmacological profile. The table below summarizes the in vitro binding affinities (Ki values in nM) of this compound and comparator antipsychotics for the dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.
| Drug | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| This compound | Data not explicitly found in the provided search results | Data not explicitly found in the provided search results |
| Clozapine | 160[8] | 5.4[8] |
| Risperidone | 3.13 - 3.2[9] | 0.2 - 0.4[9] |
| Olanzapine | Data not explicitly found in the provided search results | Data not explicitly found in the provided search results |
| Aripiprazole | 0.34[10][11] | 3.4[10][12][13] |
Preclinical Behavioral Models of Antipsychotic Efficacy
Conditioned Avoidance Response (CAR)
The conditioned avoidance response is a well-established preclinical behavioral model that is highly predictive of antipsychotic efficacy.[14][15] In this paradigm, animals learn to avoid an aversive stimulus (e.g., a mild footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). All clinically effective antipsychotics have been shown to disrupt this conditioned avoidance responding at doses that do not impair the animal's ability to escape the aversive stimulus.[14][15]
Studies have shown that atypical antipsychotics like olanzapine and risperidone effectively disrupt conditioned avoidance responding in rats.[14][15][16][17] For instance, both olanzapine (at doses of 0.5 and 1.0 mg/kg) and risperidone (at doses of 0.33 and 1.0 mg/kg) dose-dependently disrupted avoidance responding.[16][17] Similarly, clozapine has been demonstrated to decrease successful avoidance responses in a dose-dependent manner.[18][19] The disruptive effect of clozapine on CAR is suggested to be mediated, at least in part, by its antagonism of 5-HT2A receptors.[20][21]
Prepulse Inhibition (PPI) of the Startle Response
Prepulse inhibition (PPI) is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in patients with schizophrenia and can be induced in laboratory animals by administering dopamine agonists or NMDA receptor antagonists like phencyclidine (PCP) or MK-801. The ability of a drug to restore normal PPI in these models is considered predictive of its antipsychotic potential, particularly for cognitive and negative symptoms.
Aripiprazole has been shown to effectively block PCP-induced disruption of PPI in mice and restore apomorphine-induced PPI deficits in rats.[22][23] In one study, aripiprazole was more effective than clozapine and olanzapine in reversing PCP-induced PPI deficits.[23] Risperidone also effectively restores apomorphine-induced PPI disruption.[22] In contrast, some studies have reported that clozapine has no restorative effect on apomorphine-induced PPI deficits.[22]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by antipsychotic drugs and a typical experimental workflow for preclinical validation.
Caption: Dopamine signaling pathway in psychosis.
Caption: Serotonin signaling pathway in psychosis.
Caption: Preclinical validation workflow.
Experimental Protocols
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for specific neurotransmitter receptors.
General Procedure:
-
Membrane Preparation: Brain tissue (e.g., striatum for D2 receptors, cortex for 5-HT2A receptors) from rodents or cell lines expressing the receptor of interest is homogenized and centrifuged to isolate cell membranes.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) at a fixed concentration and varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conditioned Avoidance Response (CAR)
Objective: To assess the potential antipsychotic efficacy of a test compound by measuring its ability to disrupt a learned avoidance behavior.
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), the footshock.
Procedure:
-
Acquisition Training: Rats are placed in the shuttle box and trained to avoid the footshock by moving to the other compartment of the box upon presentation of the CS. Each trial consists of a CS presentation followed by the US. A response during the CS presentation is recorded as an avoidance response. A response during the US is an escape response. Training continues until a stable baseline of avoidance responding is achieved.
-
Drug Testing: Once the avoidance response is acquired, animals are treated with the test compound (e.g., this compound) or vehicle prior to the test session. The number of avoidance responses, escape responses, and inter-trial crossings are recorded. A decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
Prepulse Inhibition (PPI) of the Startle Response
Objective: To evaluate the effect of a test compound on sensorimotor gating.
Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response of a rodent. The chamber is enclosed in a sound-attenuating cabinet with a speaker to deliver acoustic stimuli.
Procedure:
-
Acclimation: The animal is placed in the startle chamber for a brief acclimation period with background white noise.
-
Test Session: The test session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the pulse) is presented to elicit a startle response.
-
Prepulse-pulse trials: A lower-intensity, non-startling acoustic stimulus (the prepulse) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Drug Administration and PPI Disruption: To model psychosis-like PPI deficits, animals can be pre-treated with a disrupting agent such as apomorphine, PCP, or MK-801. The test compound is administered prior to the disrupting agent to assess its ability to prevent or reverse the PPI deficit.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. An increase in %PPI in drug-treated animals compared to vehicle-treated animals (in a deficit model) indicates a restoration of sensorimotor gating.
Conclusion
This guide provides a comparative overview of the preclinical data supporting the antipsychotic profile of this compound in relation to other established atypical antipsychotics. The presented information on receptor binding affinities and performance in predictive behavioral models like conditioned avoidance response and prepulse inhibition can aid researchers in the further investigation and development of this compound as a potential therapeutic agent for psychotic disorders. The detailed experimental protocols and pathway diagrams offer a foundational understanding of the methodologies and mechanisms involved in antipsychotic drug validation.
References
- 1. The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dopamine Hypothesis of Schizophrenia [asteroidhealth.com]
- 3. Project MUSE - The Dopamine Hypothesis of Schizophrenia: An Historical and Philosophical Analysis [muse.jhu.edu]
- 4. Exploring the Dopamine Hypothesis of Schizophrenia [psychcentral.com]
- 5. A serotonin hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. droracle.ai [droracle.ai]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. psychscenehub.com [psychscenehub.com]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies. — Oxford Neuroscience [neuroscience.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Olanzapine and risperidone disrupt conditioned avoidance responding by selectively weakening motivational salience of conditioned stimulus: further evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Different inhibition of conditioned avoidance response by clozapine and DA D1 and D2 antagonists in male mice [pubmed.ncbi.nlm.nih.gov]
- 19. A lever-release version of the conditioned avoidance response paradigm: effects of haloperidol, clozapine, sulpiride, and BMY-14802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clozapine, but not olanzapine disrupts conditioned avoidance response in rats by antagonizing 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. "Clozapine, but not olanzapine, disrupts conditioned avoidance respons" by Ming Li, Tao Sun et al. [digitalcommons.unl.edu]
- 22. The effect of aripiprazole on prepulse inhibition of the startle response in normal and hyperdopaminergic states in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The atypical antipsychotic, aripiprazole, blocks phencyclidine-induced disruption of prepulse inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Zotepine and Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the side effect profiles of the atypical antipsychotic zotepine and the typical antipsychotic haloperidol (B65202). The information presented is supported by experimental data from clinical trials and meta-analyses, offering valuable insights for research, clinical development, and pharmacological assessment of these compounds.
Executive Summary
This compound, an atypical antipsychotic, generally exhibits a more favorable side effect profile compared to the typical antipsychotic, haloperidol, particularly concerning extrapyramidal symptoms (EPS). However, this compound is associated with a higher incidence of metabolic side effects, such as weight gain. Haloperidol's side effect profile is predominantly characterized by a high propensity for EPS. This guide will delve into the quantitative differences in their side effect profiles, the experimental methodologies used to ascertain these differences, and the underlying signaling pathways that contribute to these distinct adverse effect landscapes.
Quantitative Comparison of Side Effects
The following table summarizes the key differences in the side effect profiles of this compound and haloperidol based on data from comparative clinical trials. It is important to note that the incidence and severity of side effects can vary depending on the patient population, dosage, and duration of treatment.
| Side Effect Category | Specific Adverse Event | This compound | Haloperidol | Key Findings and Citations |
| Neurological | Extrapyramidal Symptoms (EPS) | Lower Incidence | Higher Incidence | In a double-blind trial, EPMS scores decreased with this compound (-0.34) while they increased with haloperidol (+2.32)[1]. This compound-treated patients experienced no acute dystonia and less severe parkinsonism[2]. Another study confirmed that patients in the this compound group developed fewer clinical side effects, including significantly fewer extrapyramidal side effects[3][4]. A meta-analysis identified haloperidol as causing the most EPS, followed by this compound and chlorpromazine[5]. |
| Akathisia | Lower Incidence | Higher Incidence | In one 8-week study, no this compound patients reported akathisia, compared to seven haloperidol patients[1]. | |
| Dizziness | Higher Incidence | Lower Incidence | This compound was associated with significantly more dizziness compared to haloperidol[2]. | |
| Sedation | Higher Incidence | Lower Incidence | This compound treatment was associated with a greater frequency of sedative effects compared to haloperidol[2]. | |
| Metabolic | Weight Gain | Higher Incidence | Lower Incidence | A significant weight increase of 2.32 kg was observed with this compound treatment[1]. Another study also reported significantly more body weight gain with this compound[2]. A meta-analysis found that olanzapine (B1677200) produced the most weight gain, followed by this compound[5]. |
| Transient Raised Liver Enzymes | Reported | Not Highlighted as a primary difference | Transient increases in liver enzyme levels were observed more frequently in the this compound group[4]. | |
| Uric Acid Reductions | Reported | Not Reported | Reductions in uric acid levels were recorded with this compound treatment[1]. | |
| Cardiovascular | Pulse Rate Increase | Higher Incidence | Lower Incidence | A small increase in pulse rate was observed with this compound[1]. Another study also reported a significant pulse rate increase with this compound[2]. |
| General | Overall Adverse Events | 71% of patients | 78% of patients | In an 8-week double-blind trial, the overall incidence of adverse events was comparable between the two groups[1]. |
Experimental Protocols
The assessment of side effects in clinical trials comparing this compound and haloperidol relies on standardized and validated methodologies. Below are detailed descriptions of the key experimental protocols employed.
Assessment of Extrapyramidal Symptoms (EPS)
Extrapyramidal Symptom Rating Scale (ESRS): This is a comprehensive, clinician-administered scale designed to assess four types of drug-induced movement disorders: parkinsonism, akathisia, dystonia, and tardive dyskinesia[6][7].
-
Administration: The ESRS involves a semi-structured interview with the patient to inquire about the presence, duration, and intensity of subjective symptoms over the last week. This is followed by a physical examination where the clinician rates the severity of objective signs of movement disorders[8][9].
-
Scoring: The scale is divided into subscales for each type of movement disorder. Items are typically rated on a 0 to 6-point scale, where 0 indicates the absence of symptoms and higher scores reflect increasing severity. For a reliable assessment, raters should be trained and certified, with inter-rater reliability being a key quality metric. An agreement of ≥80% of item ratings within ±1 point of expert ratings is generally required for certification[6][7].
Assessment of General Side Effects
UKU Side Effect Rating Scale: The Udvalg for Kliniske Undersøgelser (UKU) Side Effect Rating Scale is a comprehensive tool used to systematically assess the side effects of psychotropic medications[10][11].
-
Administration: A clinician administers the scale through a semi-structured interview with the patient[10]. The scale covers a wide range of potential side effects, which are grouped into psychic, neurological, autonomic, and other categories[12]. The assessment typically covers the preceding three days to ensure accurate recall.
-
Scoring: The UKU scale consists of 48 items, with each item rated on a 0 to 3 scale, indicating the severity of the side effect (0 = absent, 3 = severe)[10]. The clinician also makes a judgment on the causal relationship between the reported symptom and the medication[13].
Signaling Pathways and Mechanisms of Side Effects
The distinct side effect profiles of this compound and haloperidol are rooted in their differential interactions with various neurotransmitter receptors and the subsequent intracellular signaling cascades.
Haloperidol: D2 Receptor Antagonism and Extrapyramidal Symptoms
Haloperidol is a potent antagonist of the dopamine (B1211576) D2 receptor. Its antipsychotic efficacy is attributed to the blockade of D2 receptors in the mesolimbic pathway. However, its propensity to cause EPS arises from the blockade of D2 receptors in the nigrostriatal pathway, a key component of the brain's motor system.
This compound: A Broader Receptor Profile and Milder EPS
This compound, in addition to being a D2 receptor antagonist, also exhibits potent antagonism at serotonin (B10506) 5-HT2A and 5-HT2C receptors[14]. This dual action is thought to contribute to its "atypical" profile and lower risk of EPS. Antagonism of 5-HT2A receptors can indirectly increase dopamine release in the nigrostriatal pathway, which may counteract the effects of D2 blockade and thereby mitigate EPS[15].
Experimental Workflow for Preclinical Assessment
The preclinical evaluation of novel antipsychotic drugs for their side effect profiles typically follows a structured workflow, progressing from in vitro to in vivo models. This process is designed to predict clinical liabilities, such as EPS and metabolic disturbances, early in the drug development pipeline.
This workflow allows researchers to build a comprehensive preclinical safety profile of a drug candidate, informing the decision to proceed to human clinical trials.
Conclusion
The comparison of this compound and haloperidol highlights the evolution of antipsychotic drug development, with a clear trade-off between different side effect profiles. While haloperidol's potent D2 antagonism is effective for positive symptoms, it comes at the cost of a high burden of extrapyramidal symptoms. This compound's broader receptor profile, particularly its 5-HT2A antagonism, mitigates the risk of EPS but introduces a greater propensity for metabolic side effects. This detailed comparison, including the underlying mechanisms and experimental methodologies, provides a valuable resource for researchers and drug development professionals in the ongoing effort to develop safer and more effective treatments for psychotic disorders.
References
- 1. A comparison of an atypical and typical antipsychotic, this compound versus haloperidol in patients with acute exacerbation of schizophrenia: a parallel-group double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound for the treatment of Taiwanese schizophrenic patients: a double-blind comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [this compound vs. haloperidol in paranoid schizophrenia: a double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Manual for the Extrapyramidal Symptom Rating Scale (ESRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 9. psychdb.com [psychdb.com]
- 10. clinicom.com [clinicom.com]
- 11. The UKU side effect rating scale. A new comprehensive rating scale for psychotropic drugs and a cross-sectional study of side effects in neuroleptic-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scnp.org [scnp.org]
- 13. legacy.scnp.org [legacy.scnp.org]
- 14. emerald.com [emerald.com]
- 15. m.youtube.com [m.youtube.com]
Zotepine's Efficacy in Schizophrenia: A Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of Zotepine's effectiveness in clinical trials for the treatment of schizophrenia. It offers an objective comparison of this compound's performance against placebo and other antipsychotic alternatives, supported by experimental data. The information is presented to aid researchers, scientists, and drug development professionals in their understanding of this compound's clinical profile.
Executive Summary
This compound is an atypical antipsychotic that has demonstrated efficacy in the treatment of both positive and negative symptoms of schizophrenia. Meta-analyses of randomized controlled trials indicate that this compound is superior to placebo and at least as effective as conventional antipsychotics. When compared to other atypical antipsychotics, the evidence is more nuanced. Clozapine has shown greater efficacy than this compound in some studies.[1][2][3] Comparisons with risperidone (B510) and remoxipride (B1679305) have generally shown no significant differences in efficacy.[1] this compound's side effect profile is a key consideration, with a lower propensity for extrapyramidal symptoms (EPS) compared to typical antipsychotics, but it is associated with sedation and weight gain.[4][5]
Data Presentation
The following tables summarize the quantitative data from meta-analyses and head-to-head clinical trials, comparing the efficacy and safety of this compound with placebo and other antipsychotics.
Table 1: Efficacy of this compound vs. Placebo
| Outcome | No. of Studies (Participants) | Metric | Result (95% CI) | NNT | Reference |
| No 20% decrease in BPRS | 1 RCT (n=106) | RR | 0.44 (0.3 to 0.7) | 3 (2 to 6) | [6] |
| BPRS endpoint scores (8 weeks) | 1 RCT (n=105) | MD | -11.6 (-18.3 to -4.9) | - | [1] |
| Leaving the study early (any reason) | 3 RCTs (n=312) | RR | 0.78 (0.6 to 1.0) | 9 (6 to 48) | [1] |
| Leaving the study early (lack of efficacy) | 3 RCTs (n=312) | RR | 0.4 (0.2 to 0.7) | 10 (8 to 22) | [1] |
BPRS: Brief Psychiatric Rating Scale; RR: Relative Risk; MD: Mean Difference; NNT: Number Needed to Treat; CI: Confidence Interval; RCT: Randomized Controlled Trial.
Table 2: Efficacy of this compound vs. Other Antipsychotics
| Comparator | Outcome | No. of Studies (Participants) | Metric | Result (95% CI) | Reference |
| Conventional Antipsychotics | No clinically important improvement | 4 RCTs (n=356) | RR | 0.77 (0.7 to 0.9) | [6] |
| Clozapine | No clinically significant response | 1 RCT (n=59) | RR | 8.23 (1.14 to 59.17) | [1][2][3] |
| BPRS total score at endpoint | 1 RCT (n=59) | MD | 6.00 (2.17 to 9.83) | [1][2][3] | |
| Risperidone (4mg) | BPRS total score at endpoint | 1 RCT (n=40) | MD | 1.40 (-9.82 to 12.62) | [1] |
| Risperidone (8mg) | BPRS total score at endpoint | 1 RCT (n=40) | MD | -1.30 (-12.95 to 10.35) | [1] |
| Remoxipride | BPRS total score at endpoint | 1 RCT (n=58) | MD | 5.70 (-4.13 to 15.53) | [1] |
RR: Relative Risk (favoring comparator); MD: Mean Difference (favoring comparator if positive); CI: Confidence Interval.
Table 3: Safety and Tolerability of this compound vs. Other Antipsychotics
| Comparator | Adverse Event | No. of Studies (Participants) | Metric | Result (95% CI) | NNH | Reference |
| Conventional Antipsychotics | Akathisia | 5 RCTs (n=396) | RR | 0.73 (0.6 to 0.9) | 8 (5 to 34) | [1] |
| Dystonia | 2 RCTs (n=70) | RR | 0.47 (0.2 to 0.9) | 4 (2 to 56) | [1] | |
| Use of anticholinergic medication | 3 RCTs (n=221) | RR | 0.65 (0.5 to 0.8) | 4 (3 to 8) | [1] | |
| Clozapine | Use of antiparkinson medication | 1 RCT (n=59) | RR | 18.75 (1.17 to 301.08) | 3 (2 to 5) | [2][3] |
| Prolactin levels | 1 RCT (n=59) | MD | 33.40 (14.87 to 51.93) | - | [2][3] | |
| Risperidone (4mg) | Use of antiparkinson medication | 1 RCT (n=40) | MD | 1.80 (-0.64 to 4.24) | - | [1] |
| Risperidone (8mg) | Use of antiparkinson medication | 1 RCT (n=40) | MD | 2.50 (-0.05 to 5.05) | - | [1] |
| Remoxipride | Use of antiparkinson medication | 1 RCT (n=49) | RR | 0.97 (0.41 to 2.29) | - | [1] |
| Haloperidol (B65202) | BPRS Improvement | 1 RCT (n=126) | Difference in Mean Change | -3.58 (-9.34 to 2.04) | - | [5] |
| SANS Improvement | 1 RCT (n=126) | Difference in Mean Change | -8.67 (-18.03 to -0.18) | - | [5] | |
| EPS Scores | 1 RCT (n=126) | Difference in Mean Change | -2.66 | - | [5] | |
| Weight Gain (kg) | 1 RCT (n=126) | Mean Change | 2.32 | - | [5] |
RR: Relative Risk (favoring this compound if <1); MD: Mean Difference; NNH: Number Needed to Harm; CI: Confidence Interval; BPRS: Brief Psychiatric Rating Scale; SANS: Scale for the Assessment of Negative Symptoms; EPS: Extrapyramidal Symptoms.
Experimental Protocols
The methodologies of the key clinical trials cited in the meta-analyses share common features, which are detailed below.
Study Design
The majority of the trials included in the meta-analyses were randomized, double-blind, parallel-group studies. Trial durations were typically short-term, ranging from 4 to 12 weeks.[1][6] Some studies were placebo-controlled, while others used active comparators such as conventional antipsychotics (e.g., haloperidol, chlorpromazine) or other atypical antipsychotics (e.g., clozapine, risperidone, remoxipride).[1]
Patient Population
Participants were adult patients diagnosed with schizophrenia according to established diagnostic criteria (e.g., DSM-III-R, DSM-IV). Many trials focused on patients experiencing an acute exacerbation of their illness.[5] Inclusion criteria often required a minimum baseline score on psychiatric rating scales such as the Brief Psychiatric Rating Scale (BPRS) or the Positive and Negative Syndrome Scale (PANSS).
Interventions
-
This compound: Dosages typically ranged from 75 mg/day to 450 mg/day.[7] In some studies, flexible dosing was allowed based on clinical response and tolerability.
-
Comparators:
-
Placebo: Inert tablets identical in appearance to the active medication.
-
Conventional Antipsychotics: Haloperidol (e.g., 10-20 mg/day), Chlorpromazine (B137089) (e.g., 300-600 mg/day).[5][8]
-
Atypical Antipsychotics: Clozapine (e.g., 150-450 mg/day), Risperidone (e.g., 4 mg/day or 8 mg/day), Remoxipride (e.g., 400 mg/day).[1]
-
Outcome Measures
-
Efficacy:
-
Primary: Change from baseline in total scores on standardized psychiatric rating scales such as the BPRS or PANSS.
-
Secondary: Clinical Global Impression (CGI) scale, Scale for the Assessment of Negative Symptoms (SANS), and response rates (e.g., percentage of patients with a ≥20% or ≥50% reduction in BPRS/PANSS scores).[5][6]
-
-
Safety and Tolerability:
-
Incidence and severity of adverse events, particularly extrapyramidal symptoms (EPS), which were assessed using scales like the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).
-
Use of concomitant medications, such as antiparkinsonian drugs.
-
Changes in laboratory values (e.g., prolactin levels) and vital signs.
-
Weight gain.
-
Mandatory Visualization
This compound's Proposed Mechanism of Action
References
- 1. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound versus other atypical antipsychotics for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound versus other atypical antipsychotic drugs for schizophrenia | Cochrane [cochrane.org]
- 4. Comparative efficacy and tolerability of 15 antipsychotic drugs in schizophrenia: a multiple treatments meta-analysis. [psychjournalclub.com]
- 5. A comparison of an atypical and typical antipsychotic, this compound versus haloperidol in patients with acute exacerbation of schizophrenia: a parallel-group double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for schizophrenia | Cochrane [cochrane.org]
- 7. The safety and efficacy of this compound in the treatment of schizophrenia: Results of a one-year naturalistic clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A placebo-controlled comparison of this compound versus chlorpromazine in patients with acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Zotepine vs. Risperidone: A Comparative Efficacy and Safety Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety profiles of two atypical antipsychotic drugs, zotepine and risperidone (B510). The information is compiled from peer-reviewed clinical trials and pharmacological studies to support research and development in the field of psychopharmacology.
Efficacy Data
The clinical efficacy of this compound and risperidone has been evaluated in studies focusing on patients with schizophrenia, particularly those exhibiting agitation. Key performance indicators from a head-to-head clinical trial are summarized below, including scores from the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS).
Table 1: Comparative Efficacy of this compound and Risperidone
| Efficacy Measure | This compound | Risperidone | p-value | Study Details |
| PANSS-EC Total Score (Change from Baseline) | -10.1 (SD 4.7) | -8.0 (SD 5.3) | 0.265 | 6-week, multicenter, randomized, open-label, parallel-group, flexible dosing study in 39 acutely ill, hospitalized schizophrenic patients with agitation.[1] |
| PANSS Total Score (Change from Baseline) | -34.7 (SD 15.8) | -28.6 (SD 14.3) | 0.125 | Same as above.[1] |
| BPRS Total Score (Mean Difference vs. 4mg Risperidone) | 1.40 (95% CI -9.82 to 12.62) | - | - | Randomized controlled trial with 40 participants.[2] |
| BPRS Total Score (Mean Difference vs. 8mg Risperidone) | -1.30 (95% CI -12.95 to 10.35) | - | - | Randomized controlled trial with 40 participants.[2] |
Safety and Tolerability Profile
The safety and tolerability of antipsychotic medications are critical for patient adherence and overall treatment success. The following table outlines key adverse events and metabolic changes observed in comparative studies of this compound and risperidone.
Table 2: Comparative Safety and Tolerability
| Adverse Event / Parameter | This compound | Risperidone | p-value | Study Details |
| Serum Uric Acid | Significant Decrease | Less Decrease | < 0.001 | 6-week, randomized, open-label trial.[1] |
| Serum Prolactin | Significant Decrease | Less Decrease | 0.018 | 6-week, randomized, open-label trial.[1] |
| Use of Antiparkinson Medication (vs. 4mg Risperidone) | MD 1.80 (95% CI -0.64 to 4.24) | - | - | Randomized controlled trial with 40 participants.[2] |
| Use of Antiparkinson Medication (vs. 8mg Risperidone) | MD 2.50 (95% CI -0.05 to 5.05) | - | - | Randomized controlled trial with 40 participants.[2] |
| Dropout Rates | 15.8% (3/19) | 20.0% (4/20) | Not Significant | 6-week, randomized, open-label trial.[1] |
Experimental Protocols
Key Clinical Trial Methodology: this compound vs. Risperidone in Acutely Ill Schizophrenic Patients with Agitation
A 6-week, multicenter, randomized, open-label, parallel-group, flexible dosing study was conducted to compare the efficacy and tolerability of this compound versus risperidone.[1]
-
Participants: The study enrolled 39 hospitalized patients diagnosed with schizophrenia according to DSM-IV criteria.[1] Inclusion criteria required a PANSS total score of ≥ 60, a PANSS-Excitement Component (PANSS-EC) score of ≥ 14, and at least one PANSS-EC item score of ≥ 4.[3] Patients aged between 18 and 65 years were included.[3]
-
Intervention: Patients were randomly assigned to receive either this compound or risperidone. The dosage was flexible, with the mean daily dose for this compound ranging from 127.6 (SD 62.3) to 236.8 (SD 74.2) mg/day, and for risperidone from 3.3 (SD 1.6) to 4.8 (SD 1.7) mg/day.[1]
-
Primary Outcome: The primary efficacy measure was the change from baseline in the PANSS-EC total score at the end of the 6-week treatment period.[1][3]
-
Secondary Outcomes: Secondary outcome measures included the change from baseline in the PANSS total score and the Clinical Global Impression (CGI) score.[3]
-
Assessments: Efficacy and safety assessments were conducted at baseline and at various time points throughout the 6-week study.
Signaling Pathways and Mechanism of Action
Both this compound and risperidone are atypical antipsychotics that exert their therapeutic effects through antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Their differing affinities for these and other receptors contribute to their unique efficacy and side-effect profiles.
Caption: Simplified signaling pathways for this compound and risperidone.
Experimental Workflow
The logical flow of a comparative clinical trial for antipsychotic agents is depicted below, from patient recruitment to data analysis.
Caption: Experimental workflow of a comparative clinical trial.
References
Evaluating the cost-effectiveness of Zotepine compared to other antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cost-effectiveness of zotepine relative to other atypical antipsychotics used in the treatment of schizophrenia. The analysis is based on available clinical and pharmacoeconomic studies, with a focus on quantitative data, experimental methodologies, and the underlying pharmacological pathways.
Executive Summary
This compound, an atypical antipsychotic, has demonstrated efficacy in the management of schizophrenia. However, a comprehensive and current body of evidence directly comparing its cost-effectiveness to a wide range of other atypical antipsychotics is limited. Available data suggests that while this compound may have comparable efficacy to some established agents, its overall cost-effectiveness profile is not definitively superior and is influenced by factors such as acquisition cost, tolerability, and the specific healthcare system context. Notably, while a 2007 UK National Institute for Health and Care Excellence (NICE) model reportedly ranked this compound as a cost-effective option, it is no longer available in the UK market. More recent and direct comparative economic evaluations are scarce.
Data Presentation: Cost-Effectiveness of this compound vs. Olanzapine (B1677200)
The most direct comparative data found is from a 2013 study conducted in India, which compared the cost-effectiveness of this compound and olanzapine in patients with acute schizophrenia.
Table 1: Cost-Effectiveness Analysis of this compound vs. Olanzapine (6-week treatment)
| Parameter | This compound | Olanzapine |
| Efficacy | ||
| PANSS Total Score Reduction (%) | 37% | 42% |
| PANSS Positive Subscale Reduction (%) | 37% | 52% |
| PANSS Negative Subscale Reduction (%) | 35% | 31% |
| PANSS General Psychopathology Reduction (%) | 39% | 42% |
| Response Rate (%) | Not Reported | Not Reported |
| Tolerability | ||
| Dropout Rate (%) | 23% | 11% |
| Akathisia Incidence (%) | 16% | 2% |
| Weight Gain Incidence (%) | 39% | 42% |
| Somnolence Incidence (%) | 30% | 32% |
| Hyperglycemia Incidence (%) | 9% | 12% |
| Cost-Effectiveness | ||
| Average Cost-Effectiveness Ratio (ACER) | ₹ 19.54 | ₹ 13.08 |
| Incremental Cost-Effectiveness Ratio (ICER) | - | Olanzapine is dominant |
*Statistically significant difference (p<0.05). Data sourced from Kothari et al. (2013)[1][2]. ACER was calculated as total cost per percent improvement in PANSS total score.
Experimental Protocols
Kothari et al. (2013): Efficacy, Tolerability and Cost Effectiveness of this compound versus Olanzapine
-
Study Design: A prospective, randomized, single-blind, parallel-group clinical study conducted over 6 weeks.
-
Patient Population: 112 patients diagnosed with acute schizophrenia attending a psychiatry outpatient department in Gwalior, India. Patients were randomized into two groups of 56.
-
Interventions:
-
This compound group: 75-150 mg/day.
-
Olanzapine group: 10-20 mg/day.
-
-
Outcome Measures:
-
Efficacy: Measured using the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression (CGI) scale at baseline, 3 weeks, and 6 weeks.
-
Tolerability: Assessed by the incidence of adverse effects and the study dropout rate.
-
Cost-Effectiveness: Calculated as the cost incurred for the percentage improvement in the total PANSS score at the end of the treatment period. The acquisition cost of the medications was the primary cost component considered.
-
-
Statistical Analysis: Unpaired 't'-test and Chi-square test were used for statistical analysis, with a p-value of <0.05 considered significant.
Mandatory Visualization
This compound Signaling Pathway
This compound exerts its antipsychotic effects through a complex interaction with multiple neurotransmitter systems. Its primary mechanism involves the antagonism of dopamine (B1211576) and serotonin (B10506) receptors. This diagram illustrates the principal signaling pathways affected by this compound.
Cost-Effectiveness Evaluation Workflow
The following diagram outlines the typical workflow for a model-based cost-effectiveness analysis of antipsychotic medications, such as the one likely employed in the NICE evaluations.
Discussion and Limitations
The signaling pathway of this compound indicates a broad spectrum of activity, targeting key dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia. This profile is consistent with other atypical antipsychotics, and its efficacy has been shown to be superior to placebo and comparable to some typical and other atypical agents in short-term trials.
For drug development professionals, the case of this compound highlights the critical importance of generating robust, comparative cost-effectiveness data in key markets. While clinical efficacy is paramount, the economic value proposition, supported by well-designed pharmacoeconomic studies, is a crucial determinant of a drug's long-term market access and success. Future research on novel antipsychotics should integrate economic endpoints early in the development process and consider head-to-head comparisons against relevant, widely used comparators in different healthcare systems.
References
Zotepine's Efficacy on Negative Symptoms: A Comparative Analysis
For researchers and drug development professionals navigating the complexities of treating negative symptoms in schizophrenia, this guide provides a cross-study comparison of Zotepine's impact against other atypical antipsychotics. The following analysis synthesizes data from multiple clinical trials to offer an objective overview of this compound's performance, supported by experimental data and detailed methodologies.
Efficacy of this compound on Negative Symptoms
This compound, an atypical antipsychotic, has demonstrated potential in addressing the challenging domain of negative symptoms in schizophrenia. A meta-analysis of seven double-blind studies concluded that this compound was significantly more effective than either placebo or conventional antipsychotic comparators in improving acute negative symptoms, as measured by the Scale for the Assessment of Negative Symptoms (SANS).[1] One of the trials included in this meta-analysis showed a particularly significant improvement in this area.[1] Further supporting its potential, an open pilot study involving 10 patients with chronic schizophrenia and prominent negative symptoms reported significant improvement after three weeks of this compound treatment (50 to 200 mg/day).[2]
However, the evidence is not uniformly positive. An 8-week multicenter, double-blind, randomized trial comparing this compound (average dose of 131 ± 49 mg/day) to placebo in 80 patients with stable primary negative symptoms did not demonstrate a statistically significant superiority of this compound.[3] Researchers suggested that a high placebo response, a potentially suboptimal dose of this compound, and a short study duration may have contributed to this outcome.[3]
Comparative Efficacy with Other Atypical Antipsychotics
To provide a broader perspective, this section compares this compound's efficacy against other commonly prescribed atypical antipsychotics for negative symptoms.
Risperidone (B510)
Numerous studies suggest that risperidone is effective in treating the negative symptoms of schizophrenia.[4][5] A meta-analysis indicated that some newer neuroleptics, including risperidone, are associated with better therapeutic effectiveness on negative symptoms.[4] In direct comparisons, risperidone has been shown to be more effective than the typical antipsychotic haloperidol (B65202) in treating both positive and negative symptoms.[4][6] However, one open prospective study of medication-refractory schizophrenia found that while risperidone reduced positive symptoms, it did not significantly impact negative symptoms.[7] A meta-analysis of risperidone for first-episode schizophrenia confirmed its effectiveness in improving negative symptoms.[8]
Olanzapine (B1677200)
Pivotal clinical trials have suggested that olanzapine is more effective than haloperidol for the treatment of negative symptoms in schizophrenia.[9] The CATIE study, a major comparative effectiveness trial, also found olanzapine to have better effects on negative symptomatology compared to other antipsychotics.[10] However, some research suggests that olanzapine's benefits may be more pronounced for secondary negative symptoms rather than primary, or deficit, symptoms.[11] One study comparing olanzapine to haloperidol in partially responsive outpatients found no significant difference between the two drugs in their effect on negative symptoms.[12]
Amisulpride (B195569)
Amisulpride has demonstrated substantial efficacy in treating primary negative symptoms of schizophrenia, particularly at lower doses.[13][14] Multiple placebo-controlled studies have shown that amisulpride (50-300 mg/day) is superior to placebo in improving primary negative symptoms in patients with residual-type schizophrenia.[13][15][16] This improvement in negative symptoms was observed to be independent of changes in positive symptoms.[13][15] In a subanalysis of the ESCAPE study, amisulpride was found to be effective for Chinese patients with predominantly negative symptoms.[17] An open-label clinical study comparing amisulpride and olanzapine found that both drugs resulted in significant improvement in negative symptoms, with no significant difference between the two.[18]
Data Summary
The following tables summarize the quantitative findings from the cited studies, providing a comparative overview of the efficacy of this compound and other atypical antipsychotics on negative symptoms.
Table 1: this compound Efficacy on Negative Symptoms
| Study Type | Comparator | Key Finding on Negative Symptoms | Assessment Scale | Reference |
| Meta-analysis | Placebo, Conventional Antipsychotics | This compound significantly better | SANS | [1] |
| Multicenter RCT | Placebo | No significant superiority of this compound | PANSS Negative | [3] |
| Open Pilot Study | None | Significant improvement | BPRS, SANS | [2] |
Table 2: Comparative Efficacy of Other Atypical Antipsychotics on Negative Symptoms
| Drug | Study Type | Comparator | Key Finding on Negative Symptoms | Assessment Scale | Reference |
| Risperidone | Meta-analysis | Haloperidol | Risperidone may be more effective | Not Specified | [4] |
| RCT | Haloperidol | Both effective, improvements from week 2 | BPRS | [6] | |
| Open Prospective | None | No significant improvement | Not Specified | [7] | |
| Meta-analysis | Control | Effective in first-episode schizophrenia | Not Specified | [8] | |
| Olanzapine | Overview of RCTs | Haloperidol | More effective than haloperidol | Not Specified | [9] |
| Open-label Study | None | Efficacious for secondary negative symptoms | Not Specified | [11] | |
| Double-blind RCT | Haloperidol | No significant difference | Not Specified | [12] | |
| Amisulpride | Placebo-controlled | Placebo | Superior to placebo at low doses | SANS, SAPS, BPRS | [13][15] |
| Double-blind RCT | Placebo | More effective than placebo at 100mg/d & 300mg/d | SANS | [16] | |
| Open-label Study | Olanzapine | Significant improvement, no difference vs olanzapine | SANS, SAPS, SCoRS | [18] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for a critical appraisal of the findings.
This compound vs. Placebo (Multicenter RCT)[3]
-
Design: 8-week, multicenter, double-blind, randomized, parallel-group study.
-
Participants: 80 schizophrenic patients with stable primary negative symptoms.
-
Intervention: this compound (average dose 131 ± 49 mg/day) or placebo.
-
Primary Outcome: Change in the Positive and Negative Syndrome Scale (PANSS) negative score.
-
Other Assessments: Clinical Global Impression (CGI), Montgomery-Åsberg Depression Rating Scale (MADRS), Simpson-Angus Scale (for extrapyramidal symptoms), and SF-36 health questionnaire (for quality of life).
Amisulpride vs. Placebo[15]
-
Design: 12-week, multicenter, double-blind trial.
-
Participants: Schizophrenic patients with predominantly primary negative symptoms, following a 4-week washout period.
-
Intervention: Placebo (N=83), Amisulpride 50 mg/day (N=84), or Amisulpride 100 mg/day (N=75).
-
Assessments: Scale for the Assessment of Negative Symptoms (SANS), Scale for the Assessment of Positive Symptoms (SAPS), Brief Psychiatric Rating Scale (BPRS), and Montgomery-Åsberg Depression Rating Scale.
Amisulpride vs. Olanzapine (Open-label Study)[18]
-
Design: 60-day, open-label, comparative clinical study.
-
Participants: 40 adult inpatients diagnosed with schizophrenia.
-
Intervention: Amisulpride (100-300 mg/day) or Olanzapine (10-20 mg/day).
-
Assessments: Scale for the Assessment of Negative Symptoms (SANS), Scale for the Assessment of Positive Symptoms (SAPS), Schizophrenia Cognition Rating Scale (SCoRS), Brief Psychiatric Rating Scale (BPRS), and Calgary Depression Scale for Schizophrenia (CDSS).
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows relevant to the assessment of antipsychotic efficacy.
Caption: Putative mechanism of action of atypical antipsychotics on dopamine and serotonin pathways.
Caption: Generalized workflow of a randomized controlled trial for antipsychotic efficacy.
References
- 1. The efficacy of this compound in treating acute negative symptoms of schizophrenia: The results of a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of negative symptoms in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound versus placebo in the treatment of schizophrenic patients with stable primary negative symptoms: a randomized double-blind multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Therapeutic Effectiveness of Risperidone on Negative Symptoms of Schizophrenia in Comparison with Haloperidol: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treating schizophrenia with Risperdal: How effective is it? [medicalnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Meta-Analysis of the Efficacy of Risperidone Treatment in Patients with First-Episode Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of olanzapine: an overview of pivotal clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Differential efficacy of olanzapine for deficit and nondeficit negative symptoms in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. psychiatryonline.org [psychiatryonline.org]
- 14. Amisulpride: efficacy in the management of chronic patients with predominant negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improvement of schizophrenic patients with primary negative symptoms treated with amisulpride. Amisulpride Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of Negative Symptoms in Schizophrenia with Amisulpride | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 17. dovepress.com [dovepress.com]
- 18. Efficacy of amisulpride and olanzapine for negative symptoms and cognitive impairments: An open-label clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Zotepine in Schizophrenia: A Comparative Review of Efficacy and Tolerability
For Immediate Release
A comprehensive systematic review of the atypical antipsychotic zotepine reveals a complex efficacy and side-effect profile, positioning it as a notable option in the schizophrenia treatment landscape, albeit with specific considerations. This analysis synthesizes data from multiple clinical trials, comparing this compound against placebo and other commonly used antipsychotic agents.
This compound, a dibenzothiepine derivative, has demonstrated efficacy in managing the symptoms of schizophrenia. Its unique receptor binding profile, characterized by potent antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, alongside inhibitory action on norepinephrine (B1679862) reuptake, underpins its therapeutic effects on both positive and negative symptoms of the disorder.[1][2] However, its place in therapy is nuanced by its comparison with other first- and second-generation antipsychotics.
Efficacy Profile
Overall Symptom Reduction
Clinical trials have consistently shown that this compound is more effective than placebo in reducing the overall symptoms of schizophrenia, as measured by the Brief Psychiatric Rating Scale (BPRS) and the Positive and Negative Syndrome Scale (PANSS).[3][4][5] One meta-analysis of fifteen randomized controlled trials concluded that this compound is at least as effective as conventional antipsychotics in managing the global psychopathology of schizophrenia.[4]
When compared with other atypical antipsychotics, the data is more varied. A Cochrane review including three trials suggested that this compound's efficacy may be comparable to risperidone (B510) and remoxipride.[6] An open-label randomized controlled trial comparing this compound to risperidone in acutely ill, hospitalized schizophrenic patients with agitation found no significant difference in the reduction of PANSS total scores between the two groups.[7] However, evidence suggests this compound is less effective than clozapine (B1669256).[6][8] In a 12-week study, patients switched from clozapine to this compound showed a significant increase in BPRS scores, suggesting caution is needed when making this therapeutic switch.[8]
Negative Symptoms
A key claim for atypical antipsychotics is their efficacy against the negative symptoms of schizophrenia, which are often more challenging to treat. This compound has shown some advantages in this domain. An 8-week, double-blind trial comparing this compound with haloperidol (B65202) found that this compound led to a significantly greater improvement in scores on the Scale for the Assessment of Negative Symptoms (SANS).[1] Similarly, another double-blind trial focusing on patients with predominantly negative symptoms found that this compound-treated patients showed significant improvements across all rating instruments, which was not observed in the haloperidol group.[9]
Tolerability and Safety Profile
The utility of an antipsychotic is not solely determined by its efficacy but also by its side-effect profile. This compound presents a mixed tolerability profile when compared to other agents.
Extrapyramidal Symptoms (EPS)
Compared to typical antipsychotics like haloperidol, this compound is associated with a lower incidence of extrapyramidal symptoms.[1][2][10] One study reported a decrease in EPMS scores with this compound, while they increased with haloperidol.[1] However, when compared with clozapine, this compound appears to induce more movement disorders.[6][8]
Metabolic and Other Side Effects
Weight gain is a notable side effect of this compound treatment.[1] In a comparison with haloperidol, patients receiving this compound experienced a significant increase in body weight.[10] Dizziness and increased pulse rate have also been reported more frequently with this compound compared to haloperidol.[10] Conversely, in a comparison with risperidone, this compound was associated with a greater decrease in serum uric acid and prolactin levels.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from key comparative clinical trials.
Table 1: Efficacy of this compound vs. Comparators in Schizophrenia
| Comparison | Study | Primary Efficacy Measure | This compound (Mean Change) | Comparator (Mean Change) | p-value |
| vs. Placebo | Cooper et al. (2000)[5] | BPRS Total Score | Statistically significant improvement | - | <0.05 |
| Möller et al. (2004)[11] | PANSS Negative Score | -7.8 ± 5.8 | -6.5 ± 5.8 | NS | |
| vs. Haloperidol | Petit et al. (1996)[1] | BPRS Total Score | -17.03 | -13.45 | NS |
| Petit et al. (1996)[1] | SANS Total Score | -23.82 | -15.15 | <0.05 | |
| Huang et al. (2002)[10] | PANSS Total Score | No significant difference | No significant difference | NS | |
| vs. Risperidone | Chen et al. (2013)[7] | PANSS Total Score | -34.7 ± 15.8 | -28.6 ± 14.3 | NS |
| vs. Clozapine | Komossa et al. (2010)[6] | BPRS Total Score (Endpoint) | Higher (less improvement) | Lower (more improvement) | <0.05 |
| Lane et al. (2013)[8] | BPRS Total Score (Change) | +4.7 ± 8.7 | -1.3 ± 6.3 | 0.005 |
NS: Not Significant
Table 2: Key Adverse Events of this compound vs. Comparators
| Comparison | Study | Adverse Event | This compound (Incidence/Change) | Comparator (Incidence/Change) | p-value |
| vs. Haloperidol | Petit et al. (1996)[1] | Extrapyramidal Symptoms (EPMS Score) | -0.34 | +2.32 | <0.05 |
| Petit et al. (1996)[1] | Akathisia | 0% | 7 patients | <0.05 | |
| Petit et al. (1996)[1] | Weight Gain | +2.32 kg | - | <0.001 | |
| vs. Risperidone | Chen et al. (2013)[7] | Serum Uric Acid | Significant decrease | - | <0.001 |
| Chen et al. (2013)[7] | Serum Prolactin | Significant decrease | - | 0.018 | |
| vs. Clozapine | Komossa et al. (2010)[6] | Use of Antiparkinson Medication | Higher | Lower | <0.05 |
| Komossa et al. (2010)[6] | Prolactin Levels | Higher | Lower | <0.05 | |
| Lane et al. (2013)[8] | Extrapyramidal Symptoms (SAS Score) | +1.29 ± 3.5 | +0.17 ± 2.1 | 0.022 |
Experimental Protocols
This compound vs. Haloperidol (Petit et al., 1996)[1]
-
Design: 8-week, randomized, double-blind, parallel-group study.
-
Participants: 126 patients with an acute exacerbation of schizophrenia (DSM-III-R criteria).
-
Intervention: this compound (150 to 300 mg/day) vs. Haloperidol (10 to 20 mg/day).
-
Primary Outcome Measures: Brief Psychiatric Rating Scale (BPRS), Scale for the Assessment of Negative Symptoms (SANS), and Clinical Global Impressions (CGI).
-
Adverse Event Assessment: Monitoring of extrapyramidal side effects (EPMS), vital signs, weight, and laboratory values.
This compound vs. Risperidone (Chen et al., 2013)[7][12][13]
-
Design: 6-week, multicenter, randomized, open-label, parallel-group, flexible-dosing study.
-
Participants: 39 hospitalized, acutely ill schizophrenic patients with symptoms of agitation (DSM-IV criteria), PANSS total score ≥ 60, and PANSS-excitement component (EC) score ≥ 14.
-
Intervention: this compound (mean daily dose range: 127.6-236.8 mg/day) vs. Risperidone (mean daily dose range: 3.3-4.8 mg/day).
-
Primary Outcome Measure: Change in the PANSS-EC total score from baseline to endpoint.
-
Secondary Outcome Measures: PANSS total score, serum uric acid, and prolactin levels.
This compound vs. Clozapine (Lane et al., 2013)[8]
-
Design: 12-week, prospective, randomized, rater-blind, parallel study.
-
Participants: 59 patients with schizophrenia who had been taking clozapine for at least 6 months with a Clinical Global Impression-Severity score of at least 3.
-
Intervention: Switching to this compound (final mean dose: 397.1 mg/day) vs. continuing clozapine (final mean dose: 377.1 mg/day).
-
Primary Outcome Measures: Brief Psychiatric Rating Scale (BPRS).
-
Adverse Event Assessment: Udvalg for Kliniske Undersøgelser (UKU) Rating Scale for general adverse effects, Simpson and Angus Scale (SAS) for extrapyramidal symptoms, and prolactin levels.
Visualizing this compound's Mechanism of Action
The therapeutic and side-effect profile of this compound can be understood through its interaction with various neurotransmitter systems in the brain.
References
- 1. A comparison of an atypical and typical antipsychotic, this compound versus haloperidol in patients with acute exacerbation of schizophrenia: a parallel-group double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound vs. haloperidol in paranoid schizophrenia: a double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efficacy of this compound in schizophrenia: A meta-analysis of BPRS and improvement scale scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A placebo-controlled comparison of this compound versus chlorpromazine in patients with acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound versus other atypical antipsychotics for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An open-label, randomized, controlled trial of this compound and risperidone for acutely ill, hospitalized, schizophrenic patients with symptoms of agitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Switching from clozapine to this compound in patients with schizophrenia: a 12-week prospective, randomized, rater blind, and parallel study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in the treatment of schizophrenic patients with prevailingly negative symptoms. A double-blind trial vs. haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound for the treatment of Taiwanese schizophrenic patients: a double-blind comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound versus placebo in the treatment of schizophrenic patients with stable primary negative symptoms: a randomized double-blind multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Zotepine in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Zotepine, an atypical antipsychotic, requires careful handling throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with regulatory guidelines and promoting best practices in laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life.[1] Therefore, personnel should always wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All handling should be performed in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of a spill, the material should be swept up or vacuumed into a suitable container for disposal, avoiding dust generation.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] A key provision for healthcare and research facilities is the prohibition of disposing of hazardous waste pharmaceuticals down the drain or toilet (sewering).
This compound is not specifically listed as a P- or U-listed hazardous waste by the RCRA. However, a waste can still be considered hazardous if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4] Given that this compound's SDS indicates it is "very toxic to aquatic life," it is prudent for a waste generator to manage it as a hazardous waste to ensure compliance and environmental protection.[1] The final determination of whether a waste is hazardous rests with the generator.
Step-by-Step Disposal Procedures for this compound
The following procedures outline a compliant and safe pathway for the disposal of this compound from a research laboratory.
-
Waste Characterization: Based on the available safety data indicating high aquatic toxicity, treat all waste containing this compound (pure compound, contaminated labware, spill cleanup materials) as hazardous pharmaceutical waste.
-
Segregation: Do not mix this compound waste with non-hazardous solid or liquid waste. It should be collected in a dedicated, clearly marked hazardous waste container.
-
Containerization: Use a leak-proof, durable, and sealable container that is compatible with the waste. For solid this compound, a securely sealed plastic or glass container is appropriate.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the name of the chemical ("this compound"), and a description of the contents (e.g., "Solid this compound Waste," "this compound Contaminated Debris"). The accumulation start date should also be clearly visible.
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area should be under the control of the laboratory personnel and away from drains or areas where it could be knocked over.
-
Arrange for Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.[2] EHS will coordinate with a licensed hazardous waste disposal company for transportation and final disposal, which is typically incineration for pharmaceutical waste.[2]
-
Record Keeping: Maintain accurate records of the amount of this compound waste generated and the date it was transferred for disposal. These records are essential for regulatory compliance.
Quantitative Data: this compound Degradation
Understanding the stability and degradation of this compound under various conditions is crucial for assessing its environmental persistence. The following table summarizes the degradation of this compound under different stress conditions, as reported in a stability-indicating study.
| Stress Condition | Parameters | Degradation of this compound |
| Acid Hydrolysis | 1 M HCl, reflux for 24 hours | ~30% |
| Alkaline Hydrolysis | 1-5 M NaOH, reflux at 60°C for 7 days | No significant degradation |
| Neutral Hydrolysis | Water/Methanol (80:20), 60°C for 7 days | No significant degradation |
| Oxidative | 3% H₂O₂, room temperature for 45 minutes | ~23.2% |
| Oxidative | 3% H₂O₂, room temperature for 4 hours | 100% |
| Thermal | Solid-state, 70°C for 2 weeks | ~3% |
| Photolytic | Photostability chamber for 6 hours | Significant degradation |
Data sourced from a study on the stability of this compound.[5]
Experimental Protocol: Stress Testing for this compound Degradation
The following is a detailed methodology adapted from a study that investigated the degradation of this compound under stress conditions. This protocol can be used to assess the stability of the compound in a laboratory setting.
Objective: To determine the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.
Materials:
-
This compound reference standard
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (1 M and 5 M)
-
Hydrogen peroxide (3%)
-
Methanol and Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
pH meter
-
Reflux apparatus
-
Hot air oven
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Reflux the solution for 24 hours.
-
After cooling, neutralize the solution with 1 M NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Reflux the solution at 60°C for 7 days.
-
After cooling, neutralize the solution with 1 M HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and take samples at various time points (e.g., 45 minutes, 4 hours).
-
Dilute the samples for immediate HPLC analysis.
-
-
Thermal Degradation:
-
Place a known quantity of solid this compound in a hot air oven maintained at 70°C for two weeks.
-
After the exposure period, dissolve a weighed amount of the solid in a suitable solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber for 6 hours.
-
Dilute the sample for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to quantify the amount of undegraded this compound and detect the formation of any degradation products.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste in a research environment.
References
- 1. This compound | C18H18ClNOS | CID 5736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. practicegreenhealth.org [practicegreenhealth.org]
- 4. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 5. researchgate.net [researchgate.net]
Safeguarding Researchers: A Comprehensive Guide to Handling Zotepine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Zotepine, an atypical antipsychotic. Adherence to these procedural steps is critical to mitigate risks and ensure proper disposal.
Personal Protective Equipment (PPE) for this compound
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is recommended. | To minimize the risk of exposure through dermal contact and absorption. |
| Eye and Face Protection | Chemical safety goggles and a face shield should be worn whenever there is a risk of splashes or aerosol generation. | To protect the eyes and face from accidental contact with the compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator should be used when handling the powdered form of this compound or when there is a potential for aerosolization.[1] | To prevent inhalation of the compound, which can be a primary route of exposure for powdered substances. |
| Body Protection | A disposable, solid-front, back-closure gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | To protect the skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes and disposable shoe covers should be worn in areas where this compound is handled. | To prevent contamination of personal footwear and the subsequent spread of the compound. |
Operational Plan for Handling this compound
All handling of this compound should occur in a designated controlled area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Aliquoting: Handle the solid form of this compound in a ventilated enclosure. Use dedicated equipment for weighing and transferring the compound.
-
Solution Preparation: When preparing solutions, do so within a chemical fume hood. Add the solvent to the this compound powder slowly to avoid aerosolization.
-
During Use: Keep containers of this compound tightly closed when not in use. Avoid eating, drinking, or smoking in areas where this compound is handled.[2]
-
After Handling: Thoroughly wash hands and any exposed skin with soap and water after removing gloves.[3] Decontaminate all work surfaces and equipment.
Emergency Procedures
In the event of an exposure or emergency, follow these procedures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing and shoes. Flush the affected area with copious amounts of water. Seek immediate medical attention.[3] |
| Eye Contact | Check for and remove contact lenses. Flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with copious amounts of water. Seek immediate medical attention.[3] |
| Fire | Use appropriate extinguishing media such as dry chemical, carbon dioxide, or foam. |
| Spill | Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable, closed container for disposal. For large spills, prevent further leakage if safe to do so and contact emergency services. Do not let the product enter drains.[3] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential exposure.
Waste Segregation and Disposal Steps:
-
Contaminated PPE and Materials: All disposable PPE (gloves, gowns, shoe covers) and materials used in handling this compound should be considered contaminated waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Do not dispose of this compound in the regular trash or sewer system.
-
Follow institutional and local regulations for hazardous waste disposal. This typically involves collection by a licensed hazardous waste disposal service.
-
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, remove or deface the label before disposing of the container in the regular trash.[4][5]
This compound Handling and Disposal Workflow
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
